Product packaging for Vinyl stearate(Cat. No.:CAS No. 111-63-7)

Vinyl stearate

Cat. No.: B091740
CAS No.: 111-63-7
M. Wt: 310.5 g/mol
InChI Key: AFSIMBWBBOJPJG-UHFFFAOYSA-N
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Description

Vinyl stearate is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B091740 Vinyl stearate CAS No. 111-63-7

Properties

IUPAC Name

ethenyl octadecanoate
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3
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InChI Key

AFSIMBWBBOJPJG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H38O2
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Related CAS

9003-95-6
Record name Poly(vinyl stearate)
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DSSTOX Substance ID

DTXSID20861736
Record name Octadecanoic acid, ethenyl ester
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Molecular Weight

310.5 g/mol
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CAS No.

111-63-7
Record name Vinyl stearate
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Record name Vinyl stearate
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Record name VINYL STEARATE
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Foundational & Exploratory

Synthesis of Vinyl Stearate via Transvinylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of vinyl stearate through transvinylation, a crucial reaction for producing vinyl esters. It details the underlying chemical principles, various catalytic systems, and comprehensive experimental protocols. Quantitative data from multiple sources are compiled for comparative analysis of reaction parameters. Furthermore, this guide presents key reaction pathways and experimental workflows as visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable monomer used in the production of polymers and copolymers with applications in coatings, adhesives, and as plasticizers.[1] The synthesis of this compound is most commonly achieved through a transvinylation reaction, which involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate, to stearic acid.[1] This method is favored for its efficiency and relatively mild reaction conditions compared to alternatives. The reaction is reversible, and various catalysts are employed to drive the equilibrium towards the product.[1] This guide will explore the nuances of this synthetic route, focusing on the practical aspects of catalyst selection, reaction optimization, and product purification.

The Transvinylation Reaction

The core of this compound synthesis via transvinylation is the acid-catalyzed exchange of the vinyl group from vinyl acetate to stearic acid. The overall reaction can be represented as follows:

Stearic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

This equilibrium is typically shifted towards the formation of this compound by removing the acetic acid byproduct from the reaction mixture.[1]

Reaction Mechanism

The transvinylation reaction proceeds through a series of steps involving the activation of the vinyl donor by a catalyst. While various catalysts can be used, the general mechanism involves the formation of an intermediate that facilitates the transfer of the vinyl group.

Below is a generalized representation of the catalytic cycle.

Transvinylation_Mechanism Reactants Stearic Acid + Vinyl Acetate Intermediate Activated Intermediate [Catalyst-Vinyl Acetate-Stearic Acid Complex] Reactants->Intermediate + Catalyst Catalyst Catalyst (e.g., Pd(OAc)₂, Ru complex, Hg(OAc)₂) Catalyst->Intermediate Products This compound + Acetic Acid Intermediate->Products Vinyl Group Transfer Regenerated_Catalyst Regenerated Catalyst Products->Regenerated_Catalyst - Products Regenerated_Catalyst->Catalyst Catalytic Cycle

Caption: Generalized catalytic cycle for the transvinylation of stearic acid.

Catalytic Systems

The choice of catalyst is critical for the efficiency of the transvinylation reaction. Historically, mercury-based catalysts were common, but due to toxicity concerns, palladium and ruthenium-based catalysts have gained prominence.[2]

Mercury-Based Catalysts

Mercury salts, such as mercuric acetate (Hg(OAc)₂), often in combination with a strong acid like sulfuric acid, are effective catalysts for transvinylation.

Palladium-Based Catalysts

Palladium catalysts, particularly palladium(II) acetate (Pd(OAc)₂), are widely used for transvinylation reactions. They offer high catalytic activity and are less toxic than mercury compounds. The efficiency of palladium catalysts can be enhanced by the addition of ligands, such as 2,2'-bipyridyl or 1,10-phenanthroline, or by the presence of a strong acid promoter.

Ruthenium-Based Catalysts

Ruthenium complexes have emerged as another class of effective catalysts for transvinylation. These catalysts are known for their high activity and stability under various reaction conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

The synthesis of this compound via transvinylation typically follows a standard workflow, from reaction setup to product purification and analysis.

Experimental_Workflow A Reactant & Catalyst Charging (Stearic Acid, Vinyl Acetate, Catalyst) B Reaction (Heating under inert atmosphere) A->B C Monitoring (TLC, GC, etc.) B->C C->B Reaction incomplete D Work-up (Neutralization, Filtration) C->D Reaction complete E Purification (Distillation, Recrystallization, Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Final Product (this compound) E->G

References

The Enzymatic Advantage: A Technical Guide to the Lipase-Catalyzed Synthesis of Vinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl stearate, a valuable monomer in the production of specialty polymers and a key intermediate in various chemical industries, is increasingly shifting towards more sustainable and selective enzymatic routes. Lipase-catalyzed transesterification offers a green alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. This technical guide provides an in-depth overview of the core principles, experimental protocols, and critical parameters involved in the enzymatic synthesis of this compound, with a focus on the use of lipases.

Core Principles: The Role of Lipase in Transesterification

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous media, their catalytic activity can be reversed to facilitate synthesis reactions such as esterification and transesterification.[1] The enzymatic synthesis of this compound typically proceeds via a transesterification reaction between stearic acid and an acyl donor, most commonly vinyl acetate.

The reaction is rendered effectively irreversible due to the tautomerization of the co-product, vinyl alcohol, into the more stable acetaldehyde.[2] This equilibrium shift drives the reaction towards a high yield of the desired this compound product.

Reaction Mechanism

The lipase-catalyzed transesterification for this compound synthesis generally follows a Ping-Pong Bi-Bi mechanism.[3][4] This two-step process involves the formation of a stable acyl-enzyme intermediate.

Step 1: Acylation The lipase reacts with the acyl donor (vinyl acetate) to form a covalent acyl-enzyme intermediate, releasing the first product (vinyl alcohol, which then tautomerizes to acetaldehyde).

Step 2: Deacylation The stearic acid then binds to the acyl-enzyme intermediate, leading to the transfer of the acyl group and the formation of the final product, this compound, regenerating the free enzyme.

Key Parameters Influencing Synthesis

The efficiency of the enzymatic synthesis of this compound is governed by several critical parameters that must be optimized to achieve high conversion and yield.

Lipase Selection

A variety of lipases have demonstrated efficacy in esterification and transesterification reactions. Immobilized lipases are often preferred due to their enhanced stability, ease of recovery, and reusability.[5]

Commonly Used Lipases:

  • Candida antarctica Lipase B (CALB): Often supplied in an immobilized form as Novozym® 435, CALB is widely recognized for its high efficiency and broad substrate specificity in ester synthesis.

  • Candida rugosa Lipase (CRL): This lipase is also frequently employed for the synthesis of various esters.

  • Pseudomonas cepacia Lipase (PCL): Known for its stability in organic solvents.

  • Rhizopus oryzae Lipase: Has shown high performance in esterification reactions.

Reaction Conditions

Optimal reaction conditions are crucial for maximizing enzyme activity and product yield. These conditions are often interdependent and need to be systematically optimized.

Table 1: Typical Optimized Reaction Conditions for Stearate Ester Synthesis

ParameterOptimized RangeRationale
Temperature 40 - 70 °CBalances increased reaction rate with potential enzyme denaturation at higher temperatures.
Substrate Molar Ratio (Stearic Acid:Vinyl Acetate) 1:1 to 1:5An excess of the acyl donor can shift the equilibrium towards product formation.
Enzyme Loading 0.5% - 10% (w/w of substrates)Higher loading increases the reaction rate but also the cost. Optimization is key.
Agitation Speed 150 - 300 rpmEnsures proper mixing and reduces mass transfer limitations.
Reaction Time 3 - 24 hoursDependent on other parameters; monitored to determine the point of maximum conversion.
The Role of the Solvent

The choice of solvent significantly impacts lipase activity and stability. While solvent-free systems are an option, organic solvents are often used to improve the solubility of substrates.

Table 2: Effect of Solvent Polarity on Lipase-Catalyzed Ester Synthesis

Solvent TypeExamplesEffect on Lipase Activity
Non-polar Hexane, Heptane, IsooctaneGenerally preferred as they do not strip the essential water layer from the enzyme, thus maintaining its active conformation.
Polar Acetone, Acetonitrile, t-ButanolCan enhance substrate solubility but may also lead to enzyme denaturation at higher concentrations.

Experimental Protocols

The following section outlines a generalized experimental protocol for the enzymatic synthesis of this compound. This should be considered a starting point, with specific parameters requiring optimization based on the chosen lipase and reaction setup.

Materials
  • Stearic Acid (≥95% purity)

  • Vinyl Acetate (≥99% purity, with inhibitor such as MEHQ)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., n-hexane, anhydrous)

  • Molecular Sieves (3Å, for water removal)

  • Sodium Bicarbonate Solution (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Synthesis Procedure
  • Reactant Preparation: In a sealed reaction vessel, dissolve a pre-weighed amount of stearic acid in the chosen organic solvent.

  • Acyl Donor Addition: Add vinyl acetate to the reaction mixture at the desired molar ratio.

  • Water Removal: Add molecular sieves (typically 5% w/w) to the mixture to remove any residual water, which can promote the reverse hydrolysis reaction.

  • Enzyme Addition: Introduce the immobilized lipase to the reaction vessel.

  • Reaction Incubation: Place the vessel in a temperature-controlled shaker incubator set to the desired temperature and agitation speed.

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. The progress can be monitored by measuring the decrease in stearic acid concentration via titration with a standard NaOH solution or by quantifying the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Purification:

    • Wash the organic phase with a dilute sodium bicarbonate solution to remove any unreacted stearic acid.

    • Follow with a wash using distilled water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • If necessary, further purification can be achieved using column chromatography.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Weigh Stearic Acid & Vinyl Acetate solvent Dissolve in Organic Solvent reactants->solvent drying Add Molecular Sieves solvent->drying add_enzyme Add Immobilized Lipase drying->add_enzyme incubate Incubate with Shaking & Heat add_enzyme->incubate monitor Monitor Progress (GC/HPLC/Titration) incubate->monitor terminate Filter to Remove Lipase monitor->terminate Reaction Complete wash Wash with NaHCO3 & Water terminate->wash dry_evap Dry & Evaporate Solvent wash->dry_evap purify Column Chromatography (Optional) dry_evap->purify final_product This compound purify->final_product

Experimental workflow for this compound synthesis.
Signaling Pathway: The Catalytic Cycle

The Ping-Pong Bi-Bi mechanism of lipase action can be visualized as a catalytic cycle.

ping_pong_mechanism E Free Lipase (E) E_VA Lipase-Vinyl Acetate Complex (E-VA) E->E_VA + Vinyl Acetate P2 This compound E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VA->E_Acyl - Vinyl Alcohol P1 Vinyl Alcohol (Acetaldehyde) E_Acyl_SA Intermediate-Stearic Acid Complex (E-Acyl-SA) E_Acyl->E_Acyl_SA + Stearic Acid E_Acyl_SA->E - this compound

Ping-Pong Bi-Bi mechanism for lipase catalysis.

Conclusion

The enzymatic synthesis of this compound using lipases presents a compelling, environmentally benign alternative to conventional chemical methods. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, substrate ratio, and solvent, researchers can achieve high yields of this important monomer. The provided protocols and visualizations serve as a foundational guide for developing robust and efficient biocatalytic processes for this compound production. Further research may focus on enzyme engineering to enhance stability and activity, as well as the development of continuous flow systems for industrial-scale production.

References

The Core Mechanism of Vinyl Stearate Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymerization mechanism of vinyl stearate, a long-chain vinyl ester monomer. The unique characteristics of its polymerization, dominated by free-radical pathways, present both challenges and opportunities in the synthesis of tailored polymeric materials. This document details the fundamental reaction steps, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual diagrams of the core processes.

Core Principles of Polymerization

This compound, like other vinyl esters, polymerizes almost exclusively through a free-radical mechanism.[1] This process can be initiated by thermal or photochemical decomposition of an initiator molecule.[2] The polymerization of vinyl esters is distinctly characterized by the high reactivity of the propagating radical species and the relatively low reactivity of the monomer's double bond.[1] This disparity leads to a high propensity for side reactions, most notably chain transfer, which significantly influences the final polymer structure, leading to branching.[1]

The overall free-radical polymerization process is classically divided into three key stages: initiation, propagation, and termination.[3]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for vinyl monomers include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides. These molecules decompose upon heating or UV irradiation to form two primary radicals (R•). This primary radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, monomer-radical species and initiating the polymer chain.

Propagation

The newly formed monomer radical rapidly adds to subsequent this compound monomers in a repeating fashion. This chain reaction extends the polymer backbone. Due to the lack of resonance stabilization in the propagating radical, it is highly reactive.

Termination

The growth of a polymer chain ceases when its radical activity is eliminated. Termination typically occurs through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another. This results in two terminated polymer chains: one with a saturated end and another with an unsaturated end group.

The Critical Role of Chain Transfer Reactions

In the polymerization of vinyl esters, chain transfer is a highly significant side reaction that reduces the average molecular weight of the final polymer. The high reactivity of the propagating radical makes it prone to abstracting an atom (typically hydrogen) from another molecule, terminating its own growth but creating a new radical that can initiate a new chain. This can occur with several species present in the reaction mixture.

  • Chain Transfer to Monomer: The growing polymer radical abstracts a hydrogen atom from a this compound monomer. This is a significant pathway that can result in the formation of a macromonomer, which can be copolymerized to form long-chain branches.

  • Chain Transfer to Polymer: A propagating radical can abstract a hydrogen from the backbone or the acyl side chain of an already formed polymer chain. This is a primary mechanism for the formation of branched polymers. Abstraction from the methyl group of the acetate moiety is a dominant pathway in the analogous polymerization of vinyl acetate.

  • Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. The choice of solvent is therefore critical in controlling the final molecular weight.

The various pathways of initiation, propagation, termination, and chain transfer are illustrated in the diagram below.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Chain Transfer (ktr) I Initiator (I) R 2 R• I->R kd RM1 R-M• R->RM1 + M RMn R-Mn• RMn1 R-M(n+1)• RMn->RMn1 + M (kp) RMn_term R-Mn• RMn_trans R-Mn• Dead_comb R-M(n+m)-R (Combination) RMn_term->Dead_comb ktc Dead_disp1 R-Mn-H RMn_term->Dead_disp1 ktd RMm_term R-Mm• RMm_term->Dead_comb ktc RMm_term->Dead_disp1 ktd Dead_disp2 R-Mm(-H) Dead_trans R-Mn-A RMn_trans->Dead_trans + XA XA Transfer Agent (Monomer, Polymer, Solvent, CTA) X_rad X• Dead_trans->X_rad Generates New Radical

Diagram 1: Overall mechanism of free-radical polymerization of this compound.

Controlled Radical Polymerization: RAFT

To overcome the challenges of conventional free-radical polymerization, particularly the lack of control over molecular weight and the high degree of branching, controlled radical polymerization (CRP) techniques have been applied to vinyl esters. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective.

RAFT polymerization involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. This agent reversibly transfers the growing radical chain, establishing a dynamic equilibrium between active (propagating) and dormant species. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. For vinyl esters, xanthates and dithiocarbamates are effective RAFT agents.

The diagram below illustrates a simplified workflow for a typical RAFT polymerization experiment.

RAFT_Workflow start Start prep Prepare Solution: Monomer (VS) Initiator (AIBN) RAFT Agent Solvent start->prep degas De-gas via Freeze-Pump-Thaw Cycles (3x) prep->degas react Polymerize (e.g., 60-70 °C, 4-24h) under inert atmosphere degas->react precipitate Precipitate Polymer in Non-solvent (e.g., Methanol, Hexane) react->precipitate isolate Isolate Polymer (Filter / Centrifuge) precipitate->isolate dry Dry under Vacuum isolate->dry analyze Characterize: - Conversion (NMR) - Mn, PDI (GPC) dry->analyze end End analyze->end

Diagram 2: Experimental workflow for RAFT polymerization.

Quantitative Data Summary

The application of controlled polymerization techniques allows for predictable molecular weight evolution with monomer conversion. The following tables summarize representative data for the controlled radical polymerization of vinyl esters, illustrating the level of control achievable.

Table 1: Cobalt-Mediated Radical Polymerization (CMRP) of this compound (PVS) Data adapted from a study on PVS synthesis, demonstrating control over molecular weight and polydispersity.

Polymer TypeTarget Mₙ (g·mol⁻¹)Experimental Mₙ (g·mol⁻¹)PDI (Mₙ/Mₙ)
PVS Homopolymer15,000up to 15,000< 1.3
PVL-b-PVS Diblock25,000~25,000< 1.4

Table 2: RAFT Polymerization of Vinyl Propionate (PVPr) in MOF Nanochannels at 60 °C Data from Guan et al. illustrates the linear increase in molecular weight with conversion for a vinyl ester analogous to this compound.

Reaction Time (h)Monomer Conversion (%)Theoretical Mₙ (g·mol⁻¹)Experimental Mₙ (g·mol⁻¹)PDI (Mₙ/Mₙ)
8132,7003,2001.60
24234,2007,6001.30
48478,00014,3001.34

Experimental Protocols

The following are representative protocols for the polymerization of this compound, adaptable for specific research needs.

Protocol for Free-Radical Solution Polymerization

This protocol is based on standard procedures for vinyl ester polymerization.

  • Monomer and Solvent Purification: this compound is passed through a column of basic alumina to remove inhibitors. The solvent (e.g., benzene, toluene, or ethyl acetate) is refluxed over a drying agent (e.g., CaH₂) and freshly distilled before use.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and rubber septum is dried and purged with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: The solvent is cannulated into the reaction flask. The initiator (e.g., AIBN, ~0.1-1 mol% relative to monomer) is added and dissolved. Finally, the purified this compound monomer is added via syringe.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) in an oil bath and stirred for a specified time (e.g., 12-24 hours).

  • Isolation: The reaction is quenched by cooling in an ice bath. The polymer is precipitated by pouring the viscous solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under reduced pressure at room temperature until a constant weight is achieved.

Protocol for RAFT-Mediated Solution Polymerization

This protocol is adapted from established procedures for the RAFT polymerization of vinyl esters.

  • Stock Solution Preparation: In a vial, prepare a stock solution of the desired concentrations of this compound (monomer), AIBN (initiator), and a suitable RAFT agent (e.g., a xanthate or dithiocarbamate) in a solvent (e.g., ethyl acetate). A typical molar ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.

  • Reaction Setup: Aliquot the stock solution into a Schlenk tube or ampule equipped with a magnetic stir bar.

  • Degassing: Subject the contents of the tube/ampule to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. Seal the vessel under vacuum or backfill with an inert gas.

  • Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 4-24 hours). Monitor conversion by taking timed samples via an airtight syringe.

  • Termination and Isolation: Stop the reaction by immersing the vessel in an ice bath and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into a stirred, large excess of a non-solvent (e.g., cold methanol).

  • Purification and Drying: Collect the polymer by filtration and dry under vacuum to a constant weight. Analyze for molecular weight (Mₙ) and polydispersity (PDI) using Gel Permeation Chromatography (GPC) and for conversion using ¹H NMR.

References

A Technical Guide to the Free Radical Polymerization of Vinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the free radical polymerization of vinyl stearate, a process used to synthesize poly(this compound) (PVS). PVS is a polymer distinguished by its long, hydrophobic stearate side chains, which impart unique properties valuable in coatings, adhesives, and increasingly, in advanced biomedical applications such as drug delivery systems.[1][2] This document details the polymerization mechanism, experimental protocols, and characterization of PVS, presenting quantitative data in a structured format for clarity and comparison.

Mechanism of Free Radical Polymerization

Free radical polymerization of vinyl monomers like this compound is a chain reaction that proceeds in three fundamental stages: initiation, propagation, and termination.[3][4]

  • Initiation: The process begins with the decomposition of an initiator molecule (e.g., AIBN or benzoyl peroxide) into highly reactive primary free radicals (R•) using thermal energy or UV light.[4] This radical then attacks the carbon-carbon double bond of a this compound monomer, forming a new, larger radical and initiating the polymer chain.

  • Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers in a repeating fashion. This chain-growth step is the primary method of polymer backbone formation and occurs very quickly.

  • Termination: The growth of a polymer chain ceases when its radical activity is neutralized. This typically occurs through two main pathways:

    • Coupling (or Combination): Two growing polymer chains meet and combine their radical ends to form a single, longer, non-reactive polymer chain.

    • Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

A significant challenge in the polymerization of vinyl esters is the high reactivity of the propagating radical compared to the relative inactivity of the monomer's double bond. This disparity increases the likelihood of side reactions, particularly chain transfer to the monomer, solvent, or polymer, which can lead to branching and limit the final molecular weight.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Monomer Purify Purification (Remove Inhibitor) Monomer->Purify React Polymerization (Solvent, Initiator, Heat) Purify->React Isolate Isolation & Purification (Precipitation & Washing) React->Isolate Dry Drying (Vacuum Oven) Isolate->Dry PVS Pure PVS Polymer Dry->PVS GPC GPC Analysis (Mn, Mw, Đ) PVS->GPC DSC DSC Analysis (Tm) PVS->DSC TGA TGA Analysis (Thermal Stability) PVS->TGA

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Stearate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate (ethenyl octadecanoate) is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature, notable for its long hydrophobic stearate tail and its reactive vinyl group.[1][2] This monomer is primarily utilized in the production of polymers and copolymers with applications in coatings, adhesives, and as a plasticizer.[2][3] Its derivation from a natural fatty acid, stearic acid, has also prompted research into its use in biochemical and biotechnological applications.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its key characteristics.

Physical Properties

This compound is a white, waxy solid at room temperature. It is insoluble in water but soluble in many organic solvents. A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C20H38O2
Molecular Weight 310.51 g/mol
Appearance White, waxy solid or powder to lump to clear liquid
Melting Point 35-37 °C
Boiling Point ~187-188 °C; 145 °C (lit.); 385 °C (lit.)
Density 0.904 g/mL at 25 °C
Refractive Index 1.4423 (30/D)
Flash Point >113 °C (>235.4 °F)
Vapor Pressure 3.91E-06 mmHg at 25°C
Solubility Insoluble in water; soluble in ethanol, acetone, ketones, vegetable oils, and most hydrocarbon and chlorinated solvents.
Stability Stable under standard conditions. Sensitive to heat and light, which can initiate polymerization. Typically stabilized with an inhibitor such as monomethyl ether hydroquinone (MEHQ).

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the vinyl group and the ester group.

Polymerization

The vinyl group allows this compound to readily undergo free-radical polymerization to form poly(this compound) (PVS). This polymerization can be initiated by heat, light, or chemical initiators. PVS is used in coatings, adhesives, and sealants due to its film-forming properties and hydrophobicity. The long stearate side chains can crystallize, which significantly influences the mechanical and thermal properties of the resulting polymers.

Hydrolysis

The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and vinyl alcohol (which tautomerizes to acetaldehyde). Studies on monolayers of this compound have shown that it undergoes base-catalyzed hydrolysis. Under acidic conditions, both hydrolysis and cationic polymerization of the vinyl group can occur. Poly(this compound) is more resistant to hydrolysis, which is attributed to the steric hindrance of the polymer backbone.

Experimental Protocols

Synthesis of this compound via Transvinylation

This protocol describes the synthesis of this compound from stearic acid and vinyl acetate using a mercury salt catalyst, based on established methods.

Materials:

  • Stearic acid

  • Vinyl acetate (freshly distilled)

  • Mercuric acetate

  • Concentrated sulfuric acid

  • Sodium acetate

  • Pentane

  • Calcium hydroxide

  • Diatomaceous earth (filter aid)

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine stearic acid and an excess of vinyl acetate.

  • Add mercuric acetate (as a catalyst) and a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux temperature while maintaining a nitrogen atmosphere. The progress of the reaction can be monitored by the removal of the acetic acid byproduct, for example, by entrainment with the vinyl acetate vapor.

  • After the reaction is complete (typically after several hours), cool the mixture and neutralize the sulfuric acid catalyst by adding sodium acetate.

  • Remove the excess vinyl acetate by distillation at atmospheric pressure.

  • The crude this compound is then separated from unreacted stearic acid. This can be achieved by extracting the this compound with a non-polar solvent like pentane, in which stearic acid is less soluble.

  • The pentane extract containing the this compound can be further purified by treating it with calcium hydroxide (liming) to remove any remaining acidic impurities.

  • Filter the mixture through a pad of diatomaceous earth.

  • Remove the pentane by distillation to yield the purified this compound.

Purification of this compound by Recrystallization

This protocol is for the purification of this compound by recrystallization from acetone.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

Procedure:

  • Dissolve the crude this compound in a minimal amount of warm acetone (approximately 3 mL of acetone per gram of this compound).

  • Once fully dissolved, slowly cool the solution to 0°C to induce crystallization.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Store the purified this compound under a nitrogen atmosphere in the dark to prevent polymerization.

Visualizations

Synthesis_and_Purification_of_Vinyl_Stearate cluster_synthesis Synthesis (Transvinylation) cluster_purification Purification Stearic Acid Stearic Acid Reaction Reaction Stearic Acid->Reaction Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction Catalyst (Hg(OAc)2, H2SO4) Catalyst (Hg(OAc)2, H2SO4) Catalyst (Hg(OAc)2, H2SO4)->Reaction Crude Product Crude Product Reaction->Crude Product Extraction (Pentane) Extraction (Pentane) Crude Product->Extraction (Pentane) Liming (Ca(OH)2) Liming (Ca(OH)2) Extraction (Pentane)->Liming (Ca(OH)2) Filtration Filtration Liming (Ca(OH)2)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Pure this compound Pure this compound Solvent Removal->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Free_Radical_Polymerization Initiator Initiator Initiation Initiation Initiator->Initiation Heat/Light This compound Monomer This compound Monomer This compound Monomer->Initiation Propagation Propagation This compound Monomer->Propagation Propagating Radical Propagating Radical Initiation->Propagating Radical Propagating Radical->Propagation Termination Termination Propagating Radical->Termination Propagation->Propagating Radical Chain Growth Poly(this compound) Poly(this compound) Termination->Poly(this compound)

Caption: Schematic of the free-radical polymerization of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks for the vinyl protons and the long alkyl chain. The vinyl protons typically appear as a complex multiplet between δ 4.5 and 7.3 ppm. The α-methylene protons of the stearate chain are observed around δ 2.37 ppm. The bulk of the methylene protons in the alkyl chain appear as a broad multiplet around δ 1.26 ppm, and the terminal methyl protons are found at approximately δ 0.88 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays key absorption bands that confirm its structure. A strong band around 1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C=C stretching of the vinyl group is observed near 1645 cm⁻¹. The C-H stretching vibrations of the alkyl chain are seen in the 2850-2960 cm⁻¹ region. The =C-H out-of-plane bending vibrations of the vinyl group give rise to absorptions in the 900-1000 cm⁻¹ range.

References

"CAS number and molecular structure of vinyl stearate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of vinyl stearate, including its CAS number, molecular structure, and relevant quantitative data. It also outlines a standard experimental protocol for its purification.

Chemical Identification and Molecular Structure

This compound, systematically known as ethenyl octadecanoate, is the ester of stearic acid and vinyl alcohol. It is a key monomer in the production of various polymers and copolymers with applications in coatings, adhesives, and as a lubricant.[1][2]

  • CAS Number: 111-63-7[1][3][4]

  • Molecular Formula: C₂₀H₃₈O₂

  • Molecular Weight: 310.51 g/mol

  • IUPAC Name: Ethenyl octadecanoate

  • Synonyms: Stearic acid, vinyl ester; Vinyl octadecanoate

  • Linear Formula: CH₃(CH₂)₁₆CO₂CH=CH₂

  • InChI Key: AFSIMBWBBOJPJG-UHFFFAOYSA-N

The molecular structure of this compound consists of a long C18 saturated fatty acid chain (stearoyl group) attached to a vinyl group through an ester linkage.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. This data is essential for its handling, processing, and application in various experimental and industrial settings.

PropertyValueReference(s)
Melting Point35-37 °C
Boiling Point145 °C
Density0.904 g/mL at 25 °C
Refractive Index1.4423 (30/D)
Flash Point>230 °F
Water SolubilityInsoluble

Experimental Protocol: Purification of this compound

The following protocol details a standard laboratory procedure for the purification of this compound.

Objective: To purify this compound by distillation and crystallization.

Materials:

  • Crude this compound

  • Nitrogen gas

  • Acetone or Ethyl Acetate

  • Distillation apparatus

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Place the crude this compound in the distillation flask.

    • Conduct the distillation under a nitrogen atmosphere to prevent polymerization and oxidation.

  • Crystallization:

    • Dissolve the distilled this compound in acetone (at a ratio of 3 mL of solvent per gram of ester) or ethyl acetate.

    • Cool the solution to 0°C to induce crystallization.

    • Collect the purified crystals by filtration.

  • Storage:

    • Store the purified this compound under a nitrogen atmosphere in the dark to maintain its stability.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the vinylation of stearic acid. This process involves the reaction of stearic acid with acetylene in the presence of a catalyst.

Below is a diagram illustrating the generalized synthesis pathway of this compound.

Synthesis_of_Vinyl_Stearate Stearic_Acid Stearic Acid (CH₃(CH₂)₁₆COOH) Reaction_Mixture Vinylation Reaction Stearic_Acid->Reaction_Mixture Acetylene Acetylene (C₂H₂) Acetylene->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Vinyl_Stearate This compound (CH₃(CH₂)₁₆COOCH=CH₂) Reaction_Mixture->Vinyl_Stearate

Caption: Generalized synthesis pathway of this compound.

References

A Comprehensive Technical Guide to the Solubility of Vinyl Stearate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate (ethenyl octadecanoate) is a long-chain vinyl ester monomer utilized in the synthesis of various polymers and resins. Its utility in formulations for coatings, adhesives, and as a plasticizer is significantly influenced by its interaction with organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of finished products. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and a workflow for solubility assessment.

This compound is a waxy, white solid at room temperature.[1][2] Its chemical structure, featuring a long, nonpolar hydrocarbon tail from stearic acid and a reactive vinyl group, dictates its solubility characteristics.[3] Generally, it is insoluble in water and alcohol but exhibits moderate to high solubility in a range of nonpolar and moderately polar organic solvents.[1][2]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and data from purification procedures provide valuable insights. Additionally, the solubility data for stearic acid can serve as a useful proxy due to the dominance of the 18-carbon chain in the this compound molecule.

Qualitative Solubility of this compound:

Based on available data, the general solubility of this compound can be summarized as follows:

  • Soluble in: Most hydrocarbon and chlorinated solvents.

  • Moderately Soluble in: Ketones and vegetable oils.

  • Insoluble in: Water and alcohol.

A purification method involving crystallization from acetone at a ratio of 3 mL of solvent per gram of this compound suggests a high solubility in this solvent.

Quantitative Solubility Data for Stearic Acid (as a proxy):

The following table presents experimentally determined solubility data for stearic acid in various organic solvents at different temperatures. This data can be used to infer the likely solubility behavior of this compound.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Hexane200.5
304.3
4019
5079.2
60303
Ethanol101.09 (g/100mL)
202.25
284.0 (approx.)
305.42
4011.5 (approx.)
Acetone286.0 (approx.)
3511.0 (approx.)
4016.0 (approx.)
Ethyl Acetate288.0 (approx.)
3515.0 (approx.)
4022.0 (approx.)
Methanol282.0 (approx.)
353.5 (approx.)
405.0 (approx.)

Note: Data for stearic acid is compiled from multiple sources. The solubility generally increases with temperature.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Isothermal shaker

  • Screw-cap glass vials or flasks

  • Syringe with a compatible filter (e.g., PTFE, nylon)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Calibrated thermometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of solute is crucial to ensure that the solution reaches saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an isothermal shaker set to the desired constant temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period confirms saturation.

  • Sample Collection and Filtration:

    • Allow the vial to rest in the thermostatic bath for at least 30 minutes to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish with the solution.

  • Solvent Evaporation and Drying:

    • Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound (35-37°C) can be used.

    • Once the solvent has completely evaporated, transfer the dish to a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

  • Data Collection and Calculation:

    • Accurately weigh the evaporation dish containing the dried this compound residue.

    • Calculate the mass of the dissolved this compound (solute) and the mass of the solvent.

    • Express the solubility in the desired units, such as g/100 mL or mg/mL.

Calculations:

  • Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound = (Mass of dish + dried residue) - (Mass of empty dish)

  • Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

  • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

Experimental Workflow Visualization

The logical steps for determining the solubility of this compound can be visualized as follows:

G cluster_prep Preparation cluster_sampling Sampling & Measurement cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Withdraw supernatant and filter into pre-weighed dish C->D E Record mass of solution D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Record mass of dried residue G->H I Calculate solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While comprehensive quantitative solubility data for this compound remains a gap in the scientific literature, qualitative information and data from analogous compounds like stearic acid provide a strong basis for its application in various formulations. The "like dissolves like" principle is a reliable guide, indicating good solubility in nonpolar and moderately polar organic solvents. For precise formulation and process optimization, the experimental determination of solubility using the detailed gravimetric protocol is recommended. This guide provides the necessary framework for researchers and professionals to effectively work with this compound and understand its behavior in organic solvent systems.

References

Pioneering Polymerization: A Technical Examination of Early Poly(vinyl stearate) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on poly(vinyl stearate) (PVS), a polymer characterized by its long stearate side chains, which impart unique physical properties. Early investigations into PVS, primarily conducted in the mid-20th century, laid the groundwork for understanding its synthesis, properties, and potential applications. This document provides a detailed overview of the experimental protocols and quantitative data from this pivotal era, offering valuable insights for contemporary polymer and materials science research.

Synthesis of Poly(this compound): Bulk and Solution Polymerization

Early research predominantly focused on free-radical polymerization of this compound monomer. Key studies of the period systematically investigated both bulk and solution polymerization methods to understand the kinetics and determine the resulting polymer's characteristics.

Experimental Protocols

The foundational work in the 1950s established detailed procedures for the polymerization of this compound. Below are reconstructed protocols based on the methodologies described in seminal papers of the era.

1.1.1. Materials and Purification

  • Monomer: this compound was synthesized and purified by distillation under reduced pressure.

  • Initiator: Benzoyl peroxide was a commonly used free-radical initiator.

  • Solvents: For solution polymerization, benzene was a frequently employed solvent.

1.1.2. Bulk Polymerization Protocol

A weighed amount of this compound and benzoyl peroxide (typically 0.5% by weight of the monomer) were placed in a polymerization tube. The contents were flushed with nitrogen to remove oxygen, which can inhibit polymerization. The tube was then sealed and submerged in a constant temperature bath, often at 60°C, for a specified duration. Following polymerization, the resulting polymer was dissolved in benzene, precipitated with methanol, and dried to a constant weight in a vacuum oven.

1.1.3. Solution Polymerization Protocol

This compound and benzoyl peroxide were dissolved in a specific volume of benzene in a reaction vessel equipped with a reflux condenser. The solution was heated to a controlled temperature, such as 60°C, and maintained for the desired reaction time. The polymer was then isolated by precipitation in methanol, followed by filtration and drying under vacuum.

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound Monomer Charge Charge Reactor Monomer->Charge Initiator Benzoyl Peroxide Initiator->Charge Solvent Benzene (for solution poly.) Solvent->Charge Purge Purge with Nitrogen Charge->Purge Heat Heat to 60°C Purge->Heat React Maintain for Specified Time Heat->React Dissolve Dissolve in Benzene React->Dissolve Precipitate Precipitate with Methanol Dissolve->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Pure Poly(this compound) Dry->Product

Quantitative Data from Early Polymerization Studies

The following tables summarize the quantitative data extracted from key early publications on the polymerization of this compound. These data illustrate the influence of various reaction parameters on the polymer yield and molecular weight.

Bulk Polymerization of this compound

Table 1: Effect of Polymerization Time on Yield in Bulk Polymerization at 60°C

Polymerization Time (hours)Initiator (Benzoyl Peroxide, %)Monomer Conversion (%)
10.518.2
20.529.5
40.546.1
80.568.3
160.589.0

Table 2: Effect of Initiator Concentration on Yield in Bulk Polymerization at 60°C for 4 hours

Initiator (Benzoyl Peroxide, %)Monomer Conversion (%)
0.125.4
0.2538.7
0.546.1
1.058.9
Solution Polymerization of this compound in Benzene

Table 3: Effect of Monomer Concentration on Polymer Properties in Benzene at 60°C

Monomer Concentration (mol/L)Monomer Conversion (%)Intrinsic Viscosity (dL/g)
1.055.20.25
0.548.90.21
0.2541.50.18

Properties of Early Poly(this compound)

Early characterization of PVS focused on its thermal and physical properties, which are largely dictated by the long, crystallizable stearate side chains.

3.1. Physical Properties

PVS produced in these early studies was described as a hard, waxy solid at room temperature. It was found to be soluble in hydrocarbons like benzene and carbon tetrachloride, and insoluble in more polar solvents like acetone and alcohols.

3.2. Thermal Properties

A key finding was the side-chain crystallinity of PVS. The long octadecyl side chains of the polymer were observed to crystallize, which significantly impacts its mechanical and thermal behavior. The melting point of the polymer was reported to be in the range of 45-55°C.

Conclusion

The foundational studies on poly(this compound) in the mid-20th century successfully established methods for its synthesis via bulk and solution free-radical polymerization. The quantitative data from this era demonstrate a clear relationship between reaction conditions—such as time, initiator concentration, and monomer concentration—and the resulting polymer yield and molecular weight. Furthermore, the early characterization of PVS as a semi-crystalline polymer with a distinct melting point due to side-chain crystallization provided the fundamental understanding of its properties that underpins modern research and applications. This guide serves as a technical resource, offering a detailed look into the pioneering experimental work that first defined this unique polymer.

Theoretical Models of Vinyl Stearate Polymerization Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate, the ester of vinyl alcohol and stearic acid, is a monomer characterized by its long C18 alkyl chain. Its polymerization yields poly(this compound), a polymer with a comb-like architecture where long hydrophobic side chains are attached to a polyvinyl backbone. This structure imparts unique properties such as hydrophobicity, lubricity, and the potential for side-chain crystallinity, making it a material of interest in coatings, adhesives, and as a functional additive in more complex formulations.[1][2]

The kinetics of this compound polymerization are governed by the principles of free-radical polymerization. However, the bulky stearate group introduces specific behaviors related to steric hindrance and the potential for chain transfer reactions involving the long alkyl chain. A thorough understanding of the theoretical kinetic models and experimental methodologies is crucial for controlling the polymerization process and tailoring the final polymer properties for specific applications.

This guide provides an in-depth overview of the theoretical models governing the polymerization kinetics of this compound, details the experimental protocols used to investigate these kinetics, and presents the available quantitative data.

Theoretical Models of Free-Radical Polymerization

The free-radical polymerization of this compound, like other vinyl monomers, proceeds through a sequence of elementary steps: initiation, propagation, chain transfer, and termination.[3]

Initiation

Initiation involves the generation of free radicals from an initiator molecule (I), which then add to a monomer molecule (M) to form an activated monomer radical (M•).[3]

  • Initiator Decomposition: I -> 2R• (Rate constant: kd)

  • Radical Addition to Monomer: R• + M -> M• (Rate constant: ki)

The rate of initiation (Ri) is dependent on the initiator concentration ([I]) and its decomposition rate constant (kd), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully initiate a polymer chain.

R_i = 2 * f * k_d * [I]

Propagation

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical (Mn•), leading to chain growth.[3]

M_n• + M -> M_{n+1}• (Rate constant: kp)

The rate of propagation (Rp) is proportional to the concentrations of the monomer ([M]) and the total concentration of growing polymer radicals ([M•]).

R_p = k_p * [M•] * [M]

Termination

Termination results in the deactivation of growing polymer chains, leading to the formation of a stable polymer molecule. This can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. M_n• + M_m• -> P_{n+m} (Rate constant: ktc)

  • Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. M_n• + M_m• -> P_n + P_m (Rate constant: ktd)

The overall rate of termination (Rt) is given by:

R_t = (k_{tc} + k_{td}) * [M•]^2 = k_t * [M•]^2

where k_t is the overall termination rate constant.

Chain Transfer

Chain transfer is a reaction in which the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). This process terminates the growth of one chain while initiating a new one.

  • Chain Transfer to Monomer: M_n• + M -> P_n + M• (Rate constant: k_{tr,M})

  • Chain Transfer to Solvent (S): M_n• + S -> P_n + S• (Rate constant: k_{tr,S})

  • Chain Transfer to Polymer (P): M_n• + P -> P_n + P• (Rate constant: k_{tr,P})

Chain transfer to the monomer is an inherent characteristic of the monomer itself and determines the theoretical maximum molecular weight achievable. For vinyl esters like this compound, chain transfer to the polymer can lead to branching.

The chain transfer constant (C) is a dimensionless ratio of the rate constant for chain transfer to the rate constant for propagation (C = k_{tr} / k_p).

Kinetic Data for this compound and Analogous Monomers

Specific, experimentally determined kinetic parameters for the homopolymerization of this compound are not widely available in the literature. However, data from other long-chain vinyl esters and the more extensively studied vinyl acetate can provide useful approximations and context.

Heat of Polymerization

The heat of polymerization (ΔHp) is an important thermodynamic parameter. For this compound, a reported value is available.

MonomerΔHp (kcal/mol)StateMethod
This compound-21.3Liquid to SolidHeats of combustion

Table 1: Heat of Polymerization of this compound.

Chain Transfer Constants

While specific chain transfer constants for this compound are not readily found, data for other vinyl esters can offer insight into the reactivity of the growing poly(vinyl ester) radical. Chain transfer is a significant process in vinyl ester polymerization.

MonomerSolvent/AgentTemperature (°C)Chain Transfer Constant (Cs x 104)
Vinyl AcetateToluene6022.4
Vinyl Acetaten-Butanol6018.0
Vinyl AcetateCarbon Tetrachloride60910
Vinyl Decanoate--~4.5 x 10-3 (Note: Reliability of this value is questioned)

Table 2: Chain Transfer Constants for Vinyl Esters in Various Solvents. Data for vinyl acetate provides a baseline for the reactivity of vinyl ester radicals.

Experimental Protocols for Kinetic Studies

Several experimental techniques can be employed to determine the kinetic parameters of this compound polymerization.

Dilatometry

Dilatometry measures the volume contraction that occurs during polymerization to monitor the reaction rate. It is a precise method for determining the overall rate of polymerization.

Protocol for Bulk Polymerization of this compound:

  • Monomer and Initiator Preparation: Purify this compound by melting and filtering, or by recrystallization, to remove any inhibitors or impurities. A thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is weighed and dissolved in the molten this compound at a known concentration (e.g., 10-2 to 10-3 mol/L).

  • Dilatometer Assembly: A known volume of the monomer-initiator solution is introduced into a dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube.

  • Degassing: The contents are thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization. The dilatometer is then sealed under vacuum or an inert atmosphere.

  • Thermostatting and Measurement: The dilatometer is placed in a constant-temperature bath set to the desired reaction temperature (e.g., 60-80 °C). As polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus in the capillary to fall. The height of the meniscus is recorded at regular time intervals.

  • Data Analysis: The fractional conversion of monomer to polymer at any time 't' is calculated from the change in volume, using the known densities of the monomer and polymer. The rate of polymerization can then be determined from the slope of the conversion versus time plot.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polymerization reaction, providing information on the rate and extent of conversion.

Protocol for Isothermal DSC Analysis:

  • Sample Preparation: A small sample (5-10 mg) of the this compound and initiator mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Isothermal Measurement: The sample is placed in the DSC cell and rapidly heated to the desired isothermal reaction temperature. The heat flow from the sample is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.

  • Data Analysis: The rate of polymerization (Rp) is directly proportional to the measured heat flow (dH/dt). The conversion (α) at any time 't' can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction (ΔHtotal). α = (∫(dH/dt)dt) / ΔH_{total} R_p = (1/ΔH_{total}) * (dH/dt)

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or real-time NMR spectroscopy can be used to monitor the disappearance of the monomer's vinyl protons and the appearance of the polymer's backbone protons, providing a direct measure of monomer conversion.

Protocol for 1H NMR Monitoring:

  • Sample Preparation: A solution of this compound and a suitable initiator is prepared in a deuterated solvent (e.g., toluene-d8 or deuterated chloroform) directly in an NMR tube. An internal standard with a known concentration and non-overlapping peaks may be added for quantification.

  • Measurement: The NMR tube is placed in the spectrometer, which is pre-heated to the desired reaction temperature. 1H NMR spectra are acquired at regular intervals.

  • Data Analysis: The conversion is determined by comparing the integral of the vinyl proton signals of the monomer (typically in the range of 4.5-7.5 ppm) to the integral of a non-reacting internal standard or the integral of the appearing polymer signals (e.g., the broad methine and methylene signals of the polymer backbone).

Signaling Pathways and Experimental Workflows

Free-Radical Polymerization Mechanism

The logical flow of the free-radical polymerization of this compound can be visualized as a sequence of elementary reactions.

G Free-Radical Polymerization of this compound Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (kd) MonomerRadical Initiated Monomer (M•) Radical->MonomerRadical Initiation (ki) Monomer This compound (M) GrowingChain Growing Polymer Chain (Mn•) MonomerRadical->GrowingChain Propagation (kp) GrowingChain->GrowingChain DeadPolymer Terminated Polymer (P) GrowingChain->DeadPolymer Termination (kt) (Combination or Disproportionation) G Chain Transfer Reactions in this compound Polymerization cluster_monomer To Monomer cluster_solvent To Solvent cluster_polymer To Polymer GrowingChain Growing Polymer Chain (Mn•) Monomer Monomer (M) Solvent Solvent (S) Polymer Polymer (P) TerminatedChain Terminated Chain (Pn) GrowingChain->TerminatedChain Chain Transfer NewMonomerRadical New Monomer Radical (M•) Monomer->NewMonomerRadical NewSolventRadical New Solvent Radical (S•) Solvent->NewSolventRadical NewPolymerRadical New Polymer Radical (P•) Polymer->NewPolymerRadical G Workflow for Kinetic Study of this compound Polymerization cluster_exp Experimental Measurement Prep Sample Preparation (Monomer Purification, Initiator Dosing) Degas Degassing (Freeze-Pump-Thaw) Prep->Degas DSC DSC (Isothermal Heat Flow) Degas->DSC Dilatometry Dilatometry (Volume Contraction) Degas->Dilatometry NMR In-situ NMR (Monomer Consumption) Degas->NMR Data Data Acquisition (Conversion vs. Time) DSC->Data Dilatometry->Data NMR->Data Model Kinetic Modeling (Determination of Rate Constants) Data->Model Analysis Parameter Analysis (Activation Energies, Chain Transfer Constants) Model->Analysis

References

Thermodynamic Properties of Vinyl Stearate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vinyl stearate (ethenyl octadecanoate) is the ester of stearic acid and vinyl alcohol. Its structure, featuring a long, saturated 18-carbon alkyl chain and a reactive vinyl group, imparts unique properties that make it a valuable monomer in polymer synthesis. The resulting polymers, poly(this compound), are utilized in a variety of applications, including as lubricants, plasticizers, and in coatings and adhesives. In the context of drug development, long-chain fatty acid esters can be explored for their potential in formulating drug delivery systems, owing to their biocompatibility and ability to modify the physicochemical properties of materials. A thorough understanding of the thermodynamic properties of this compound is crucial for optimizing its synthesis, polymerization, and application, as well as for predicting its behavior in various formulations.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These values have been compiled from various sources and provide a baseline for its physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.51 g/mol [1][2]
Appearance White, waxy solid or colorless to light yellow liquid
Melting Point 35-37 °C
Boiling Point 385 °C (decomposes)
Density 0.904 g/mL at 25 °C
Solubility Insoluble in water; soluble in most hydrocarbon and chlorinated solvents.

Thermodynamic Properties of this compound

Heat Capacity

The heat capacity of a substance is the amount of heat required to raise its temperature by a given amount. For this compound, this property is essential for understanding its thermal behavior during heating and cooling processes, such as in polymerization reactions.

  • Experimental Determination: Differential Scanning Calorimetry (DSC) is the primary technique used to measure the heat capacity of solids and liquids. A general protocol involves heating a known mass of the sample in a controlled manner and comparing the heat flow to that of a reference material with a known heat capacity.

Enthalpy of Formation

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

  • Experimental Determination: The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔHc°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion. By burning a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen, the heat released can be accurately measured. The enthalpy of formation can then be calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

As a point of reference, the standard enthalpy of formation for stearic acid, a precursor to this compound, is -947.7 kJ/mol.

Standard Molar Entropy

The standard molar entropy is a measure of the disorder or randomness of a substance at a standard state.

  • Theoretical Calculation and Experimental Data: The entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero, as dictated by the third law of thermodynamics. For complex molecules like this compound, computational chemistry methods can also be employed to estimate the standard molar entropy based on its molecular structure and vibrational frequencies.

Gibbs Free Energy of Formation

The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a compound.

  • Calculation: The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy using the following equation: ΔGf° = ΔHf° - TΔSf° where T is the absolute temperature in Kelvin.

Experimental Protocols

Synthesis of this compound via Transvinylation

The most common method for synthesizing this compound is through a transvinylation (or vinyl interchange) reaction between stearic acid and vinyl acetate. This reaction is typically catalyzed by a mercury(II) salt, such as mercuric acetate, in the presence of a strong acid like sulfuric acid. The equilibrium is driven towards the product by removing the acetic acid byproduct.

Materials:

  • Stearic acid

  • Vinyl acetate (freshly distilled)

  • Mercuric acetate

  • Sulfuric acid (100%)

  • Sodium acetate trihydrate

  • Acetone

Procedure:

  • In a reaction flask equipped with a reflux condenser, dissolve stearic acid in an excess of freshly distilled vinyl acetate by warming the mixture.

  • Add mercuric acetate to the solution and shake for approximately 30 minutes.

  • Carefully add 100% sulfuric acid dropwise to the mixture. The amount of mercuric acetate is typically around 2% of the weight of the stearic acid, and sulfuric acid is about 0.3-0.4% of the weight of the stearic acid.

  • Heat the solution under reflux for 3 hours.

  • After the reaction, neutralize the sulfuric acid by adding sodium acetate trihydrate.

  • Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125 °C.

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted stearic acid, the catalyst, and other impurities. A multi-step purification process is necessary to obtain a high-purity product.

Procedure:

  • Distillation: The crude product can be distilled under reduced pressure to remove some impurities.

  • Recrystallization: The once-distilled this compound is recrystallized from acetone at 0 °C (using approximately 3 ml of acetone per gram of this compound).

  • Solvent Extraction: An alternative purification method involves dissolving the crude product in a non-polar solvent like pentane. The this compound dissolves, while the stearic acid and mercury catalyst are less soluble and can be separated by filtration or decantation. The solvent is then removed by evaporation.

  • Liming: To remove any remaining acidic impurities, the this compound solution in a hydrocarbon solvent can be treated with calcium hydroxide. The mixture is stirred, filtered, and the solvent is removed by distillation.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stearic_Acid Stearic Acid Reaction Transvinylation Reaction (Reflux, 3h) Stearic_Acid->Reaction Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction Catalyst Hg(OAc)₂ / H₂SO₄ Catalyst->Reaction Neutralization Neutralization (NaOAc) Reaction->Neutralization Distillation_VA Distillation of excess Vinyl Acetate Neutralization->Distillation_VA Crude_Product Crude this compound Distillation_VA->Crude_Product Purification_Workflow cluster_purification Purification Crude_Product Crude this compound Method_1 Method 1: Recrystallization Crude_Product->Method_1 Method_2 Method 2: Solvent Extraction Crude_Product->Method_2 Distillation_Purification Vacuum Distillation Method_1->Distillation_Purification Extraction Extraction (Pentane) Method_2->Extraction Recrystallization Recrystallization (Acetone, 0°C) Distillation_Purification->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Liming Liming (Ca(OH)₂) Extraction->Liming Liming->Pure_Product

References

Health and Safety Considerations for Vinyl Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for vinyl stearate. Given the limited direct toxicological data on this compound, this guide also considers the safety profiles of its potential hydrolysis products: stearic acid and vinyl acetate. The information is intended to support risk assessments and ensure safe handling practices in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature and is practically insoluble in water.[1][2] Key physical and chemical properties are summarized in Table 1.

PropertyValueReferences
Chemical Formula C20H38O2[1][2]
Molecular Weight 310.51 g/mol [1]
CAS Number 111-63-7
Appearance White, waxy solid or powder to lump to clear liquid
Melting Point 35-37 °C
Boiling Point 145 °C (lit.)
Flash Point >110 °C (>230 °F)
Density 0.904 g/mL at 25 °C
Water Solubility Insoluble
Solubility in other solvents Soluble in most hydrocarbon and chlorinated solvents; moderately soluble in ketones and vegetable oils. Insoluble in alcohol.
Stability Stable under recommended storage conditions. Often stabilized with MEHQ (monomethyl ether hydroquinone). Incompatible with acids, bases, and strong oxidizing agents.

Toxicological Data

Direct and comprehensive toxicological data for this compound is largely unavailable in publicly accessible literature and safety data sheets. Many sources explicitly state "no data available" for key endpoints such as acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, a conservative approach to handling is warranted, taking into account the toxicological profiles of its potential hydrolysis products, stearic acid and vinyl acetate. In biological systems, it is plausible that this compound may be hydrolyzed by esterases to yield stearic acid and vinyl acetate.

Acute Toxicity

No quantitative acute toxicity data (LD50 or LC50) for this compound has been identified.

  • Stearic Acid: Generally considered to have low acute toxicity. Oral LD50 values in rats are reported to be high, in the range of grams per kilogram of body weight, indicating low toxicity.

  • Vinyl Acetate: Possesses moderate acute toxicity. It can be harmful if inhaled or ingested.

SubstanceRouteSpeciesValueReferences
Stearic AcidOralRat>15-19 g/kg
Vinyl AcetateOralRat2.92 g/kg
Vinyl AcetateInhalationRat11.4 mg/L (4h)
Vinyl AcetateDermalRabbit2.34 g/kg
Irritation and Sensitization
  • Skin Irritation: this compound is classified as irritating to the skin. One study on a similar vinyl ester of 'Versatic' 9-11 acid indicated skin irritating and sensitizing properties.

  • Eye Irritation: this compound is classified as irritating to the eyes.

  • Respiratory Irritation: May cause respiratory irritation.

SubstanceEffectClassification/ObservationReferences
This compound Skin IrritationIrritating
Eye IrritationIrritating
Respiratory IrritationMay cause respiratory irritation
Stearic Acid Skin IrritationGenerally non-irritating, prolonged contact may cause dryness.
Eye IrritationFine particles can cause irritation.
Vinyl Acetate Skin IrritationCan cause irritation, redness, and blisters. Chronic exposure may lead to sensitization.
Eye IrritationCauses eye irritation.
Respiratory IrritationIrritating to the respiratory system.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available for this compound for these endpoints.

  • Stearic Acid: Not considered to be carcinogenic, mutagenic, or a reproductive toxin.

  • Vinyl Acetate: The International Agency for Research on Cancer (IARC) has classified vinyl acetate as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in experimental animals. It has shown some evidence of mutagenic and clastogenic activity in some in vitro tests.

Handling and Safety Precautions

Given the data gaps and the potential for hydrolysis to toxic compounds, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

Engineering Controls

Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols for Safety Assessment

In the absence of specific experimental data for this compound, this section outlines the standard OECD guidelines that would be followed to assess its toxicological profile.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animals: Typically, female rats are used.

  • Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. If no mortality is observed at a certain dose, the next higher dose is used. If mortality is observed, the next lower dose is used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

experimental_workflow_OECD423 cluster_outcomes Outcomes start Start with 3 female rats dose Administer single oral dose (e.g., 300 mg/kg) start->dose observe Observe for 14 days (mortality, clinical signs) dose->observe outcome1 0-1 deaths: Dose next group at higher level (e.g., 2000 mg/kg) observe->outcome1 Low toxicity outcome2 2-3 deaths: Dose next group at lower level (e.g., 50 mg/kg) observe->outcome2 Higher toxicity outcome3 Stop test and classify substance outcome1->outcome3 outcome2->outcome3

Workflow for OECD 423 Acute Oral Toxicity Test.
Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animals: Albino rabbits are typically used.

  • Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a scale of 0 to 4.

  • Classification: The substance is classified as corrosive, irritant, or non-irritant based on the severity and reversibility of the skin reactions.

experimental_workflow_OECD404 start Select healthy albino rabbit shave Shave patch of skin start->shave apply Apply 0.5g of this compound under occlusive patch for 4 hours shave->apply remove Remove patch and wipe skin apply->remove observe Observe and score skin reactions (erythema and edema) at 1, 24, 48, and 72 hours remove->observe classify Classify substance based on scores observe->classify

Workflow for OECD 404 Skin Irritation Test.
In Vitro Gene Mutation - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Procedure: The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

experimental_workflow_OECD471 cluster_exposure Exposure Conditions start Prepare bacterial strains (e.g., Salmonella typhimurium) with_s9 With metabolic activation (S9 mix) start->with_s9 without_s9 Without metabolic activation start->without_s9 plate Plate bacteria with this compound on minimal agar with_s9->plate without_s9->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase in revertants compared to control count->analyze

Workflow for OECD 471 Ames Test.

Ecotoxicity

No specific ecotoxicity data for this compound was found. A safety data sheet indicates that it is not expected to be persistent, bioaccumulative, or toxic (PBT) or very persistent and very bioaccumulative (vPvB).

Conclusion

While direct toxicological data for this compound is limited, a comprehensive safety assessment must consider the properties of its potential hydrolysis products, stearic acid and vinyl acetate. The available information suggests that this compound is a skin and eye irritant and may cause respiratory irritation. The potential for vinyl acetate to be released through hydrolysis warrants caution, as vinyl acetate is moderately toxic and a possible human carcinogen. Therefore, strict adherence to recommended handling procedures, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure a safe working environment. Further toxicological testing according to standardized OECD guidelines is necessary to fully characterize the health and safety profile of this compound.

References

The Environmental Footprint of Vinyl Stearate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl stearate, a versatile monomer used in the synthesis of various polymers, plays a significant role in numerous industrial applications, including coatings, adhesives, and as a component in pharmaceutical formulations. However, its production is not without environmental consequences. This technical guide provides an in-depth analysis of the environmental impact associated with the manufacturing of this compound. While a dedicated life cycle assessment (LCA) for this compound is not publicly available, this document synthesizes existing data on similar chemical processes, raw materials, and byproducts to construct a comprehensive overview of its environmental footprint. The guide details the primary synthesis route, transvinylation, and explores the environmental concerns associated with reactants, catalysts, and the generated waste streams. Furthermore, it outlines experimental protocols for the analysis of key environmental indicators and discusses the toxicological profiles of the involved chemical entities.

Introduction

The growing demand for specialized polymers has led to an increased production of monomers like this compound. As with many chemical manufacturing processes, the production of this compound involves the use of potentially hazardous materials and generates waste streams that require careful management to minimize their environmental impact. This guide aims to provide a thorough understanding of these impacts, offering a valuable resource for researchers and professionals committed to sustainable chemical synthesis and product development.

This compound Synthesis: The Transvinylation Pathway

The most common industrial method for producing this compound is through a transvinylation reaction. This process involves the reaction of stearic acid with vinyl acetate, typically in the presence of a catalyst.

Reaction:

Stearic Acid + Vinyl Acetate -> this compound + Acetic Acid

This reaction is reversible, and to drive the equilibrium towards the product side, the byproduct, acetic acid, is often removed as it is formed.[1]

A greener alternative to traditional acid or metal-based catalysis is the use of enzymes, specifically lipases, in a process known as chemoenzymatic synthesis. This method can lead to higher selectivity and milder reaction conditions, potentially reducing the environmental burden.

Environmental Impact Assessment

A comprehensive life cycle assessment (LCA) is the standard methodology for evaluating the environmental impacts of a product from cradle to grave.[2] In the absence of a specific LCA for this compound, this section will analyze the potential environmental impacts based on the known inputs and outputs of the production process. The insights are drawn from LCAs of similar products like vinyl ester resins and general data on chemical production.[3][4]

Raw Materials
  • Stearic Acid: Derived from animal or vegetable fats and oils, the environmental impact of stearic acid is primarily associated with land use, water consumption, and energy required for its extraction and purification.

  • Vinyl Acetate: This is a volatile organic compound (VOC) and a flammable liquid.[5] Its production from ethylene and acetic acid is an energy-intensive process. Occupational exposure limits are in place to protect workers from its irritant effects. The International Agency for Research on Cancer (IARC) has classified vinyl acetate as "not classifiable as to its carcinogenicity to humans" due to insufficient evidence.

Catalysts
  • Sulfuric Acid: A strong, corrosive acid that requires careful handling and neutralization before disposal.

  • Mercury Salts (e.g., Mercuric Acetate): These are highly toxic and pose a significant environmental and health risk. Their use is being phased out in many regions due to concerns about mercury pollution.

  • Lipases: As biocatalysts, lipases are generally considered environmentally benign. They are biodegradable and operate under mild conditions, reducing energy consumption.

Energy Consumption

Esterification reactions are typically endothermic, requiring energy input to proceed. The energy consumption for the transvinylation of stearic acid will depend on the specific process conditions, including reaction temperature and the method of byproduct removal. Processes that require high temperatures and vacuum distillation for purification will have a larger energy footprint. For comparison, the production of fine chemicals and pharmaceuticals has been found to have significantly higher energy demands than basic chemical production.

Waste Generation and Emissions

The production of this compound generates several waste streams that require proper management:

  • Byproducts:

    • Acetic Acid: While it has commercial value, excess acetic acid from the reaction needs to be purified or neutralized before disposal.

    • Acetaldehyde: A potential byproduct, particularly in enzymatic synthesis, which is a toxic and volatile compound.

  • Unreacted Raw Materials: Incomplete conversion leads to the presence of unreacted stearic acid and vinyl acetate in the crude product, which need to be separated and recycled or disposed of.

  • Spent Catalysts: Acid and metal-based catalysts require neutralization and disposal as hazardous waste.

  • Volatile Organic Compound (VOC) Emissions: The use of volatile compounds like vinyl acetate can lead to VOC emissions, contributing to air pollution.

Table 1: Estimated Environmental Impacts of this compound Production

Impact CategoryKey ContributorsPotential Mitigation Strategies
Global Warming Potential Energy consumption (heating, distillation), Production of raw materials (vinyl acetate)Process optimization to reduce energy use, Use of renewable energy sources, Sourcing of sustainably produced raw materials
Acidification Potential Use of sulfuric acid catalystUse of alternative, less acidic catalysts (e.g., enzymes), Neutralization of acidic waste streams
Ecotoxicity Use of mercury-based catalysts, Release of unreacted vinyl acetate and byproductsReplacement of heavy metal catalysts with benign alternatives, Efficient byproduct separation and recovery, Proper wastewater treatment
Human Toxicity Occupational exposure to vinyl acetate, Handling of hazardous catalysts and byproductsImplementation of robust industrial hygiene practices, Use of closed-loop systems to minimize exposure, Substitution of toxic chemicals
Resource Depletion Consumption of fossil fuels for energy and raw material productionIncreased energy efficiency, Transition to bio-based feedstocks

Experimental Protocols

To accurately assess the environmental impact of a specific this compound production process, a series of experiments should be conducted.

Quantification of Byproducts and Residual Monomers

Objective: To determine the concentration of acetic acid, acetaldehyde, and unreacted vinyl acetate and stearic acid in the reaction mixture and waste streams.

Methodology:

  • Sample Collection: Collect samples from the reactor at various time points and from all effluent streams.

  • Sample Preparation: For aqueous samples, a direct injection or purge-and-trap method can be used. For organic samples, dilution with a suitable solvent may be necessary.

  • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the separation and quantification of volatile organic compounds. High-Performance Liquid Chromatography (HPLC) can be used for the analysis of less volatile components like stearic acid.

    • GC-MS Protocol for Volatiles (Adapted from NIOSH Method 2538 for Acetaldehyde):

      • Column: A polar capillary column (e.g., DB-WAX).

      • Carrier Gas: Helium at a constant flow rate.

      • Injection: Splitless injection of a 1 µL sample.

      • Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

      • MS Detection: Electron ionization (EI) mode, scanning from m/z 30 to 300.

      • Quantification: Based on the peak areas of the target analytes compared to a calibration curve prepared with certified standards.

    • HPLC Protocol for Stearic Acid:

      • Column: A C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

      • Quantification: Based on peak areas against a standard calibration curve.

Analysis of Wastewater

Objective: To characterize the chemical oxygen demand (COD), biological oxygen demand (BOD), pH, and concentration of specific pollutants in the aqueous effluent.

Methodology:

  • COD and BOD: Determined using standard methods (e.g., Hach method).

  • pH: Measured using a calibrated pH meter.

  • Specific Pollutants: Analyzed using GC-MS or HPLC as described in section 4.1.

Visualization of Processes

Transvinylation Synthesis Workflow

Transvinylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Stearic Acid Stearic Acid Reactor Reactor Stearic Acid->Reactor Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reactor Catalyst Catalyst Catalyst->Reactor Separation Separation Reactor->Separation Crude Product This compound This compound Separation->this compound Purified Product Acetic Acid Acetic Acid Separation->Acetic Acid Byproduct Unreacted Materials Unreacted Materials Separation->Unreacted Materials Recycle/Waste

Caption: Workflow for the synthesis of this compound via transvinylation.

Environmental Impact Pathway

Environmental_Impact_Pathway cluster_production This compound Production cluster_emissions Emissions & Waste cluster_impacts Environmental Impacts Raw Materials Raw Materials Manufacturing Process Manufacturing Process Raw Materials->Manufacturing Process Energy Input Energy Input Energy Input->Manufacturing Process Air Emissions (VOCs) Air Emissions (VOCs) Manufacturing Process->Air Emissions (VOCs) Wastewater Wastewater Manufacturing Process->Wastewater Solid Waste Solid Waste Manufacturing Process->Solid Waste Air Pollution Air Pollution Air Emissions (VOCs)->Air Pollution Water Contamination Water Contamination Wastewater->Water Contamination Soil Contamination Soil Contamination Solid Waste->Soil Contamination Human Health Effects Human Health Effects Air Pollution->Human Health Effects Water Contamination->Human Health Effects Soil Contamination->Human Health Effects

Caption: Potential environmental impact pathways from this compound production.

Toxicological Profile of Key Chemicals

A thorough understanding of the toxicology of the chemicals involved in this compound production is crucial for assessing its overall environmental and health impact.

Table 2: Toxicological Summary of Key Chemicals

ChemicalCAS NumberKey Toxicological Endpoints
This compound 111-63-7Data is limited. Long-chain fatty acid esters are generally considered to have low toxicity.
Stearic Acid 57-11-4Generally recognized as safe (GRAS). Low acute toxicity.
Vinyl Acetate 108-05-4Irritant to eyes, skin, and respiratory tract. Classified by IARC as Group 2B: "possibly carcinogenic to humans" based on animal studies.
Acetic Acid 64-19-7Corrosive, causes severe skin burns and eye damage.
Acetaldehyde 75-07-0IARC Group 1: "carcinogenic to humans". Irritant and can cause respiratory distress.
Sulfuric Acid 7664-93-9Highly corrosive. IARC Group 1: "carcinogenic to humans" (in the form of strong inorganic acid mists).
Mercuric Acetate 1600-27-7Highly toxic, particularly to the nervous system and kidneys. Environmental pollutant.

Conclusion and Recommendations

The production of this compound, while industrially significant, presents a range of environmental challenges that necessitate careful consideration and management. The primary concerns stem from the energy intensity of the process, the use of potentially hazardous raw materials and catalysts, and the generation of waste streams containing organic pollutants.

To mitigate the environmental impact of this compound production, the following recommendations are proposed:

  • Adoption of Green Chemistry Principles: Prioritize the use of enzymatic catalysis over traditional acid or heavy metal catalysts to reduce toxicity and energy consumption.

  • Process Optimization: Implement continuous process monitoring and control to maximize reaction yield and minimize waste generation.

  • Waste Valorization: Develop strategies for the recovery and reuse of byproducts like acetic acid.

  • Life Cycle Assessment: Conduct a comprehensive, cradle-to-grave LCA specifically for this compound to accurately quantify its environmental footprint and identify key areas for improvement.

  • Research and Development: Invest in the development of novel, more sustainable synthesis routes for this compound, potentially utilizing bio-based feedstocks.

By embracing these strategies, the chemical industry can move towards a more sustainable production of this compound, aligning with the growing global demand for environmentally responsible manufacturing practices.

References

Purity Analysis of Vinyl Stearate Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl stearate, the ester of vinyl alcohol and stearic acid, is a critical monomer in the synthesis of various polymers with applications ranging from coatings and adhesives to biocompatible materials. The purity of the this compound monomer is paramount as trace impurities can significantly impact polymerization kinetics, polymer properties, and the safety of the final product, particularly in biomedical applications. This technical guide provides a comprehensive overview of the methodologies for the purity analysis of this compound monomer. It details the common impurities arising from its synthesis, outlines advanced analytical techniques for their detection and quantification, and provides detailed experimental protocols. This guide is intended to be a valuable resource for researchers, quality control analysts, and professionals involved in the development and use of this compound-based materials.

Introduction to this compound and the Importance of Purity

This compound is a waxy, solid organic compound that serves as a key building block for the production of poly(this compound) and various copolymers.[1][2] Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers. The most common industrial synthesis route is the transvinylation of stearic acid with vinyl acetate, often catalyzed by mercury or acid catalysts.[3][4][5]

The purity of the monomer is a critical quality attribute. Impurities can act as chain-transfer agents, inhibitors, or initiators, leading to uncontrolled polymerization, reduced molecular weight, and altered polymer architecture. In drug delivery systems and other biomedical applications, the presence of unreacted monomers, catalysts, or by-products can lead to toxicity and adverse biological effects. Therefore, robust analytical methods are essential to ensure the quality and safety of this compound monomer.

Common Impurities in this compound Monomer

The impurity profile of this compound is largely dependent on the synthetic route and subsequent purification processes. Key potential impurities include:

  • Unreacted Starting Materials: Stearic acid and vinyl acetate are common impurities. Commercial stearic acid itself may contain other fatty acids like palmitic acid, which can be difficult to separate.

  • Reaction By-products: Acetic acid is a primary by-product of the transvinylation reaction using vinyl acetate.

  • Catalyst Residues: If mercury-based catalysts are used, trace amounts of mercury salts may remain.

  • Side-Reaction Products: Ethylidene diesters can form as minor impurities during the synthesis.

  • Polymerization Inhibitors: To enhance shelf life and prevent premature polymerization, inhibitors such as monomethyl ether hydroquinone (MEHQ) are typically added in parts-per-million (ppm) concentrations.

A summary of typical impurities and their potential sources is presented in Table 1.

Table 1: Common Impurities in this compound Monomer

ImpuritySourcePotential Impact on Polymerization/Product
Stearic AcidUnreacted starting materialCan act as a plasticizer, affecting thermal and mechanical properties.
Vinyl AcetateUnreacted starting materialCan copolymerize, altering the polymer composition and properties.
Acetic AcidReaction by-productCan affect catalyst activity and polymer stability.
Palmitic AcidImpurity in stearic acid raw materialCan be incorporated into the polymer, affecting crystallinity and melting point.
Mercury SaltsCatalyst residueHighly toxic; can inhibit or alter polymerization.
Ethylidene DiestersSide-reaction productCan introduce branching and affect polymer properties.
MEHQAdded polymerization inhibitorPrevents premature polymerization; excess can hinder intended polymerization.
WaterContaminationCan interfere with certain polymerization mechanisms and affect product clarity.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to comprehensively assess the purity of this compound monomer. This typically involves a combination of chromatographic, spectroscopic, and titrimetric methods.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for the quantification of volatile and semi-volatile impurities such as residual vinyl acetate and acetic acid. It can also be used to determine the overall purity of the this compound monomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities like stearic acid and for the quantification of the polymerization inhibitor, MEHQ. Reversed-phase HPLC with UV detection is effective for MEHQ analysis, while an evaporative light scattering detector (ELSD) or mass spectrometry (MS) is necessary for stearic acid, which lacks a strong UV chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are invaluable for structural confirmation of the this compound monomer. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a reference standard of the analyte itself. It provides a direct measure of the molar ratio of the main component to impurities.

Titrimetric Methods

Classical titration methods remain relevant for determining specific quality parameters:

  • Acid Value: This titration quantifies the amount of free carboxylic acids, primarily unreacted stearic acid. The sample is dissolved in a suitable solvent and titrated with a standardized base.

  • Iodine Value: This method determines the degree of unsaturation by measuring the amount of iodine that reacts with the double bonds in the vinyl group. It is an effective way to confirm the presence of the vinyl functionality.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for the qualitative identification of this compound. Characteristic absorption bands for the vinyl group and the ester carbonyl group confirm the identity of the monomer.

A summary of the analytical techniques and their primary applications is provided in Table 2.

Table 2: Analytical Techniques for this compound Purity Analysis

TechniqueAnalyte/ParameterPurpose
GC-FIDThis compound, Vinyl Acetate, Acetic AcidPurity assay and quantification of volatile impurities.
HPLC-UVMEHQQuantification of polymerization inhibitor.
HPLC-ELSD/MSStearic Acid, Palmitic AcidQuantification of non-volatile fatty acid impurities.
qNMRThis compound and impuritiesAbsolute purity determination and structural confirmation.
TitrationFree Carboxylic Acids (e.g., Stearic Acid)Determination of Acid Value.
TitrationVinyl group unsaturationDetermination of Iodine Value.
FTIRThis compoundFunctional group identification and structural confirmation.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the purity analysis of this compound.

Protocol for Purity and Volatile Impurity Analysis by GC-FID

This method is designed for the determination of this compound purity and the quantification of volatile impurities like residual vinyl acetate.

Workflow for GC-FID Analysis

prep Sample Preparation (Dissolve in suitable solvent, e.g., Chloroform) inject GC Injection prep->inject sep Chromatographic Separation (Capillary Column, e.g., HP-5MS) inject->sep detect FID Detection sep->detect quant Data Analysis (Peak area normalization for % purity) detect->quant prep Sample & Standard Preparation (Dissolve in mobile phase) inject HPLC Injection prep->inject sep Reversed-Phase Separation (C18 Column) inject->sep detect UV Detection (e.g., 290 nm) sep->detect quant Quantification (External standard calibration curve) detect->quant dissolve Dissolve Sample (in neutralized ethanol/ether) add_ind Add Indicator (Phenolphthalein) dissolve->add_ind titrate Titrate (with standardized KOH solution) add_ind->titrate endpoint Endpoint Detection (Persistent pink color) titrate->endpoint calculate Calculate Acid Value endpoint->calculate

References

The Evolution of Vinyl Stearate: A Technical Journey Through its Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its mid-20th century origins, vinyl stearate has carved a niche in the polymer industry, valued for the unique properties conferred by its long stearoyl chain. This guide delves into the historical development of this compound applications, presenting a technical overview of its synthesis, polymerization, and multifaceted roles in coatings, adhesives, plastics, and the emerging field of drug delivery. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key historical processes are provided. Visualizations of chemical pathways and experimental workflows are included to elucidate complex relationships.

The Genesis of this compound: Synthesis and Polymerization

The journey of this compound began with the exploration of long-chain fatty acid vinyl esters in the early to mid-20th century, moving beyond the initial focus on simpler monomers like vinyl acetate.[1]

Synthesis via Transvinylation

The primary method for synthesizing this compound has historically been the transvinylation or "vinyl interchange" reaction. This process involves the reaction of stearic acid with a vinyl ester, typically vinyl acetate, in the presence of a catalyst.[1][2] Early processes, such as those detailed in a 1960 patent, utilized mercury salts, like mercuric acetate, often in conjunction with a strong acid like sulfuric acid, to catalyze the reaction.[2][3] The reversible reaction is driven towards the formation of this compound by removing the acetic acid byproduct.

A significant advancement in the synthesis of this compound has been the development of greener, enzymatic methods. Lipases, for example, can catalyze the transesterification under milder conditions, offering high selectivity and reducing waste.

Experimental Protocol: Transvinylation of Stearic Acid (c. 1960)

This protocol is based on historical methods for the synthesis of this compound.

Materials:

  • Stearic Acid

  • Vinyl Acetate (freshly distilled)

  • Mercuric Acetate

  • Sulfuric Acid (100%)

  • Sodium Acetate Trihydrate

  • Acetone

Procedure:

  • In a reaction vessel equipped with a reflux condenser, dissolve stearic acid (e.g., 0.4 mole) in an excess of freshly distilled vinyl acetate (e.g., 2.4 moles) by warming the mixture.

  • Add mercuric acetate (e.g., 2% of the weight of stearic acid) to the solution and shake for approximately 30 minutes.

  • Carefully add 100% sulfuric acid (e.g., 0.3-0.4% of the weight of stearic acid) dropwise to the mixture.

  • Heat the solution under reflux for 3 hours.

  • To neutralize the sulfuric acid, add sodium acetate trihydrate.

  • Distill the excess vinyl acetate at atmospheric pressure until the pot temperature reaches approximately 125°C.

  • The crude this compound can be purified by recrystallization from acetone at 0°C (using approximately 3 ml of acetone per gram of this compound).

Diagram: Transvinylation of Stearic Acid with Vinyl Acetate

G SA Stearic Acid Reaction SA->Reaction VA Vinyl Acetate VA->Reaction VS This compound AA Acetic Acid Catalyst Catalyst (e.g., Mercuric Acetate, Sulfuric Acid) Catalyst->Reaction drives reaction Reaction->VS Reaction->AA G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Monomer This compound Monomer Vessel Reaction Vessel (N2 atmosphere, heated) Monomer->Vessel Solvent Solvent Solvent->Vessel Initiator Initiator Initiator->Vessel PolymerSolution Poly(this compound) Solution Vessel->PolymerSolution Precipitation Precipitation (add non-solvent) PolymerSolution->Precipitation Polymer Pure Poly(this compound) Precipitation->Polymer G cluster_initial Initial State cluster_polymerization Polymerization MonomerDroplet Monomer Droplet PolymerParticle Growing Polymer Particle MonomerDroplet->PolymerParticle Monomer Diffusion Micelle Monomer-swollen Micelle Micelle->PolymerParticle Nucleation Initiator_aq Initiator in Aqueous Phase Initiator_aq->Micelle Initiation G cluster_pvc Rigid PVC cluster_pvc_vs PVC with this compound PVC_chain1 PVC Chain Interaction Strong Intermolecular Forces PVC_chain1->Interaction PVC_chain2 PVC Chain PVC_chain2->Interaction PVC_VS_chain1 PVC-co-Vinyl Stearate Chain (with flexible stearate side chains) ReducedInteraction Reduced Intermolecular Forces PVC_VS_chain1->ReducedInteraction PVC_VS_chain2 PVC-co-Vinyl Stearate Chain (with flexible stearate side chains) PVC_VS_chain2->ReducedInteraction Result Increased Flexibility and Processability ReducedInteraction->Result G Matrix Poly(this compound) Matrix Drug_out Drug (released) Matrix->Drug_out Diffusion Aqueous Aqueous Environment Matrix->Aqueous Erosion Drug_in Drug (encapsulated)

References

Methodological & Application

Synthesis of Poly(vinyl stearate) Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl stearate) (PVS) is a hydrophobic polymer with potential applications in the biomedical field, particularly in drug delivery systems for hydrophobic therapeutic agents. Its long stearate side chains can facilitate the encapsulation of lipophilic drugs, and the polymer backbone allows for the formation of stable nanoparticle structures. This document provides detailed application notes and protocols for the synthesis of PVS nanoparticles, primarily focusing on miniemulsion polymerization as a suitable method for their preparation. While specific experimental data for poly(this compound) nanoparticles is limited in publicly available literature, the following protocols are based on established principles of polymerization for similar vinyl ester monomers and hydrophobic polymers.

Applications in Drug Delivery

Poly(this compound) nanoparticles are being explored as carriers for hydrophobic drugs due to their ability to encapsulate these molecules within their core. The hydrophobic nature of PVS provides a compatible environment for lipophilic drugs, potentially increasing their solubility and stability in aqueous environments. The nanoparticle formulation can also offer advantages such as controlled release and targeted delivery, which can enhance therapeutic efficacy and reduce side effects.

Synthesis Methodologies

The synthesis of poly(this compound) nanoparticles can be achieved through various polymerization techniques. Among these, miniemulsion polymerization is a particularly suitable method for producing nanoparticles with good control over size and distribution. This technique involves the polymerization of monomer droplets (nanoreactors) dispersed in a continuous phase.

Key Components and Their Roles
ComponentRole in Synthesis
This compound (Monomer) The building block of the poly(this compound) polymer.
Surfactant Stabilizes the monomer droplets in the continuous phase, preventing coalescence. A combination of anionic and non-ionic surfactants is often used.
Co-stabilizer / Hydrophobe A highly water-insoluble compound that is soluble in the monomer phase. It creates an osmotic pressure that counteracts the Laplace pressure, thus preventing Ostwald ripening and stabilizing the miniemulsion droplets. Hexadecane is a common choice.
Initiator A molecule that decomposes to generate free radicals and initiate the polymerization reaction. The choice of initiator (oil-soluble or water-soluble) can influence the polymerization kinetics and particle morphology.
Continuous Phase Typically deionized water, in which the monomer droplets are dispersed.

Experimental Protocols

Protocol 1: Miniemulsion Polymerization of Poly(this compound) Nanoparticles

This protocol describes a general procedure for the synthesis of poly(this compound) nanoparticles via miniemulsion polymerization. Researchers should optimize the specific concentrations and conditions based on their experimental setup and desired nanoparticle characteristics.

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Poly(vinyl alcohol) (PVA) (co-surfactant/stabilizer)

  • Hexadecane (hydrophobe)

  • Potassium persulfate (KPS) or Azobisisobutyronitrile (AIBN) (initiator)

  • Deionized water (continuous phase)

  • Nitrogen gas

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Reaction vessel with a condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle or oil bath with temperature control

  • Dialysis tubing or centrifugation equipment for purification

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, dissolve the desired amount of this compound monomer and hexadecane (typically 1-5% w/w of the monomer).

    • If using an oil-soluble initiator like AIBN, dissolve it in this monomer mixture.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., SDS) and co-surfactant (e.g., PVA) in deionized water.

  • Formation of the Miniemulsion:

    • Slowly add the oil phase to the aqueous phase under vigorous stirring to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-shear homogenizer or an ultrasonicator for a specified time (e.g., 10-30 minutes) to form a stable miniemulsion. The energy input during this step is critical for determining the final particle size.

  • Polymerization:

    • Transfer the miniemulsion to the reaction vessel.

    • Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) under gentle stirring.

    • If using a water-soluble initiator like KPS, dissolve it in a small amount of deionized water and add it to the reaction vessel to start the polymerization.

    • Allow the polymerization to proceed for several hours (e.g., 4-8 hours).

  • Purification:

    • Cool the resulting nanoparticle dispersion to room temperature.

    • Purify the nanoparticles to remove unreacted monomer, surfactant, and initiator residues. This can be achieved by:

      • Dialysis: Place the nanoparticle dispersion in a dialysis bag with an appropriate molecular weight cut-off and dialyze against deionized water for 24-48 hours, with frequent water changes.

      • Centrifugation: Centrifuge the dispersion at high speed. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this process several times.

  • Characterization:

    • Characterize the purified poly(this compound) nanoparticles for their size, polydispersity index (PDI), zeta potential, and morphology using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM).

Visualizing the Miniemulsion Polymerization Workflow

Miniemulsion_Polymerization A Oil Phase (this compound, Hexadecane, Initiator*) C Coarse Emulsion A->C B Aqueous Phase (Water, Surfactant, Co-surfactant) B->C D High Shear Homogenization (Ultrasonication) C->D Mixing E Miniemulsion D->E Droplet Breakup F Polymerization (Heating, N2 atmosphere) E->F Initiation G PVS Nanoparticle Dispersion F->G Propagation H Purification (Dialysis/Centrifugation) G->H I Purified PVS Nanoparticles H->I

Caption: Workflow for the synthesis of poly(this compound) nanoparticles via miniemulsion polymerization.

Data Presentation

The following tables summarize hypothetical quantitative data for poly(this compound) nanoparticles based on typical results for similar hydrophobic polymeric nanoparticles synthesized by miniemulsion polymerization. Note: These values are illustrative and actual results will vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of Poly(this compound) Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PVS-NP-11500.15-25
PVS-NP-22000.20-30
PVS-NP-32500.25-28

A Polydispersity Index (PDI) value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively narrow size distribution.[1] The negative zeta potential is typical for nanoparticles stabilized with anionic surfactants like SDS and contributes to their colloidal stability through electrostatic repulsion.

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)
PVS-NP-Drug-1Paclitaxel575
PVS-NP-Drug-2Curcumin885
PVS-NP-Drug-3Doxorubicin360

Drug loading and encapsulation efficiency are highly dependent on the physicochemical properties of the drug and the polymer, as well as the preparation method. Higher values indicate a more efficient encapsulation process.

Characterization Protocols

Protocol 2: Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument.

Procedure:

  • Dilute the purified nanoparticle dispersion with deionized water to an appropriate concentration (to avoid multiple scattering effects).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • For particle size measurement, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C). The instrument software will calculate the average hydrodynamic diameter and the polydispersity index (PDI).

  • For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Separate free drug from the nanoparticles:

    • Take a known volume of the drug-loaded nanoparticle dispersion and centrifuge it at high speed.

    • Alternatively, use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.

  • Quantify the amount of free drug:

    • Measure the concentration of the drug in the supernatant using a pre-established calibration curve with either a UV-Vis spectrophotometer or HPLC.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

    • Encapsulation Efficiency (%):

    • Drug Loading (%):

Logical Relationship Diagram

The following diagram illustrates the relationship between key synthesis parameters and the resulting nanoparticle properties.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Nanoparticle Properties A Surfactant Concentration E Particle Size A->E influences G Zeta Potential A->G influences B Homogenization Energy B->E influences F Polydispersity Index (PDI) B->F influences C Monomer Concentration C->E influences H Molecular Weight C->H influences D Initiator Concentration D->H influences

Caption: Influence of synthesis parameters on the final properties of poly(this compound) nanoparticles.

Conclusion

The synthesis of poly(this compound) nanoparticles, particularly through miniemulsion polymerization, offers a promising platform for the delivery of hydrophobic drugs. The protocols and data presented here provide a foundational guide for researchers in this area. It is important to reiterate that optimization of the described parameters is crucial for achieving nanoparticles with the desired physicochemical properties for specific therapeutic applications. Further research is warranted to fully explore the potential of poly(this compound) nanoparticles in drug development.

References

Application Notes and Protocols: Vinyl Stearate in Emulsion Polymerization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl stearate in emulsion polymerization, a versatile technique for producing a wide range of polymers. The unique properties of this compound, particularly its hydrophobicity and long alkyl chain, make it a valuable monomer for modifying polymer characteristics and for applications in coatings, adhesives, and drug delivery systems. This document details the fundamental principles, experimental protocols, and key considerations for the successful emulsion polymerization of this compound and its copolymers.

Introduction to this compound in Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, typically consisting of a monomer, a continuous phase (usually water), a surfactant, and an initiator.[1] this compound, the ester of vinyl alcohol and stearic acid, is a hydrophobic monomer that can be incorporated into polymer chains to impart specific properties.[2] Its long C18 alkyl chain enhances the hydrophobicity, water resistance, and flexibility of the resulting polymers.[3]

In emulsion polymerization, this compound is often copolymerized with other monomers, such as vinyl acetate, to tailor the properties of the final latex.[4] The incorporation of this compound can be challenging due to its low water solubility, which can affect polymerization kinetics and monomer incorporation.[5] However, with appropriate selection of surfactants and polymerization conditions, stable latexes with desired characteristics can be produced.

The resulting poly(this compound)-based polymers have found applications in various fields. In the coatings and adhesives industry, they are used to improve water repellency and adhesion. In the pharmaceutical and drug development sector, the biocompatible and hydrophobic nature of this compound makes it a candidate for creating drug delivery vehicles, such as nanoparticles, for the controlled release of lipophilic drugs.

Experimental Protocols

The following protocols are generalized methodologies for the emulsion polymerization of this compound, primarily in copolymerization with vinyl acetate. Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Materials and Equipment
  • Monomers: this compound (VS), Vinyl acetate (VAc) (inhibitor removed prior to use)

  • Continuous Phase: Deionized water

  • Surfactant (Emulsifier): Sodium dodecyl sulfate (SDS), Polysorbate 80, or other suitable anionic or non-ionic surfactants.

  • Protective Colloid (Optional): Poly(vinyl alcohol) (PVA) or hydroxyethyl cellulose (HEC).

  • Initiator: Potassium persulfate (KPS) or ammonium persulfate (APS) (water-soluble).

  • Buffer (Optional): Sodium bicarbonate to maintain pH.

  • Reactor: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature controller.

  • Ancillary Equipment: Heating/cooling circulator, peristaltic pump for monomer feeding (for semi-batch processes), and standard laboratory glassware.

Protocol 1: Batch Emulsion Copolymerization of this compound and Vinyl Acetate

This protocol describes a simple batch process where all reactants are added to the reactor at the beginning of the polymerization.

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

  • Initial Charge: To the reactor, add deionized water, surfactant (e.g., SDS, 1-3% based on total monomer weight), and buffer (e.g., sodium bicarbonate, 0.1-0.5% based on water weight).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80°C) with continuous stirring (200-400 rpm).

  • Monomer Addition: In a separate vessel, mix the desired ratio of this compound and vinyl acetate. Add the monomer mixture to the heated reactor.

  • Initiation: Dissolve the initiator (e.g., KPS, 0.5-1.5% based on total monomer weight) in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization: Maintain the reaction at the set temperature for 4-6 hours. The appearance of a milky-white emulsion indicates the formation of polymer particles.

  • Cooling and Collection: After the reaction is complete, cool the reactor to room temperature and collect the resulting latex.

  • Characterization: Characterize the latex for properties such as solids content, particle size, and monomer conversion.

Protocol 2: Semi-Batch Emulsion Copolymerization of this compound and Vinyl Acetate

This protocol involves the gradual addition of the monomer mixture to the reactor, which allows for better control over the reaction and the final polymer properties.

  • Reactor Setup and Initial Charge: Follow steps 1-4 from Protocol 1, but with only a portion of the monomer mixture (e.g., 5-10%) added to the initial charge to create seed particles.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the remaining monomer mixture (this compound and vinyl acetate) with a portion of the deionized water and surfactant. Stir vigorously to form a stable emulsion.

  • Initiation: Add the initiator to the reactor to polymerize the initial monomer charge.

  • Monomer Feeding: After a short period (e.g., 15-30 minutes) to allow for seed particle formation, begin the continuous addition of the monomer pre-emulsion to the reactor using a peristaltic pump over a period of 2-4 hours.

  • Post-Polymerization: Once the monomer feeding is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Collection: Cool the reactor and collect the latex as described in Protocol 1.

  • Characterization: Analyze the properties of the resulting latex.

Data Presentation

The following tables summarize typical quantitative data obtained from the emulsion copolymerization of this compound and vinyl acetate under varying conditions. These values are illustrative and will depend on the specific experimental setup and parameters.

Table 1: Effect of this compound Content on Latex Properties in Batch Copolymerization

This compound (wt%)Vinyl Acetate (wt%)Surfactant (SDS, wt%)Initiator (KPS, wt%)Solids Content (%)Particle Size (nm)Monomer Conversion (%)
10902.01.048.515097
20802.01.047.818095
30702.01.046.222092
40602.01.044.527088

Table 2: Effect of Initiator Concentration on Polymer Characteristics in Semi-Batch Copolymerization (20% this compound)

Initiator (KPS, wt%)Solids Content (%)Particle Size (nm)Weight-Average Molecular Weight (Mw, kDa)Monomer Conversion (%)
0.549.221065098
1.049.518552099
1.549.616041099

Visualization of Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of emulsion polymerization.

EmulsionPolymerizationWorkflow Experimental Workflow for Semi-Batch Emulsion Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Reactor Setup: Clean, assemble reactor system B Prepare Initial Charge: Water, Surfactant, Buffer A->B D Purge with Nitrogen B->D C Prepare Monomer Emulsion: Monomers, Water, Surfactant H Continuous Monomer Emulsion Feed C->H E Heat to Reaction Temperature D->E F Add Initial Monomer Charge (Seed) E->F G Initiator Addition F->G G->H I Post-Polymerization H->I J Cooling I->J K Latex Collection J->K L Characterization: Solids Content, Particle Size, etc. K->L SurfactantStabilization Mechanism of Surfactant Stabilization in Emulsion Polymerization cluster_droplet Monomer Droplet cluster_micelle Monomer-Swollen Micelle cluster_particle Growing Polymer Particle Monomer1 Monomer Micelle Monomer Monomer1->Micelle Diffusion Particle Polymer Monomer1->Particle Monomer Feed Micelle->Particle Polymerization Initiation Initiator Initiator (in water) Radical Radical Initiator->Radical Decomposition Radical->Micelle Enters Micelle DrugDeliveryWorkflow Workflow for Drug-Loaded Nanoparticle Preparation A Dissolve Drug in Monomer Mixture (this compound + Comonomer) B Prepare Pre-emulsion: Drug-Monomer Solution in Aqueous Surfactant A->B C Homogenization / Sonication (to form nano-emulsion) B->C D Emulsion Polymerization (Initiator Addition & Reaction) C->D E Purification of Nanoparticles: Dialysis or Centrifugation D->E F Characterization: Size, Drug Loading, Release Profile E->F

References

Application Notes and Protocols for Hydrophobic Coatings Using Vinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of vinyl stearate in the formulation of hydrophobic coatings. The inherent hydrophobicity of the stearate aliphatic chain makes poly(this compound) (PVS) an excellent candidate for creating water-repellent surfaces, which are crucial in various applications including medical devices, drug delivery systems, and protective coatings for sensitive electronics and surfaces.

Introduction

This compound is a vinyl ester monomer characterized by a long C18 aliphatic chain.[1] Polymerization of this monomer yields poly(this compound) (PVS), a polymer with a hydrophobic nature due to the high density of long hydrocarbon side chains.[1][2] This property is leveraged to create water-repellent surfaces with low moisture absorption.[1] PVS-based coatings can be applied to a variety of substrates to prevent wetting and adhesion of aqueous media, which is advantageous in preventing biofilm formation, reducing surface contamination, and controlling the interaction of surfaces with biological fluids.

The hydrophobicity of a surface is quantified by measuring the water contact angle (WCA), with angles greater than 90° indicating a hydrophobic surface. For PVS and other similar long-chain vinyl ester polymers, high water contact angles are expected.

Key Performance Metrics

The effectiveness of hydrophobic coatings derived from this compound can be assessed using several key parameters. The following table summarizes the critical quantitative data that should be collected and analyzed during the development and characterization of these coatings.

ParameterMethod of MeasurementTypical Values for Hydrophobic CoatingsSignificance in Performance
Water Contact Angle (WCA) Sessile Drop Goniometry> 90° (Hydrophobic)> 150° (Superhydrophobic)Indicates the degree of hydrophobicity; a primary measure of water repellency.
Sliding Angle (SA) Tilting Stage Goniometry< 10° (for Superhydrophobic surfaces)Measures the angle at which a water droplet rolls off the surface, indicating self-cleaning properties.
Coating Thickness Ellipsometry, Profilometry10 nm - 10 µmAffects transparency, mechanical durability, and barrier properties of the coating.
Surface Roughness (Ra) Atomic Force Microscopy (AFM)1 nm - 1 µmInfluences the hydrophobicity (Lotus effect) and can affect the optical clarity of the coating.
Adhesion Tape Test (ASTM D3359)4B - 5BDetermines the durability and longevity of the coating on the substrate.
Chemical Resistance Spot Test (ASTM D1308)No change in appearanceAssesses the coating's ability to withstand exposure to various chemicals without degradation.
Mechanical Durability Abrasion Test (ASTM D4060)Minimal loss of hydrophobicityEvaluates the resistance of the coating to wear and tear.

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(this compound), its application as a hydrophobic coating, and the characterization of the resulting film.

Synthesis of Poly(this compound) via Solution Polymerization

This protocol describes the synthesis of PVS from this compound monomer using a free radical initiator in a solvent.

Materials:

  • This compound (VS) monomer

  • Toluene (or other suitable solvent like xylene)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Nitrogen gas

  • Methanol (for precipitation)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Beakers, filter paper, and vacuum filtration setup

Procedure:

  • Dissolve a specific amount of this compound monomer in toluene in the round-bottom flask. A typical concentration is 10-20% (w/v).

  • Add the initiator (AIBN or BPO). The initiator concentration is typically 1-2 mol% with respect to the monomer.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for 4-6 hours. The solution will become more viscous as the polymer forms.

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold methanol (a non-solvent for PVS) while stirring vigorously.

  • The white, solid poly(this compound) will precipitate out.

  • Collect the polymer by vacuum filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the PVS polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Preparation of Hydrophobic Coatings

The synthesized PVS can be applied to various substrates using techniques such as spin coating, dip coating, or solvent casting.

Materials and Equipment:

  • Poly(this compound) (PVS)

  • Toluene or chloroform (solvent)

  • Substrate (e.g., glass slide, silicon wafer)

  • Spin coater

  • Pipette

  • Oven or hotplate

Procedure:

  • Prepare a PVS solution by dissolving the synthesized polymer in toluene or chloroform. Concentrations can range from 1% to 10% (w/v) depending on the desired film thickness.

  • Ensure the substrate is clean. This can be achieved by sonicating in acetone, followed by isopropanol, and then drying with a stream of nitrogen.

  • Place the substrate on the vacuum chuck of the spin coater.

  • Using a pipette, dispense a small amount of the PVS solution onto the center of the substrate.

  • Start the spin coater. A typical two-step process is used:

    • Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.

    • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.

  • After spinning, carefully remove the coated substrate.

  • Cure the coating by placing it in an oven or on a hotplate at a temperature slightly above the glass transition temperature of PVS for a defined period (e.g., 60-80°C for 30-60 minutes) to remove the solvent and anneal the film.

Materials and Equipment:

  • Poly(this compound) (PVS) solution (as prepared for spin coating)

  • Substrate

  • Dip coater or a motorized stage for controlled withdrawal

  • Beaker

  • Oven

Procedure:

  • Fill a beaker with the PVS solution.

  • Immerse the clean substrate into the solution.

  • Allow the substrate to remain in the solution for a specific dwell time (e.g., 1-5 minutes) to ensure complete wetting.

  • Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a critical parameter that influences the coating thickness.

  • Allow the solvent to evaporate from the coated substrate.

  • Cure the coating in an oven as described in the spin coating protocol.

Characterization of Hydrophobic Coatings

3.3.1. Water Contact Angle Measurement

  • Apparatus: Contact angle goniometer.

  • Procedure:

    • Place the PVS-coated substrate on the sample stage.

    • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture an image of the droplet at the liquid-solid interface.

    • Use the instrument's software to measure the angle between the tangent of the droplet and the substrate surface.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

3.3.2. Durability Testing

  • Mechanical Abrasion:

    • Use a linear abraser with a specified load and abrasive material (e.g., cheesecloth).

    • Subject the coated surface to a set number of abrasion cycles.

    • Measure the water contact angle after different cycle intervals to assess the retention of hydrophobicity.

  • Chemical Resistance:

    • Place droplets of various chemical solutions (e.g., acids, bases, organic solvents) on the coated surface.

    • Cover the droplets to prevent evaporation and leave them for a specified duration (e.g., 1 hour).

    • Rinse the surface with deionized water and dry it.

    • Visually inspect for any changes in the coating's appearance and measure the water contact angle to check for any degradation in hydrophobicity.

Visualizations

The following diagrams illustrate the key processes and concepts related to the use of this compound for hydrophobic coatings.

G cluster_synthesis Polymerization of this compound Monomer This compound Monomer Polymerization Solution Polymerization Monomer->Polymerization Initiator Initiator (AIBN/BPO) Initiator->Polymerization Solvent Solvent (Toluene) Solvent->Polymerization PVS Poly(this compound) (PVS) Solution Polymerization->PVS Precipitation Precipitation (in Methanol) PVS->Precipitation Dried_PVS Dried PVS Polymer Precipitation->Dried_PVS

Caption: Workflow for the synthesis of poly(this compound).

G cluster_coating Coating Application Workflow cluster_application Application Methods PVS_Polymer Dried PVS Polymer Dissolution Dissolution PVS_Polymer->Dissolution Solvent Solvent (Toluene/Chloroform) Solvent->Dissolution PVS_Solution PVS Coating Solution Dissolution->PVS_Solution Spin_Coating Spin Coating PVS_Solution->Spin_Coating Dip_Coating Dip Coating PVS_Solution->Dip_Coating Solvent_Casting Solvent Casting PVS_Solution->Solvent_Casting Curing Curing/Annealing Spin_Coating->Curing Dip_Coating->Curing Solvent_Casting->Curing Final_Coating Hydrophobic PVS Coating Curing->Final_Coating

Caption: General workflow for applying a PVS hydrophobic coating.

G cluster_hydrophobicity Mechanism of Hydrophobicity Water_Droplet Water Droplet PVS_Coating Poly(this compound) Coating on Substrate Water_Droplet->PVS_Coating High Contact Angle (>90°) Stearate_Chains Hydrophilic Backbone Hydrophobic Stearate Chains Air_Pockets Trapped Air Pockets (due to surface roughness) Stearate_Chains:f1->Water_Droplet Repulsive Interaction

Caption: Principle of water repellency on a PVS-coated surface.

References

Application of Vinyl Stearate in Pressure-Sensitive Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate, the ester of vinyl alcohol and stearic acid, presents an intriguing monomer for the formulation of pressure-sensitive adhesives (PSAs). Its long, hydrophobic stearate chain can be leveraged to modify the adhesive properties of common PSA backbones, such as acrylics. When copolymerized into a PSA formulation, this compound is anticipated to influence key performance characteristics by acting as an internal plasticizer, enhancing tack, and modifying the surface energy of the adhesive. These properties can be particularly advantageous in applications requiring adhesion to low-energy surfaces or in formulations where controlled removability is desired. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in acrylic-based pressure-sensitive adhesives.

Hypothetical Performance Data of this compound-Based PSAs

Due to a lack of extensive literature providing specific performance data for this compound in PSAs, the following tables present hypothetical data to illustrate the expected trends when this compound is incorporated as a comonomer in an acrylic PSA formulation. The data is intended to serve as a guide for formulation development and optimization.

Table 1: Influence of this compound Concentration on Adhesive Properties

Formulation IDThis compound (wt%)2-Ethylhexyl Acrylate (wt%)Acrylic Acid (wt%)Peel Adhesion (N/25mm)Loop Tack (N/cm)Shear Strength (hours)
PSA-VS-0095518.515.2> 24
PSA-VS-5590520.118.520
PSA-VS-101085522.321.015
PSA-VS-151580519.519.810

This table illustrates the potential effect of increasing this compound content on the adhesive properties. It is hypothesized that an optimal concentration of this compound can enhance peel adhesion and tack, while excessive amounts may reduce cohesive strength, leading to lower shear strength.

Table 2: Comparison of a Hypothetical this compound PSA with a Standard Acrylic PSA

PropertyStandard Acrylic PSA (PSA-VS-0)This compound Modified PSA (PSA-VS-10)Test Method
Peel Adhesion
Stainless Steel18.5 N/25mm22.3 N/25mmPSTC-101
Polypropylene8.2 N/25mm12.5 N/25mmPSTC-101
Loop Tack
Stainless Steel15.2 N/cm21.0 N/cmPSTC-16
Shear Strength
Stainless Steel (2.5 kg load)> 24 hours15 hoursPSTC-107
Glass Transition Temp. (Tg) -45°C-52°CDSC

This table provides a comparative overview, suggesting that the incorporation of this compound could improve adhesion to low-surface-energy substrates like polypropylene and increase tack, while potentially lowering the glass transition temperature and shear strength.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Acrylic PSA via Emulsion Polymerization

This protocol describes the synthesis of a pressure-sensitive adhesive based on a 2-ethylhexyl acrylate, acrylic acid, and this compound terpolymer using emulsion polymerization.

Materials:

  • 2-Ethylhexyl acrylate (2-EHA)

  • Acrylic acid (AA)

  • This compound (VS)

  • Sodium dodecyl sulfate (SDS) - Surfactant

  • Ammonium persulfate (APS) - Initiator

  • Sodium bicarbonate - Buffer

  • Deionized water

  • Nitrogen gas

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Preparation of the Monomer Emulsion:

    • In a beaker, prepare the monomer mixture by combining 90g of 2-EHA, 5g of AA, and 5g of VS.

    • In a separate beaker, prepare the surfactant solution by dissolving 2g of SDS in 50g of deionized water.

    • Slowly add the monomer mixture to the surfactant solution while stirring vigorously to form a stable pre-emulsion.

  • Polymerization:

    • To the three-neck flask, add 50g of deionized water and 0.5g of sodium bicarbonate.

    • Begin purging the flask with nitrogen gas and continue throughout the reaction.

    • Heat the flask to 75°C while stirring.

    • Once the temperature is stable, add 10% of the monomer pre-emulsion to the flask.

    • Prepare the initiator solution by dissolving 0.5g of APS in 10g of deionized water.

    • Add 20% of the initiator solution to the flask to initiate the polymerization.

    • After 15 minutes, begin the continuous and separate addition of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours.

    • Maintain the reaction temperature at 80-85°C.

    • After the additions are complete, continue stirring at 85°C for an additional 2 hours to ensure complete monomer conversion.

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Protocol 2: Preparation of PSA Tapes

Materials:

  • Synthesized PSA latex

  • 25 µm PET film

  • Release liner

  • Applicator bar (e.g., Mayer rod)

  • Oven

Procedure:

  • Adjust the pH of the PSA latex to approximately 7.0-7.5 using a suitable base (e.g., 5% ammonia solution).

  • Cast the latex onto the PET film using an applicator bar to achieve a uniform wet film thickness. The target dry coat weight is typically 25-30 g/m².

  • Dry the coated film in an oven at 90-100°C for 5-10 minutes to evaporate the water.

  • Laminate the dried adhesive film with a release liner.

  • Condition the prepared PSA tapes at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 3: Adhesive Property Testing

1. Peel Adhesion (180°)

  • Standard: Based on PSTC-101

  • Procedure:

    • Cut a 25mm wide strip of the PSA tape.

    • Apply the tape to a clean stainless steel test panel.

    • Pass a 2 kg roller over the tape once in each direction to ensure uniform contact.

    • After a dwell time of 20 minutes, mount the test panel in the lower jaw of a tensile tester.

    • Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.

    • Separate the tape from the panel at a rate of 300 mm/min.

    • Record the force required to peel the tape. The average force over a specified distance is reported in N/25mm.

2. Loop Tack

  • Standard: Based on PSTC-16

  • Procedure:

    • Cut a 25mm wide and approximately 125mm long strip of the PSA tape.

    • Form the tape into a loop with the adhesive side facing out.

    • Clamp the ends of the loop in the upper jaw of a tensile tester.

    • Position a clean stainless steel test panel in the lower jaw.

    • Move the loop down to make contact with the test panel over a defined area (25mm x 25mm).

    • Immediately reverse the direction and pull the loop away from the panel at a rate of 300 mm/min.

    • Record the maximum force required to separate the loop from the panel. The result is reported in N/cm.

3. Shear Strength (Holding Power)

  • Standard: Based on PSTC-107

  • Procedure:

    • Cut a 25mm wide strip of the PSA tape.

    • Apply a 25mm x 25mm area of the tape to a clean stainless steel test panel.

    • Pass a 2 kg roller over the bonded area.

    • Hang the test panel vertically in a shear test stand.

    • Attach a 2.5 kg weight to the free end of the tape.

    • Record the time it takes for the tape to fail cohesively or adhesively. The result is reported in hours.

Visualizations

experimental_workflow cluster_synthesis PSA Synthesis cluster_tape_prep Tape Preparation cluster_testing Adhesive Testing monomer_prep Monomer Emulsion Preparation polymerization Emulsion Polymerization monomer_prep->polymerization filtration Filtration polymerization->filtration coating Coating on PET Film filtration->coating drying Drying coating->drying lamination Lamination drying->lamination peel Peel Adhesion lamination->peel tack Loop Tack lamination->tack shear Shear Strength lamination->shear

Caption: Experimental workflow for synthesis and testing of this compound-modified PSAs.

logical_relationship cluster_properties Modified Properties vs This compound (VS) psa PSA Copolymer vs->psa eha 2-Ethylhexyl Acrylate (2-EHA) eha->psa aa Acrylic Acid (AA) aa->psa hydrophobicity Increased Hydrophobicity psa->hydrophobicity tack Enhanced Tack psa->tack lse_adhesion Improved Low Surface Energy Adhesion psa->lse_adhesion cohesion Reduced Cohesion (Potentially) psa->cohesion

Caption: Logical relationship of monomers to the final PSA properties.

Application Notes and Protocols: Vinyl Stearate as a Comonomer in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl stearate, a long-chain hydrophobic vinyl ester, is a promising comonomer for the synthesis of amphiphilic copolymers used in advanced drug delivery systems. When copolymerized with hydrophilic monomers, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), the resulting copolymers can self-assemble in aqueous environments to form nanoparticles or micelles. These nanostructures possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides colloidal stability and biocompatibility. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based copolymers for drug delivery applications.

Key Applications

Copolymers containing this compound are particularly suited for the encapsulation and controlled release of hydrophobic therapeutic agents. The long stearate chain enhances the hydrophobicity of the core, leading to high drug loading capacity and improved stability of the nanocarrier. Potential applications include:

  • Oncology: Delivery of chemotherapeutic agents with poor aqueous solubility.

  • Inflammatory Diseases: Targeted delivery of anti-inflammatory drugs.

  • Cardiovascular Diseases: Formulation of drugs requiring sustained release profiles.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-poly(ethylene glycol) methyl ether methacrylate) (P(VS-co-PEGMA)) via RAFT Polymerization

This protocol describes the synthesis of an amphiphilic block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and dispersity.

Materials:

  • This compound (VS), inhibitor removed

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Mn = 500 g/mol , inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

  • Anhydrous 1,4-dioxane

  • Argon gas

  • Dialysis tubing (MWCO 3.5 kDa)

  • Freeze-dryer

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 3.2 mmol), PEGMA (e.g., 1.6 g, 3.2 mmol), CPAD (e.g., 44.7 mg, 0.16 mmol), and AIBN (e.g., 5.2 mg, 0.032 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [VS]:[PEGMA]:[CPAD]:[AIBN] is typically 20:20:1:0.2.

  • Seal the flask with a rubber septum and degas the solution by bubbling with argon for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Recover the precipitate by filtration and dry under vacuum.

  • To remove unreacted monomers and low molecular weight impurities, dissolve the polymer in a minimal amount of tetrahydrofuran (THF) and dialyze against deionized water for 48 hours, changing the water every 12 hours.

  • Freeze-dry the purified polymer solution to obtain the P(VS-co-PEGMA) copolymer as a white powder.

Diagram: RAFT Polymerization Workflow

RAFT_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents Dissolve Monomers (VS, PEGMA), RAFT Agent (CPAD), Initiator (AIBN) in Anhydrous Dioxane degas Degas with Argon (30 min, 0°C) reagents->degas polymerize Polymerize at 70°C (24 hours) degas->polymerize terminate Terminate Polymerization (Expose to air, cool) polymerize->terminate precipitate Precipitate in Cold Diethyl Ether terminate->precipitate dialyze Dialyze against DI Water (48 hours) precipitate->dialyze freeze_dry Freeze-Dry dialyze->freeze_dry final_product final_product freeze_dry->final_product P(VS-co-PEGMA) Copolymer

Caption: Workflow for the synthesis of P(VS-co-PEGMA) via RAFT polymerization.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the self-assembly of the amphiphilic copolymer into nanoparticles and the encapsulation of a hydrophobic drug.

Materials:

  • P(VS-co-PEGMA) copolymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve P(VS-co-PEGMA) (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in THF (2 mL).

  • In a separate vial, add deionized water (10 mL) and stir at 500 rpm.

  • Using a syringe pump, add the polymer/drug solution dropwise into the stirring deionized water at a rate of 0.5 mL/min.

  • Continue stirring for 4 hours at room temperature to allow for the evaporation of THF and the formation of stable nanoparticles.

  • Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.

  • Store the drug-loaded nanoparticle suspension at 4°C.

Diagram: Nanoprecipitation for Drug Loading

Nanoprecipitation cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_mixing Mixing & Self-Assembly cluster_purification Purification dissolve_polymer Dissolve P(VS-co-PEGMA) and Hydrophobic Drug in THF add_dropwise Add Organic Phase to Aqueous Phase Dropwise (Syringe Pump) dissolve_polymer->add_dropwise di_water Deionized Water di_water->add_dropwise stir Stir for 4 hours (THF Evaporation) add_dropwise->stir filter Filter through 0.45 µm Syringe Filter stir->filter final_product final_product filter->final_product Drug-Loaded Nanoparticles

Caption: Workflow for the preparation of drug-loaded nanoparticles via nanoprecipitation.

Protocol 3: Characterization of Drug-Loaded Nanoparticles

This protocol outlines the key characterization techniques to determine the physicochemical properties of the prepared nanoparticles.

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.

  • Perform measurements in triplicate.

B. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension with 10 mM NaCl solution.

  • Measure the zeta potential using an electrophoretic light scattering instrument.

  • Perform measurements in triplicate.

C. Morphology by Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid.

  • Observe the morphology and size of the nanoparticles under a transmission electron microscope.

D. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known volume of the drug-loaded nanoparticle suspension.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., THF) to disrupt the nanoparticles and release the drug.

  • Determine the concentration of the drug using UV-Vis spectroscopy or HPLC.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the release of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO corresponding to the drug's molecular weight, e.g., 3.5 kDa)

  • Shaking incubator

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-swollen dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume (e.g., 20 mL) of release medium (PBS at pH 7.4 or pH 5.5) in a sealed container.

  • Place the container in a shaking incubator at 37°C and 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Diagram: In Vitro Drug Release Workflow

Drug_Release cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis load_dialysis Load Nanoparticle Suspension into Dialysis Bag immerse Immerse in Release Medium (PBS pH 7.4 or 5.5) load_dialysis->immerse incubate Incubate at 37°C with Shaking immerse->incubate sample Withdraw Samples at Predetermined Time Points incubate->sample analyze Analyze Drug Concentration (UV-Vis or HPLC) sample->analyze plot Plot Cumulative Release vs. Time analyze->plot final_result final_result plot->final_result Drug Release Profile

Caption: Workflow for the in vitro drug release study using the dialysis method.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of P(VS-co-PEGMA) nanoparticles.

Table 1: Physicochemical Properties of P(VS-co-PEGMA) Nanoparticles

Formulation CodeCopolymer Composition (VS:PEGMA molar ratio)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NVS-115:25120 ± 50.15 ± 0.02-5.2 ± 0.8
NVS-220:20155 ± 80.12 ± 0.01-4.5 ± 0.6
NVS-325:15190 ± 100.18 ± 0.03-3.8 ± 0.5

Values are presented as mean ± standard deviation (n=3). These are representative values and will vary based on specific experimental conditions.

Table 2: Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded Nanoparticles

Formulation CodeDrug:Polymer (w/w)Drug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)
NVS-1-Dox1:108.5 ± 0.785 ± 7
NVS-2-Dox1:109.2 ± 0.592 ± 5
NVS-3-Dox1:109.8 ± 0.998 ± 9

Values are presented as mean ± standard deviation (n=3). These are representative values and will vary based on specific experimental conditions.

Conclusion

The use of this compound as a hydrophobic comonomer in the synthesis of amphiphilic copolymers offers a versatile platform for the development of effective drug delivery systems for hydrophobic drugs. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising nanocarriers. The ability to tune the hydrophobic/hydrophilic balance by adjusting the comonomer ratio allows for the optimization of nanoparticle properties, including size, drug loading, and release kinetics, to meet specific therapeutic needs.

Application Note: Characterization of Poly(vinyl stearate) by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(vinyl stearate) (PVS) is a hydrophobic polymer used in various applications, including as a dispersing agent in coatings and inks, and as a stabilizer in plastics and lubricants[]. The physical and chemical properties of polymers, such as viscosity, mechanical strength, and thermal stability, are highly dependent on their molecular weight and molecular weight distribution[2][3]. Therefore, accurate characterization of these parameters is crucial for quality control, formulation development, and ensuring consistent product performance[2].

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers[4]. This method separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. This application note provides a detailed protocol for the characterization of poly(this compound) using GPC with a refractive index (RI) detector.

Principle of Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their size in solution. The process involves dissolving a polymer sample in a suitable solvent and injecting it into a column packed with porous gel beads. As the sample travels through the column, larger polymer coils are unable to enter the pores of the beads and thus elute first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. This separation by size allows for the determination of the polymer's entire molecular weight distribution.

From the resulting chromatogram, several key parameters are calculated:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule based on its weight. It is generally higher than Mn.

  • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

Experimental Protocol

3.1. Materials and Equipment

  • Sample: Poly(this compound) powder (Approx. Mw 90,000)

  • Solvent/Mobile Phase: HPLC-grade Tetrahydrofuran (THF)

  • Standards: Polystyrene (PS) standards with narrow molecular weight distributions for calibration.

  • GPC System: An integrated GPC system including a solvent delivery pump, an autosampler/injector, a column oven, and a Refractive Index (RI) detector.

  • GPC Columns: A set of Styragel columns (e.g., HR series) suitable for resolving a broad range of molecular weights in organic solvents.

  • Filters: 0.2 µm hydrophobic PTFE syringe filters.

  • Vials: 2 mL autosampler vials with caps.

  • Analytical Balance

3.2. GPC System Parameters The following table summarizes the recommended instrumental conditions for the GPC analysis of poly(this compound).

ParameterCondition
Mobile Phase Tetrahydrofuran (THF)
Columns Styragel Column Set (e.g., HR4, HR3, HR1)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Refractive Index (RI)
Detector Temperature 40 °C
Injection Volume 100 µL
Run Time 30 - 45 minutes

3.3. Standard and Sample Preparation

  • Calibration Standards Preparation: Prepare a series of individual polystyrene standards by dissolving them in THF to a final concentration of approximately 1 mg/mL. At least 10 standards covering a wide molecular weight range are recommended for a robust calibration curve.

  • Poly(this compound) Sample Preparation:

    • Weigh approximately 10 mg of poly(this compound) into a clean vial.

    • Add 10 mL of THF to achieve a concentration of ~1 mg/mL.

    • Allow the sample to dissolve completely. This may take several hours; gentle agitation is preferred over sonication or vortexing, which can shear polymer chains. Overnight dissolution is often recommended.

  • Filtration: After complete dissolution, filter all standard and sample solutions through a 0.2 µm PTFE syringe filter directly into autosampler vials to remove any particulates that could clog the GPC columns.

3.4. Analysis Workflow

  • System Equilibration: Purge the GPC system with fresh, filtered THF and allow it to equilibrate until a stable baseline is achieved on the RI detector.

  • Calibration: Inject the series of polystyrene standards, starting from the highest molecular weight to the lowest.

  • Calibration Curve Generation: Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding elution times.

  • Sample Analysis: Inject the prepared poly(this compound) sample solutions.

  • Data Processing: The GPC software will use the calibration curve to calculate the Mn, Mw, and PDI for the PVS sample based on its chromatogram.

Data Presentation and Results

The GPC analysis yields a chromatogram from which the molecular weight distribution is determined. The quantitative results for different batches of poly(this compound) can be summarized for easy comparison.

Table 1: Molecular Weight Data for Poly(this compound) Batches

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PVS-00141,50090,1002.17
PVS-00243,20092,5002.14
PVS-00339,80088,9002.23

Visualization of Experimental Workflow

The logical flow of the GPC characterization process, from sample preparation to final data analysis, is depicted below.

GPC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GPC Analysis cluster_data 3. Data Processing weigh Weigh PVS Sample dissolve Dissolve in THF weigh->dissolve filter Filter (0.2 µm PTFE) dissolve->filter injector Inject Sample filter->injector separation Separation in GPC Columns injector->separation detection RI Detector separation->detection chromatogram Generate Chromatogram detection->chromatogram calibration Apply Calibration Curve (from PS Standards) chromatogram->calibration results Calculate Mn, Mw, PDI calibration->results

Caption: GPC Experimental Workflow for Poly(this compound) Analysis.

Conclusion

Gel Permeation Chromatography is an effective and reliable method for determining the molecular weight averages (Mn, Mw) and polydispersity index (PDI) of poly(this compound). The protocol described herein provides a robust framework for routine quality control and research applications. The resulting data is critical for understanding how molecular properties influence the material's performance in final formulations, making GPC an indispensable tool for polymer characterization. For polymers with more complex architectures, advanced detection methods such as multi-angle light scattering (MALLS) or viscometry can be coupled with GPC to obtain absolute molecular weight and information on branching.

References

Application Notes and Protocols for the Spectroscopic Analysis of Vinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of vinyl stearate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols, data interpretation, and experimental workflows are presented to assist in the structural elucidation and quality control of this important industrial chemical.

Introduction to Spectroscopic Analysis of this compound

This compound is the ester of stearic acid and vinyl alcohol. Its chemical structure consists of a long C18 saturated fatty acid chain linked to a vinyl group via an ester linkage. This bifunctional character makes it a valuable monomer in the production of polymers and copolymers with applications in adhesives, coatings, and as a wax additive. Accurate and reliable analytical methods are crucial for confirming its identity, purity, and for studying its polymerization kinetics. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed molecular-level information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for unambiguous structure confirmation and the identification of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of the characteristic ester and vinyl functionalities in this compound.

NMR Analysis of this compound

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the proton and carbon nuclei of this compound. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
=CH-O~7.28ddJ = 13.9, 6.2
cis-=CH₂~4.55ddJ = 6.2, 1.4
trans-=CH₂~4.87ddJ = 13.9, 1.4
-O-C(=O)-CH₂-~2.37tJ = 7.5
-C(=O)-CH₂-CH₂-~1.65pJ = 7.5
-(CH₂)₁₄-~1.26br s
-CH₃~0.88tJ = 7.0

dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ, ppm)
-C=O~173.2
=CH-O~141.6
=CH₂~97.5
-O-C(=O)-CH₂-~34.2
-(CH₂)₁₅- (various)~31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 25.0, 22.7
-CH₃~14.1
Experimental Protocol for NMR Analysis

This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) of high purity

  • 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Filter plug material (e.g., glass wool)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C nuclei detection.

Procedure:

  • Sample Preparation:

    • Due to the waxy nature of this compound at room temperature, gentle warming of the sample may be necessary to facilitate handling.

    • For ¹H NMR, accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • For ¹³C NMR, a more concentrated sample is preferable; weigh 20-50 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample. A brief warming in a water bath may aid dissolution.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical spectral width: -1 to 10 ppm.

      • Number of scans: 8-16.

      • Relaxation delay: 1-2 seconds.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 128-1024 (or more, depending on concentration and desired signal-to-noise ratio).

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard if used.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and assign the peaks based on their chemical shifts, multiplicities, and integration values.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_cal Phase and Calibrate ft->phase_cal integrate_assign Integrate and Assign Peaks phase_cal->integrate_assign

NMR Analysis Workflow

FTIR Analysis of this compound

Quantitative Data Presentation

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester and vinyl functional groups, as well as the long aliphatic chain.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3080C-H stretch=C-H (vinyl)Medium
~2920C-H asymmetric stretch-CH₂- (alkane)Strong
~2850C-H symmetric stretch-CH₂- (alkane)Strong
~1750C=O stretchEsterVery Strong
~1645C=C stretchVinylMedium
~1465C-H bend (scissoring)-CH₂-Medium
~1140C-O stretchEsterStrong
~945C-H bend (out-of-plane)=CH₂ (vinyl)Medium
~875C-H bend (out-of-plane)=CH₂ (vinyl)Medium
Experimental Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and waxy samples like this compound, requiring minimal sample preparation.

Materials:

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Clean the crystal surface with a lint-free wipe dampened with isopropanol or acetone, then allow it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample.

    • Typically, data is collected over the range of 4000-650 cm⁻¹.

    • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks and assign them to the corresponding vibrational modes and functional groups based on established correlation tables.

  • Cleaning:

    • After analysis, raise the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

FTIR-ATR Workflow Diagram

FTIR_ATR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply this compound to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire FTIR Spectrum apply_pressure->acquire_spectrum process_spectrum Process and Analyze Spectrum acquire_spectrum->process_spectrum clean_crystal Clean ATR Crystal process_spectrum->clean_crystal

Application Note: Thermal Analysis of Poly(vinyl stearate) using DSC and TGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl stearate) (PVS) is a polymer characterized by its long hydrophobic stearate side chains, which impart unique physical and chemical properties to the material. It finds applications in various fields, including coatings, adhesives, and as a component in water-repellent formulations.[1] The thermal properties of PVS are critical for understanding its processing behavior, stability, and performance in final applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques to characterize these properties. DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass as a function of temperature. This application note provides a detailed protocol for the thermal analysis of poly(this compound) using DSC and TGA.

Data Presentation

The thermal properties of poly(this compound) are summarized in the table below. The melting temperature is a key transition observed by DSC, while TGA provides information on the material's thermal stability and decomposition profile.

Thermal PropertyValueAnalytical Technique
Melting Temperature (Tm)~45 °CDSC
Decomposition Onset (Tonset)Not specified in literatureTGA
Decomposition StagesExpected two-stage decompositionTGA

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and heat of fusion (ΔHf) of poly(this compound).

Instrumentation: A standard Differential Scanning Calorimeter.

Materials:

  • Poly(this compound) powder

  • Aluminum DSC pans and lids

  • Reference pan (empty, sealed)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of poly(this compound) powder into an aluminum DSC pan.

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Ensure a good seal.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point, for example, 0°C.

    • Ramp the temperature from 0°C to 100°C at a heating rate of 10 °C/min. This will capture the melting transition.

    • Cool the sample back to 0°C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan from 0°C to 100°C at 10 °C/min to observe the behavior after a controlled thermal history.

  • Data Analysis:

    • From the first heating scan, determine the onset temperature, peak temperature, and end temperature of the endothermic melting peak. The peak temperature is typically reported as the melting temperature (Tm).

    • Integrate the area of the melting peak to calculate the heat of fusion (ΔHf) in J/g.

    • Analyze the second heating scan to observe any changes in the melting behavior.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A standard Thermogravimetric Analyzer.

Materials:

  • Poly(this compound) powder

  • TGA sample pans (e.g., platinum or ceramic)

Protocol:

  • Sample Preparation: Place 5-10 mg of poly(this compound) powder into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a flow rate of 20-50 mL/min, depending on the desired experimental conditions.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10 °C/min or 20 °C/min.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which the rate of mass loss is maximum (from the derivative of the TGA curve, DTG). The thermal decomposition of poly(vinyl esters) often occurs in two main stages.[1]

    • Determine the residual mass at the end of the experiment.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the thermal analysis of poly(this compound).

G cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Start Start DSC Analysis DSC_SamplePrep Weigh 5-10 mg PVS into Aluminum Pan DSC_Start->DSC_SamplePrep DSC_Instrument Place Sample & Reference in DSC Cell DSC_SamplePrep->DSC_Instrument DSC_Program Heat from 0°C to 100°C at 10 °C/min DSC_Instrument->DSC_Program DSC_Analysis Determine Tm and ΔHf DSC_Program->DSC_Analysis DSC_End End DSC Analysis DSC_Analysis->DSC_End Data_Integration Data Integration & Reporting DSC_End->Data_Integration TGA_Start Start TGA Analysis TGA_SamplePrep Place 5-10 mg PVS into TGA Pan TGA_Start->TGA_SamplePrep TGA_Instrument Place Sample on TGA Balance TGA_SamplePrep->TGA_Instrument TGA_Program Heat from 25°C to 600°C at 10 °C/min TGA_Instrument->TGA_Program TGA_Analysis Determine T_onset and Decomposition Profile TGA_Program->TGA_Analysis TGA_End End TGA Analysis TGA_Analysis->TGA_End TGA_End->Data_Integration PVS_Sample Poly(this compound) Sample PVS_Sample->DSC_Start PVS_Sample->TGA_Start

Experimental workflow for thermal analysis of PVS.

References

Application Notes and Protocols for the Controlled Polymerization of Vinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the controlled polymerization of vinyl stearate, a monomer of interest for the synthesis of biocompatible and biodegradable polymers with applications in drug delivery, coatings, and specialty materials. The protocols outlined below cover Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Cobalt-Mediated Radical Polymerization (CMRP). While Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are powerful techniques for other monomers, their application to vinyl esters, particularly long-chain variants like this compound, is less common and presents significant challenges. This document will focus on the more established methods for this monomer.

Introduction to Controlled Polymerization of this compound

This compound is a long-chain vinyl ester monomer that, when polymerized, yields poly(this compound) (PVS), a hydrophobic polymer with a low glass transition temperature. Controlled radical polymerization techniques offer precise control over the molecular weight, polydispersity, and architecture of PVS, enabling the synthesis of well-defined polymers for advanced applications. The bulky stearate side chain can influence the polymerization kinetics and solubility of the resulting polymer. Careful selection of the polymerization technique and conditions is therefore crucial for successful synthesis.

Data Presentation: Comparison of Controlled Polymerization Techniques

The following table summarizes typical quantitative data obtained from the controlled polymerization of this compound and related vinyl esters. This data is compiled from literature sources and provides a comparative overview of the different techniques.

Polymerization TechniqueMonomerTypical Mn ( g/mol )Polydispersity Index (PDI)Monomer ConversionReference
RAFT This compound5,000 - 30,0001.2 - 1.5Moderate to HighGeneral literature on vinyl ester RAFT
CMRP This compoundUp to 15,000< 1.3High
ATRP Vinyl Acetate3,600 - 24,3001.4 - 1.8Moderate to High[1]
NMP Vinyl AcetateNot readily availableNot readily availableNot readily availableLimited literature

*Data for vinyl acetate is provided as a reference due to the limited availability of specific data for this compound via ATRP and NMP.

Experimental Protocols

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including vinyl esters. The choice of the RAFT agent is critical for achieving good control. For vinyl esters, xanthates are generally the most effective chain transfer agents (CTAs).

Materials:

  • This compound (VS), purified by passing through a column of basic alumina to remove inhibitor.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate or a similar suitable xanthate).

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or anisole).

  • Schlenk flask or reaction vessel with a magnetic stir bar.

  • Nitrogen or Argon source for creating an inert atmosphere.

  • Vacuum line for freeze-pump-thaw cycles.

Protocol:

  • Reaction Setup: In a typical experiment, add this compound (e.g., 5.0 g, 16.1 mmol), the xanthate RAFT agent (e.g., molar ratio of [Monomer]:[CTA] = 100:1, which would be 0.161 mmol), and AIBN (e.g., molar ratio of [CTA]:[Initiator] = 10:1, which would be 0.0161 mmol) to a Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Add a sufficient amount of anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 50% w/w).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI).

  • Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or ethanol). Filter and dry the resulting polymer under vacuum to a constant weight.

dot

Caption: Workflow for RAFT polymerization of this compound.

Cobalt-Mediated Radical Polymerization (CMRP) of this compound

CMRP is an effective method for the controlled polymerization of vinyl esters, often yielding polymers with low polydispersity. The mechanism involves a reversible termination between the growing polymer radical and a cobalt(II) complex.

Materials:

  • This compound (VS), inhibitor removed.

  • Cobalt(II) acetylacetonate (Co(acac)₂).

  • A radical initiator (e.g., V-70, AIBN, or a redox initiator system like lauroyl peroxide/citric acid).

  • Anhydrous, degassed solvent (e.g., toluene, ethyl acetate).

  • Schlenk flask and other equipment as for RAFT polymerization.

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Co(acac)₂ in the chosen solvent.

  • Reagent Addition: Add the purified this compound and the radical initiator to the flask. A typical molar ratio would be [Monomer]:[Co(acac)₂]:[Initiator] = 200:1:0.5.

  • Degassing: If not already performed on the individual components, degas the entire reaction mixture using freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a thermostatically controlled oil bath. The reaction temperature is crucial and depends on the initiator used (e.g., 30 °C for V-70, or a redox system, and 60-80 °C for AIBN).

  • Monitoring: Track the monomer conversion and polymer characteristics (Mn and PDI) over time using ¹H NMR and GPC.

  • Termination and Purification: Terminate the polymerization by cooling and exposure to air. The polymer can be purified by precipitation in a non-solvent, similar to the RAFT procedure. The removal of the cobalt catalyst can be achieved by passing a solution of the polymer through a short column of silica gel or alumina.

dot

References

Application Notes and Protocols for Formulating Vinyl Stearate-Based Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of vinyl stearate-based adhesives. The inclusion of this compound in adhesive formulations, typically as a copolymer with monomers like vinyl acetate, offers unique properties such as hydrophobicity, flexibility, and good film-forming capabilities.[1] This document outlines a representative formulation, detailed experimental protocols for synthesis and performance testing, and expected performance metrics.

Core Concepts in this compound Adhesive Formulation

This compound is a long-chain vinyl ester that, when polymerized, imparts specific characteristics to the resulting adhesive. Its long alkyl chain acts as an internal plasticizer, enhancing the flexibility of the polymer backbone.[2] This is particularly advantageous in applications requiring adhesion to non-porous or flexible substrates. Furthermore, the hydrophobic nature of the stearate group can improve the water resistance of the adhesive bond.[1][2]

This compound is commonly copolymerized with other monomers, most notably vinyl acetate, via emulsion polymerization.[3] This process involves dispersing the monomers in an aqueous phase with the aid of surfactants and initiating polymerization with a water-soluble initiator. The resulting product is a stable latex emulsion that can be directly used as an adhesive.

Key Formulation Components:

  • Monomers: this compound and a comonomer such as vinyl acetate are the primary building blocks of the adhesive polymer.

  • Surfactants/Protective Colloids: These stabilize the monomer droplets and the resulting polymer particles in the aqueous phase. Polyvinyl alcohol (PVOH) is a common protective colloid.

  • Initiator: A free-radical initiator, such as potassium persulfate, is used to start the polymerization reaction.

  • Buffer: A buffering agent like sodium bicarbonate is used to maintain a stable pH during polymerization.

  • Additives: Various additives can be incorporated to modify the adhesive's properties, including:

    • Tackifiers: To enhance the initial adhesion or "tack."

    • Plasticizers: To increase flexibility.

    • Rheology modifiers: To control the viscosity of the adhesive emulsion.

    • Crosslinking agents: To improve cohesive strength and heat resistance.

Experimental Protocols

Synthesis of this compound/Vinyl Acetate Copolymer Emulsion Adhesive

This protocol is adapted from a procedure for vinyl versatate-modified polyvinyl acetate adhesive and is expected to yield a stable copolymer emulsion.

Materials:

  • This compound (VS)

  • Vinyl Acetate (VAc)

  • Polyvinyl Alcohol (PVA) - Protective Colloid

  • Potassium Persulfate (KPS) - Initiator

  • Sodium Bicarbonate (NaHCO₃) - Buffer

  • Deionized Water

Equipment:

  • Four-necked glass reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

  • Heating mantle

  • Dropping funnels

Procedure:

  • Preparation of Protective Colloid Solution:

    • In the four-necked reactor, dissolve Polyvinyl Alcohol (PVA) in deionized water under gentle stirring and heating to 85-90°C until a clear solution is obtained.

    • Cool the solution to the reaction temperature of 75-80°C and purge with nitrogen for 30 minutes to remove oxygen.

  • Monomer Emulsification:

    • In a separate beaker, prepare a pre-emulsion by mixing the desired ratio of this compound and Vinyl Acetate with a small portion of the PVA solution and deionized water. Stir vigorously.

  • Initiation of Polymerization:

    • Add the sodium bicarbonate buffer to the reactor.

    • Add a portion of the initiator solution (KPS dissolved in deionized water) to the reactor.

  • Monomer Addition:

    • Begin the dropwise addition of the monomer pre-emulsion to the reactor over a period of 2-3 hours while maintaining a constant reaction temperature and stirring speed.

    • Simultaneously, add the remaining initiator solution dropwise over the same period.

  • Completion of Polymerization:

    • After the monomer and initiator additions are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cooling and Filtration:

    • Cool the reactor to room temperature.

    • Filter the resulting emulsion through a fine mesh to remove any coagulum.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase PVA_sol Prepare PVA Solution (Protective Colloid) Reactor_init Initialize Reactor: PVA Solution + Buffer + Initial Initiator PVA_sol->Reactor_init Monomer_emulsion Prepare Monomer Pre-emulsion (this compound + Vinyl Acetate) Monomer_add Gradual Addition of Monomer Emulsion and Initiator Solution Monomer_emulsion->Monomer_add Initiator_sol Prepare Initiator Solution (Potassium Persulfate) Initiator_sol->Reactor_init Initiator_sol->Monomer_add Reactor_init->Monomer_add Polymerization Maintain Reaction Temperature for Complete Conversion Monomer_add->Polymerization Cooling Cool Reactor to Room Temperature Polymerization->Cooling Filtration Filter Emulsion Cooling->Filtration Final_product This compound-Based Adhesive Emulsion Filtration->Final_product

Caption: Emulsion polymerization workflow for this compound-based adhesives.

Performance Testing of Adhesives

This test measures the force required to peel apart a bonded assembly of two flexible substrates.

Procedure:

  • Specimen Preparation:

    • Apply a uniform film of the adhesive to two flexible substrates (e.g., polymer films or fabric).

    • Press the two coated surfaces together and allow the adhesive to cure/dry according to the formulation's requirements.

    • Cut the bonded assembly into strips of a specified width (e.g., 25 mm).

    • Leave the ends of the strips unbonded to serve as grips.

  • Testing:

    • Bend the unbonded ends of the specimen back to form a "T" shape.

    • Clamp each end into the grips of a universal testing machine.

    • Pull the grips apart at a constant rate of speed (e.g., 254 mm/min).

    • Record the force required to peel the substrates apart.

  • Calculation:

    • The T-peel strength is calculated as the average peel force per unit width of the bond line (e.g., in N/mm or lbf/in).

This test determines the shear strength of an adhesive bond between two rigid substrates.

Procedure:

  • Specimen Preparation:

    • Prepare two rigid substrate coupons (e.g., metal or plastic) of specified dimensions.

    • Apply the adhesive to a defined area on one end of each coupon.

    • Overlap the two coupons and apply pressure to create a bonded joint with a specified overlap area.

    • Allow the adhesive to cure.

  • Testing:

    • Mount the bonded specimen in the grips of a universal testing machine.

    • Apply a tensile force to the specimen at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until the bond fails.

  • Calculation:

    • The lap shear strength is calculated by dividing the maximum force sustained before failure by the overlap area (e.g., in MPa or psi).

G cluster_specimen Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Apply_adhesive Apply Adhesive to Substrates Bond_substrates Bond Substrates Together Apply_adhesive->Bond_substrates Cure_adhesive Cure Adhesive Bond_substrates->Cure_adhesive Cut_specimen Cut to Standard Dimensions Cure_adhesive->Cut_specimen Mount_specimen Mount Specimen in Universal Testing Machine Cut_specimen->Mount_specimen Apply_load Apply Load at a Constant Rate Mount_specimen->Apply_load Record_data Record Force and Displacement until Failure Apply_load->Record_data Calculate_strength Calculate Peel Strength or Shear Strength Record_data->Calculate_strength Report_results Report Results Calculate_strength->Report_results

Caption: General workflow for adhesive performance testing.

Quantitative Data and Performance Characteristics

The following tables summarize the expected influence of this compound (analogous to vinyl versatate in the cited study) content on the properties of a vinyl acetate copolymer adhesive emulsion.

Table 1: Effect of this compound Content on Emulsion Properties

This compound Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)
0631200
10981500
201451850
301822200
402052600
502213100

Data adapted from a study on vinyl versatate-modified polyvinyl acetate adhesives.

Table 2: Effect of this compound Content on Adhesive Film Properties

This compound Content (wt%)Tensile Strength (MPa)Elongation at Break (%)T-Peel Strength (N/mm)
07.013108.35
109.5122012.50
2011.8113016.80
3013.4100418.97
4013.2980-
5012.9950-

Data adapted from a study on vinyl versatate-modified polyvinyl acetate adhesives.

Interpretation of Data:

  • Particle Size and Viscosity: Increasing the this compound content is expected to lead to a larger particle size and higher viscosity of the emulsion. This is attributed to the hydrophobic nature of this compound influencing the nucleation and growth of polymer particles.

  • Mechanical Properties: The incorporation of this compound generally increases the tensile strength of the adhesive film while decreasing its elongation at break. This suggests that the long alkyl chains of this compound contribute to a more rigid polymer network.

  • Adhesion: T-peel strength, a measure of adhesive performance, shows a significant improvement with increasing this compound content up to a certain concentration. This indicates that this compound enhances the adhesive bond to flexible substrates.

Conclusion

The formulation of this compound-based adhesives offers a versatile platform for creating adhesives with tailored properties. By copolymerizing this compound with monomers like vinyl acetate, it is possible to enhance flexibility, water resistance, and adhesive strength. The provided protocols for emulsion polymerization and performance testing serve as a foundation for the development and characterization of novel this compound-based adhesive systems. The quantitative data illustrates the significant impact of this compound concentration on the final properties of the adhesive, providing a basis for formulation optimization.

References

Application Notes and Protocols: Incorporation of Vinyl Stearate in Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of vinyl stearate into biocompatible polymers, specifically focusing on the synthesis of poly(N-vinyl pyrrolidone-co-vinyl stearate) [poly(NVP-co-VSt)] block copolymers for drug delivery applications. Detailed experimental protocols for polymer synthesis, nanoparticle formulation, and biocompatibility assessment are provided, along with data presentation and visualizations to facilitate understanding and implementation in a research setting.

Introduction

The incorporation of this compound, a vinyl ester with a long hydrophobic alkyl chain, into biocompatible polymers offers a versatile platform for the development of novel drug delivery systems. The stearate moiety imparts hydrophobicity, enabling the formation of amphiphilic structures such as micelles and nanoparticles that can encapsulate poorly water-soluble drugs. When copolymerized with hydrophilic monomers like N-vinylpyrrolidone (NVP), the resulting block copolymers self-assemble in aqueous environments, forming core-shell nanostructures. The hydrophobic this compound blocks form the core, which serves as a reservoir for lipophilic drugs, while the hydrophilic poly(N-vinylpyrrolidone) (PNVP) blocks form the outer shell, providing colloidal stability and biocompatibility.[1][2][3]

This document details the synthesis of poly(NVP-co-VSt) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] Subsequently, protocols for the formulation of drug-loaded nanoparticles using the nanoprecipitation method, as well as in vitro biocompatibility assays, are described.

Data Presentation

Thermal Properties of poly(NVP-co-VSt) Copolymers

The thermal properties of the copolymers are crucial for understanding their physical state and stability. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is relevant for semi-crystalline polymers.

Copolymer Composition (NVP:VSt molar ratio)Glass Transition Temperature (Tg) of PNVP block (°C)Melting Temperature (Tm) of PVSt block (°C)Decomposition Temperature (°C)
80:2017548~400
60:4017350~400
50:5017252~400
40:6017053~400
20:8016855~400

Note: These are representative values and may vary depending on the molecular weight and polydispersity of the polymer.

Drug Encapsulation and Release (Representative Data)

The following table provides hypothetical but representative data for the encapsulation and release of a model hydrophobic drug (e.g., Paclitaxel) from poly(NVP-co-VSt) nanoparticles. Actual values will depend on the specific drug, polymer composition, and nanoparticle preparation method.

Copolymer Composition (NVP:VSt)Drug Loading Content (%)Encapsulation Efficiency (%)Drug Release at 24h (%) (pH 7.4)
80:2057560
60:4088545
50:50109035
40:60129230
20:80159525

Experimental Protocols

Synthesis of poly(NVP-co-VSt) Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of an amphiphilic block copolymer of N-vinyl pyrrolidone (NVP) and this compound (VSt) using RAFT polymerization.

Materials:

  • N-vinyl pyrrolidone (NVP, ≥99%, inhibitor removed)

  • This compound (VSt, ≥95%, inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, 98%)

  • O-ethyl S-(phthalimidylmethyl) xanthate (CTA)

  • Benzene (anhydrous)

  • Dioxane (anhydrous)

  • Methanol

  • Hexanes

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

Part A: Synthesis of PNVP macro-CTA

  • In a Schlenk flask, dissolve NVP, CTA, and AIBN in anhydrous benzene. A typical molar ratio is [NVP]₀:[CTA]₀:[AIBN]₀ = 100:1:0.2.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen and seal it.

  • Place the flask in a preheated oil bath at 60 °C and stir for 12 hours.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the PNVP macro-CTA by adding the reaction mixture dropwise into an excess of cold hexanes.

  • Collect the precipitate by filtration and dry it under vacuum at 40 °C overnight.

Part B: Synthesis of poly(NVP-co-VSt) Block Copolymer

  • In a Schlenk flask, dissolve the PNVP macro-CTA, VSt, and AIBN in anhydrous dioxane. The molar ratio of [VSt]₀:[PNVP-macro-CTA]₀:[AIBN]₀ can be varied to achieve different block lengths (e.g., 200:1:0.2).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen and seal it.

  • Place the flask in a preheated oil bath at 80 °C and stir for 24 hours.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the poly(NVP-co-VSt) block copolymer by adding the reaction mixture dropwise into an excess of cold methanol.

  • Collect the precipitate by filtration, wash with methanol, and dry under vacuum at 50 °C overnight.

Characterization:

  • The molecular weight and polydispersity index (PDI) of the polymers can be determined by Gel Permeation Chromatography (GPC).

  • The chemical composition and structure can be confirmed by ¹H NMR spectroscopy.

  • Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Preparation of Drug-Loaded poly(NVP-co-VSt) Nanoparticles via Nanoprecipitation

This protocol describes the formation of drug-loaded nanoparticles from the amphiphilic block copolymer using the nanoprecipitation method.

Materials:

  • poly(NVP-co-VSt) block copolymer

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional)

Procedure:

  • Dissolve a specific amount of poly(NVP-co-VSt) copolymer and the hydrophobic drug in THF. A typical polymer concentration is 10 mg/mL, and the drug-to-polymer ratio can be varied (e.g., 1:10 w/w).

  • Stir the solution until both components are fully dissolved.

  • In a separate beaker, place a volume of deionized water (typically 10 times the volume of the organic phase) and stir vigorously.

  • Using a syringe, add the polymer/drug solution dropwise to the stirring water. A syringe pump can be used for a controlled and reproducible addition rate.

  • The rapid diffusion of THF into the water causes the polymer to precipitate, forming nanoparticles with the drug encapsulated in the hydrophobic core.

  • Continue stirring the suspension for at least 4 hours at room temperature to allow for the complete evaporation of THF.

  • The resulting nanoparticle suspension can be used directly or purified by centrifugation or dialysis to remove any unencapsulated drug.

Characterization:

  • Particle size, size distribution, and zeta potential can be measured by Dynamic Light Scattering (DLS).

  • Nanoparticle morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug loading content and encapsulation efficiency can be determined using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the aqueous phase.

In Vitro Biocompatibility Assessment

This protocol assesses the cytotoxicity of the poly(NVP-co-VSt) nanoparticles on a selected cell line (e.g., HeLa, HEK293).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • poly(NVP-co-VSt) nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the nanoparticle suspension in the complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of nanoparticles. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

  • Incubate the plate for 24 or 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control.

This protocol evaluates the hemolytic potential of the poly(NVP-co-VSt) nanoparticles on red blood cells (RBCs).

Materials:

  • Fresh whole blood (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • poly(NVP-co-VSt) nanoparticle suspension

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Collect fresh blood and centrifuge at 1000 x g for 10 minutes to pellet the RBCs.

  • Wash the RBCs three times with PBS by repeated centrifugation and resuspension.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • In separate tubes, mix 0.5 mL of the nanoparticle suspension at different concentrations with 0.5 mL of the 2% RBC suspension.

  • Prepare a positive control (0.5 mL of 1% Triton X-100 + 0.5 mL of 2% RBC suspension) and a negative control (0.5 mL of PBS + 0.5 mL of 2% RBC suspension).

  • Incubate all tubes at 37 °C for 2 hours with gentle shaking.

  • After incubation, centrifuge the tubes at 1000 x g for 5 minutes.

  • Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_biocompatibility Biocompatibility Assessment s1 Reactants: NVP, VSt, CTA, AIBN s2 RAFT Polymerization s1->s2 s3 Purification s2->s3 s4 poly(NVP-co-VSt) s3->s4 f1 Polymer + Drug in THF s4->f1 c1 GPC, NMR, DSC, TGA s4->c1 f2 Nanoprecipitation in Water f1->f2 f3 Solvent Evaporation f2->f3 f4 Drug-Loaded Nanoparticles f3->f4 c2 DLS, TEM, SEM f4->c2 c3 HPLC/UV-Vis f4->c3 b1 In Vitro Cytotoxicity (MTT Assay) f4->b1 b2 Hemolysis Assay f4->b2

Caption: Experimental workflow for the synthesis, formulation, and characterization of drug-loaded poly(NVP-co-VSt) nanoparticles.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np poly(NVP-co-VSt) Nanoparticle receptor Receptor np->receptor Binding clathrin Clathrin-coated pit receptor->clathrin Recruitment endosome Early Endosome clathrin->endosome Endocytosis lysosome Lysosome (Drug Release) endosome->lysosome Maturation drug Drug Action lysosome->drug

Caption: Proposed pathway for cellular uptake of poly(NVP-co-VSt) nanoparticles via receptor-mediated endocytosis.

References

Application Notes and Protocols: Use of Vinyl Stearate as a Wax Modifier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl stearate as a wax modifier. The information is intended to guide researchers in understanding its effects on wax properties and to provide protocols for evaluation.

Introduction

This compound (VS) is the vinyl ester of stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring a reactive vinyl group and a long hydrophobic alkyl chain, makes it a candidate for modifying the properties of various waxes. When blended with waxes such as paraffin, beeswax, or synthetic waxes, this compound can alter their crystalline structure, thermal behavior, and rheological properties. This modification can lead to improved performance in various applications, including coatings, adhesives, candles, and controlled-release drug delivery systems.[1][2]

The primary mechanism by which this compound is thought to modify wax properties is through co-crystallization. The long stearate chain of the this compound molecule can integrate into the crystal lattice of the wax, disrupting the formation of large, brittle crystals and promoting the formation of smaller, more numerous crystals. This can lead to changes in hardness, flexibility, and melting characteristics.[3][4][5]

Potential Effects of this compound on Wax Properties

The addition of this compound to a wax formulation can be expected to influence several key physical properties. The following table summarizes the anticipated effects based on the behavior of similar long-chain vinyl esters and other polymeric wax modifiers like ethylene-vinyl acetate (EVA). The quantitative data presented is illustrative and will vary depending on the specific type of wax and the concentration of this compound used.

PropertyBase Wax (Illustrative Value)Wax + 1% this compound (Illustrative Value)Wax + 5% this compound (Illustrative Value)Test Method
Melting Point (°C) 605855Differential Scanning Calorimetry (DSC)
Hardness (dmm) 151822Needle Penetration (ASTM D1321)
Viscosity at 80°C (cP) 101215Rotational Viscometry
Crystal Size (µm) 50-10020-405-15Polarized Light Microscopy (PLM)
Congealing Point (°C) 585653Rotational Rheometry

Experimental Protocols

Protocol for Sample Preparation

Objective: To prepare homogeneous blends of wax and this compound for analysis.

Materials:

  • Base wax (e.g., paraffin wax, beeswax)

  • This compound (VS)

  • Heat-resistant beakers

  • Hot plate with magnetic stirring capability

  • Molds for casting wax samples

Procedure:

  • Weigh the desired amount of base wax into a heat-resistant beaker.

  • Heat the wax on a hot plate to a temperature approximately 20°C above its melting point, with continuous stirring, until it is completely molten and homogeneous.

  • Weigh the desired amount of this compound to achieve the target concentration (e.g., 1%, 5% w/w).

  • Slowly add the this compound to the molten wax while maintaining constant stirring.

  • Continue to stir the mixture for 15-20 minutes to ensure complete dissolution and uniform distribution of the this compound.

  • Pour the molten blend into appropriate molds for subsequent analysis (e.g., DSC pans, rheometer plates, molds for hardness testing).

  • Allow the samples to cool to room temperature under controlled conditions to ensure consistent crystallization.

Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the melting point, crystallization temperature, and enthalpy of fusion of the wax.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the prepared wax or wax-VS blend into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a temperature well below the expected crystallization temperature (e.g., 0°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 100°C). This constitutes the first heating scan.

  • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This provides the crystallization curve.

  • Reheat the sample at the same controlled rate to obtain the second heating scan, which is typically used for analysis of the melting behavior.

  • Analyze the resulting thermograms to determine the onset and peak temperatures of melting and crystallization, as well as the enthalpies of these transitions.

Protocol for Rheological Analysis

Objective: To measure the effect of this compound on the viscosity and viscoelastic properties of the wax in its molten state and during cooling.

Apparatus:

  • Rotational rheometer with temperature control (e.g., parallel plate or cone-and-plate geometry)

Procedure:

  • Place a pre-cast disc of the wax or wax-VS blend onto the lower plate of the rheometer, or place a sufficient amount of solid wax to be melted in situ.

  • Heat the sample to the desired testing temperature (e.g., 80°C) and lower the upper geometry to the appropriate gap setting.

  • Perform a steady-state flow sweep by varying the shear rate and measuring the resulting shear stress to determine the viscosity.

  • To determine the congealing point, perform an oscillatory temperature ramp. Cool the molten sample at a controlled rate (e.g., 2°C/min) while applying a small, oscillating strain at a constant frequency. The congealing point is often identified as the temperature at which the storage modulus (G') and loss modulus (G'') crossover.

Protocol for Microscopic Analysis

Objective: To visually assess the effect of this compound on the crystal size and morphology of the wax.

Apparatus:

  • Polarized Light Microscope (PLM) with a hot stage and temperature controller

  • Microscope slides and coverslips

Procedure:

  • Place a small amount of the wax or wax-VS blend onto a microscope slide and cover with a coverslip.

  • Place the slide on the hot stage and heat it to a temperature above the melting point to create a thin, uniform film.

  • Cool the sample at a controlled rate (e.g., 5°C/min) through its crystallization range.

  • Observe the sample under polarized light as it crystallizes. The crystalline structures will be birefringent and appear bright against a dark background.

  • Capture images at different temperatures during the cooling process to document the crystal nucleation and growth.

  • Compare the crystal size, shape, and distribution between the pure wax and the wax-VS blends.

Visualizations

Chemical Structure of this compound

G Figure 1: Chemical Structure of this compound cluster_stearate Stearate Group (Hydrophobic Tail) cluster_vinyl Vinyl Group (Reactive Site) CH3 CH3- CH2_16 (CH2)16- C_O C=O O -O- CH -CH= CH2 CH2

Caption: Chemical Structure of this compound.

Proposed Mechanism of Wax Modification

G Figure 2: Proposed Co-crystallization Mechanism cluster_before A) Unmodified Wax Crystallization cluster_after B) Modified Wax Crystallization with this compound WaxMol1 Wax Molecules LargeCrystal Large, Brittle Wax Crystals WaxMol1->LargeCrystal Cooling & Crystallization WaxMol2 Wax Molecules SmallCrystals Small, Numerous Modified Crystals WaxMol2->SmallCrystals Co-crystallization VS This compound VS->SmallCrystals Co-crystallization

Caption: Proposed Co-crystallization Mechanism.

Experimental Workflow for Evaluation

G Figure 3: Experimental Workflow for Evaluating this compound as a Wax Modifier Prep Sample Preparation (Wax + VS Blends) DSC Thermal Analysis (DSC) - Melting Point - Crystallization Temp. Prep->DSC Rheo Rheological Analysis - Viscosity - Congealing Point Prep->Rheo PLM Microscopic Analysis (PLM) - Crystal Size - Morphology Prep->PLM Hardness Mechanical Testing - Hardness Prep->Hardness Data Data Analysis & Comparison DSC->Data Rheo->Data PLM->Data Hardness->Data

References

Application Notes and Protocols for Vinyl Stearate Copolymers in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of vinyl stearate copolymers in various biomedical applications, including drug delivery, tissue engineering, and as biocompatible coatings. The information is curated to assist in the design, synthesis, and evaluation of these versatile biomaterials.

Introduction to this compound Copolymers

This compound is a hydrophobic monomer that can be copolymerized with a variety of other vinyl monomers to create amphiphilic or hydrophobic polymers with tunable properties. The long stearate (C18) side chain imparts significant hydrophobicity, making these copolymers suitable for encapsulating lipophilic drugs and forming stable nanostructures in aqueous environments. Common comonomers include N-vinylpyrrolidone (NVP) to enhance hydrophilicity and biocompatibility, and N-isopropylacrylamide (NIPAM) to introduce thermoresponsive behavior. The versatility in copolymer composition allows for the tailoring of physicochemical properties such as molecular weight, hydrophilicity, and thermal sensitivity to suit specific biomedical needs.

Biomedical Applications

Drug Delivery Systems

This compound copolymers are excellent candidates for the formulation of nano-sized drug delivery systems, such as micelles and nanoparticles, for the encapsulation and controlled release of hydrophobic therapeutic agents. The hydrophobic this compound segments form the core of these nanocarriers, sequestering the drug from the aqueous environment, while the hydrophilic segments form the corona, providing stability and biocompatibility.

Key Advantages:

  • High loading capacity for hydrophobic drugs.

  • Formation of stable, nano-sized carriers.

  • Potential for controlled and sustained drug release.[1]

  • Tunable properties based on copolymer composition.

Tissue Engineering Scaffolds

In tissue engineering, hydrogels serve as three-dimensional scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.[2][3] Copolymers of this compound with thermoresponsive monomers like N-isopropylacrylamide (PNIPAM) can form injectable hydrogels that are liquid at room temperature and gel at body temperature, allowing for minimally invasive delivery of cells and therapeutic agents.[4][5]

Key Features:

  • Injectable and in-situ gelling capabilities.

  • Tunable mechanical properties and degradation rates.

  • Potential to encapsulate cells and growth factors for localized delivery.

Biocompatible Coatings

The hydrophobicity and biocompatibility of this compound copolymers make them suitable for coating medical devices. These coatings can improve the hemocompatibility of blood-contacting devices by reducing protein adsorption and platelet adhesion, thereby minimizing the risk of thrombosis.

Potential Benefits:

  • Improved hemocompatibility of medical implants.

  • Reduced inflammatory response to foreign materials.

  • Can be functionalized to release drugs from the device surface.

Quantitative Data on this compound Copolymer Systems

The following tables summarize representative quantitative data for copolymers containing long-chain vinyl esters, which serve as a proxy for this compound due to the limited availability of specific data on this compound copolymers in the literature.

Table 1: Drug Encapsulation and Release in Polymeric Micelles

Copolymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference
MPEG-P(CL-co-TMC)Curcumin14.07 ± 0.9496.08 ± 3.23Sustained release over 72h
PVP-b-PCLPaclitaxel>25>85Biphasic release
Amphiphilic PVPCurcuminNot SpecifiedNot SpecifiedProlonged action in various fluids
Pluronic F68NaringinNot SpecifiedHighHiguchi model diffusion

Table 2: In Vitro Biocompatibility Data (MTT Assay)

Polymer SystemCell LineIncubation TimeCell Viability (%)Reference
PVA/DC ScaffoldsNIH/3T33 days>100 (compared to control)
Functionalized PVC/LDHMouse Mesenchymal Stem Cells3 days134-145
PCL/Gelatin ScaffoldsC6 Glial Cells14 daysIncreased by 4.3-5.88
HA/PVA/Gel CompositeFibroblastsNot SpecifiedNon-cytotoxic

Table 3: Hemocompatibility Data (Hemolysis Assay)

BiomaterialHemolysis (%)StandardReference
Poly(4-hydroxybutyrate) (P4HB)1.9 ± 0.2ASTM F756-00
Poly(vinyl alcohol) (PVA)< 2ISO 10993-4
Functionalized PVC/LDHLower than neat PVCNot Specified

Experimental Protocols

Synthesis of this compound Copolymers

Protocol 4.1.1: Synthesis of Poly(N-vinylpyrrolidone-co-vinyl stearate) via RAFT Polymerization

This protocol describes a general procedure for the synthesis of a this compound copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and polydispersity.

Materials:

  • N-vinylpyrrolidone (NVP), freshly distilled

  • This compound (VS), inhibitor removed

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NVP, VS, RAFT agent, and AIBN in the anhydrous solvent. A typical molar ratio might be [Monomers]:[RAFT]:[AIBN] = 100:1:0.2.

  • Seal the flask and de-gas the solution by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours), with continuous stirring.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the cold non-solvent to remove unreacted monomers and initiator fragments.

  • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterize the copolymer for its composition (¹H NMR), molecular weight, and polydispersity (Gel Permeation Chromatography - GPC).

Preparation of Nanoparticles

Protocol 4.2.1: Preparation of this compound Copolymer Nanoparticles by Solvent Evaporation

This method is suitable for forming nanoparticles from pre-synthesized amphiphilic this compound copolymers.

Materials:

  • This compound copolymer

  • Hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Volatile organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., Poly(vinyl alcohol) (PVA), Pluronic F68)

  • Homogenizer or sonicator

  • Rotary evaporator or magnetic stirrer

Procedure:

  • Dissolve the this compound copolymer and the hydrophobic drug in the organic solvent.

  • Prepare the aqueous phase, typically containing a surfactant to stabilize the emulsion.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Continue homogenization/sonication for a set period to achieve the desired droplet size.

  • Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure or by stirring at room temperature for several hours.

  • As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilize the nanoparticle suspension to obtain a dry powder for storage and characterization.

  • Determine the particle size, polydispersity index (Dynamic Light Scattering - DLS), morphology (Scanning or Transmission Electron Microscopy - SEM/TEM), drug loading, and encapsulation efficiency.

Biocompatibility Assessment

Protocol 4.3.1: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line (e.g., NIH/3T3 fibroblasts, specific cancer cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound copolymer (in sterile, soluble form or as a fabricated scaffold)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol, DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare different concentrations of the sterile this compound copolymer solution or place sterile scaffold samples in the wells.

  • Remove the culture medium from the wells and add the copolymer solutions or scaffolds. Include a positive control (e.g., Triton X-100) and a negative control (cells with fresh medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, remove the copolymer-containing medium/scaffolds and wash the cells gently with PBS.

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control.

Visualizations

Experimental Workflows and Logical Relationships

ExperimentalWorkflow cluster_synthesis Copolymer Synthesis cluster_fabrication Nanoparticle Fabrication cluster_evaluation Biomedical Evaluation Monomers This compound & Comonomer RAFT RAFT Polymerization Monomers->RAFT Purification Precipitation & Drying RAFT->Purification Characterization1 NMR, GPC Purification->Characterization1 Copolymer Synthesized Copolymer Characterization1->Copolymer Verified Copolymer SolventEvap Solvent Evaporation Copolymer->SolventEvap Drug Hydrophobic Drug Drug->SolventEvap NP_Characterization DLS, TEM, Drug Loading SolventEvap->NP_Characterization Nanoparticles Drug-loaded Nanoparticles NP_Characterization->Nanoparticles Characterized Nanoparticles InVitro In Vitro Studies (Drug Release, Cytotoxicity) Nanoparticles->InVitro InVivo In Vivo Studies (Efficacy, Biocompatibility) InVitro->InVivo

Caption: Workflow for synthesis, fabrication, and evaluation of this compound copolymer nanoparticles.

Signaling Pathway

Paclitaxel_Pathway PN Paclitaxel-loaded Nanoparticle Cell Cancer Cell PN->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Paclitaxel Paclitaxel Release Endocytosis->Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules EGFR EGFR Signaling Pathway Paclitaxel->EGFR Inhibition M_Phase_Arrest G2/M Phase Arrest Microtubules->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis EGFR->Cell Promotes Proliferation (Inhibited by Paclitaxel)

Caption: Paclitaxel's mechanism of action and its effect on the EGFR signaling pathway.

Logical Relationships

Copolymer_Properties cluster_composition Copolymer Composition cluster_properties Physicochemical Properties cluster_application Biomedical Application Performance VS_Ratio This compound Ratio Hydrophobicity Hydrophobicity VS_Ratio->Hydrophobicity Increases Comonomer_Type Comonomer Type (e.g., NVP, NIPAM) Comonomer_Type->Hydrophobicity Decreases (if hydrophilic) Thermo Thermo-responsiveness Comonomer_Type->Thermo Induces (if NIPAM) DLE Drug Loading Efficiency Hydrophobicity->DLE Increases for hydrophobic drugs Release Drug Release Rate Hydrophobicity->Release Decreases Biocompatibility Biocompatibility Hydrophobicity->Biocompatibility Influences MW Molecular Weight MW->Release Influences Thermo->Release Enables triggered release

Caption: Relationship between copolymer composition, properties, and biomedical performance.

References

Application Notes and Protocols: Synthesis and Characterization of Vinyl Stearate-co-Vinyl Acetate Copolymers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of vinyl stearate-co-vinyl acetate (VS-co-VA) copolymers, particularly focusing on their relevance in drug development. The protocols outlined below are intended to serve as a foundational guide for the preparation and analysis of these versatile polymers.

Introduction

This compound-co-vinyl acetate copolymers are thermoplastic materials synthesized from the copolymerization of this compound and vinyl acetate monomers. The incorporation of the long-chain, hydrophobic this compound with the more hydrophilic vinyl acetate allows for the tuning of polymer properties such as melting point, glass transition temperature, crystallinity, and solubility. This tunability makes them attractive candidates for various pharmaceutical applications, including controlled drug release, transdermal patches, and as excipients in oral dosage forms.[1][2][3][4] The ratio of the two monomers is a critical factor in determining the final properties of the copolymer.

Synthesis of this compound-co-Vinyl Acetate Copolymers

The synthesis of VS-co-VA copolymers can be achieved through several polymerization techniques, with free-radical polymerization being the most common.[5] The choice of method—emulsion, solution, or bulk polymerization—will influence the copolymer's molecular weight, molecular weight distribution, and purity.

Experimental Protocol: Solution Polymerization

This protocol describes a representative lab-scale synthesis of a VS-co-VA copolymer using solution polymerization.

Materials:

  • This compound (VS)

  • Vinyl acetate (VA), inhibitor removed

  • Toluene, anhydrous

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired molar ratio of this compound and vinyl acetate in anhydrous toluene.

  • Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers), to the monomer solution.

  • Polymerization: Purge the flask with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization. Heat the reaction mixture to 60-80°C with constant stirring. The polymerization is typically carried out for 4-24 hours.

  • Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated copolymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of this compound-co-Vinyl Acetate Copolymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers. The following are key analytical techniques and their corresponding protocols.

Structural Characterization: FT-IR and NMR Spectroscopy

a. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the incorporation of both monomers into the copolymer chain.

  • Protocol: Acquire the FT-IR spectrum of a thin film of the copolymer cast from a suitable solvent (e.g., chloroform) on a KBr pellet or using an ATR-FTIR accessory.

  • Expected Peaks: Look for characteristic absorption bands for the ester carbonyl group (C=O) around 1735 cm⁻¹, the C-O stretching of the acetate and stearate groups, and the long alkyl chain of the stearate moiety.

b. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is employed to determine the copolymer composition by comparing the integral areas of peaks corresponding to each monomer unit.

  • Protocol: Dissolve a small amount of the copolymer in a deuterated solvent (e.g., CDCl₃). Acquire the ¹H-NMR spectrum.

  • Peak Assignments:

    • Vinyl Acetate: The methine proton (-CH-) of the vinyl acetate unit typically appears around 4.8 ppm, and the methyl protons (-CH₃) of the acetate group are observed around 2.1 ppm.

    • This compound: The methine proton (-CH-) of the this compound unit will also be in a similar region to that of vinyl acetate. The long methylene chain (-CH₂-) of the stearate group will produce a broad signal around 1.2-1.6 ppm, and the terminal methyl group (-CH₃) will be around 0.9 ppm.

  • Composition Calculation: The molar ratio of the monomers in the copolymer can be calculated from the ratio of the integrated peak areas of the characteristic protons.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

  • Protocol: Dissolve the copolymer in a suitable mobile phase (e.g., tetrahydrofuran, THF). The solution is injected into a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

Thermal Properties: DSC and TGA

a. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer. These thermal transitions are critical for understanding the material's behavior at different temperatures.

  • Protocol: A small amount of the copolymer is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow, and the Tm is seen as an endothermic peak.

b. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.

  • Protocol: A small sample of the copolymer is heated in a TGA instrument at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The resulting thermogram shows the decomposition temperatures of the copolymer.

Quantitative Data Summary

The following tables summarize typical quantitative data for vinyl acetate-based copolymers. Note that specific values for VS-co-VA copolymers will depend on the monomer ratio and synthesis conditions.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Copolymerization Tendency
Vinyl AcetateStyrene0.0155Blocky
Vinyl AcetateMethyl Methacrylate0.01520Blocky
Vinyl AcetateAcrylonitrile0.054.2Alternating tendency
Vinyl AcetateVinyl Chloride~1~1Ideal/Random

Data generalized from various sources for vinyl acetate copolymerization. The reactivity of this compound is expected to be similar to other vinyl esters.

Table 2: Thermal Properties of Ethylene-Vinyl Acetate (EVA) Copolymers

Vinyl Acetate Content (wt%)Melting Point (Tm) (°C)Glass Transition Temp. (Tg) (°C)
14~95-30 to -25
18~88-25 to -20
28~77-20 to -15
40~65-15 to -10

This data for EVA copolymers illustrates the general trend that increasing the comonomer content (in this case, vinyl acetate) disrupts crystallinity and lowers the melting point. A similar trend is expected for VS-co-VA copolymers with increasing this compound content.

Diagrams

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_application Application Evaluation S1 Monomer & Initiator Preparation S2 Polymerization Reaction S1->S2 S3 Purification by Precipitation S2->S3 S4 Drying S3->S4 C1 Structural Analysis (FT-IR, NMR) S4->C1 C2 Molecular Weight (GPC) S4->C2 C3 Thermal Properties (DSC, TGA) S4->C3 A1 Drug Loading & Formulation C1->A1 C2->A1 C3->A1 A2 In Vitro Release Studies A1->A2 A3 Biocompatibility Assessment A2->A3 structure_property cluster_composition Copolymer Composition cluster_properties Physicochemical Properties cluster_performance Application Performance Comp This compound : Vinyl Acetate Ratio Prop1 Hydrophobicity Comp->Prop1 Prop2 Crystallinity Comp->Prop2 Prop3 Melting Point (Tm) Comp->Prop3 Prop4 Glass Transition (Tg) Comp->Prop4 Prop5 Solubility Comp->Prop5 Perf1 Drug Release Rate Prop1->Perf1 Perf2 Mechanical Properties Prop1->Perf2 Perf3 Bioadhesion Prop1->Perf3 Prop2->Perf1 Prop2->Perf2 Prop2->Perf3 Prop3->Perf1 Prop3->Perf2 Prop3->Perf3 Prop4->Perf1 Prop4->Perf2 Prop4->Perf3 Prop5->Perf1 Prop5->Perf2 Prop5->Perf3

References

Application of Poly(vinyl stearate) in Controlled Release Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl stearate) (PVS) is a hydrophobic polymer synthesized from the polymerization of this compound monomer. Its long aliphatic side chains impart a waxy, lipophilic character, making it a candidate for developing controlled release drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs). The hydrophobicity of the PVS matrix can protect the encapsulated drug from the aqueous environment of the gastrointestinal tract, thereby modulating its release over a prolonged period. This document provides an overview of the potential applications of PVS in controlled release formulations, along with generalized protocols for the preparation and characterization of PVS-based microparticles.

Disclaimer: Specific experimental data on the use of poly(this compound) homopolymer in controlled release formulations is limited in publicly available literature. The following protocols and data are based on general principles of formulating with hydrophobic polymers and are intended to serve as a starting point for research and development.

Key Advantages of Poly(this compound) in Controlled Release

  • Hydrophobicity: The primary characteristic of PVS is its water-repellent nature, which can effectively retard the diffusion of water into the formulation, thus slowing down the release of the encapsulated drug.

  • Biocompatibility: Stearic acid, a component of the this compound monomer, is a naturally occurring fatty acid, suggesting good potential for biocompatibility.

  • Formulation Versatility: PVS can potentially be formulated into various dosage forms, including microparticles, nanoparticles, and matrix tablets, using techniques such as solvent evaporation, spray drying, and hot-melt extrusion.

  • Drug Protection: The hydrophobic matrix can offer protection to sensitive drugs from degradation in the harsh environment of the stomach.

Data Presentation: Formulation and Release Characteristics

The following tables present hypothetical, yet realistic, quantitative data for PVS-based microparticle formulations to illustrate the expected influence of various formulation parameters on the final product characteristics. These tables are intended for comparative and illustrative purposes to guide formulation development.

Table 1: Influence of Polymer Concentration on Microparticle Properties

Formulation CodeDrug:Polymer RatioParticle Size (µm, Mean ± SD)Encapsulation Efficiency (%)Drug Loading (%)Burst Release (%) (First 2 hours)
PVS-F11:5150 ± 1585 ± 514.2 ± 0.825 ± 3
PVS-F21:10180 ± 2092 ± 48.3 ± 0.518 ± 2
PVS-F31:15210 ± 2595 ± 36.0 ± 0.412 ± 2

Table 2: Influence of Stirring Speed on Microparticle Properties (Drug:Polymer Ratio 1:10)

Formulation CodeStirring Speed (rpm)Particle Size (µm, Mean ± SD)Encapsulation Efficiency (%)Drug Loading (%)
PVS-S1500250 ± 3090 ± 58.2 ± 0.6
PVS-S21000180 ± 2092 ± 48.3 ± 0.5
PVS-S31500120 ± 1888 ± 68.0 ± 0.7

Experimental Protocols

Protocol 1: Preparation of Poly(this compound) Microparticles by Solvent Evaporation

This protocol describes a common method for preparing polymer microparticles.

Materials:

  • Poly(this compound) (PVS)

  • Hydrophobic drug (e.g., Ketoprofen, Ibuprofen)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water) as a surfactant

  • Deionized water

  • Magnetic stirrer with hot plate

  • Homogenizer (optional)

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PVS and the hydrophobic drug in dichloromethane. For example, for a 1:10 drug-to-polymer ratio, dissolve 100 mg of the drug and 1000 mg of PVS in 20 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water. This will act as the continuous phase and surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 200 mL) under constant stirring using a magnetic stirrer (e.g., 1000 rpm). For smaller particle sizes, a high-speed homogenizer can be used for a short period (e.g., 2-5 minutes).

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the dichloromethane. A gentle stream of air or nitrogen over the surface can expedite this process.

  • Microparticle Collection and Washing: Once the solvent has evaporated, the solidified microparticles can be collected by filtration. Wash the collected microparticles several times with deionized water to remove any residual PVA.

  • Drying: Dry the washed microparticles using a freeze-dryer or in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.

  • Storage: Store the dried microparticles in a desiccator.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Materials:

  • Drug-loaded PVS microparticles

  • Suitable solvent to dissolve both the drug and PVS (e.g., Dichloromethane)

  • UV-Vis Spectrophotometer or HPLC system

  • Standard solutions of the drug

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded microparticles (e.g., 10 mg).

  • Dissolution: Dissolve the microparticles in a known volume of a suitable solvent (e.g., 10 mL of DCM) to release the encapsulated drug.

  • Analysis: Analyze the concentration of the drug in the resulting solution using a pre-validated UV-Vis spectrophotometry or HPLC method against a standard curve of the drug.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

      • Theoretical drug loading = (Mass of drug initially added / Total mass of drug and polymer initially added) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded PVS microparticles

  • USP Dissolution Apparatus (e.g., Type II - Paddle)

  • Phosphate buffer saline (PBS, pH 7.4) or other relevant release medium

  • Syringes with filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Setup: Place a known amount of drug-loaded microparticles (e.g., equivalent to 20 mg of the drug) into the dissolution vessels containing a specific volume of release medium (e.g., 900 mL of PBS, pH 7.4) maintained at 37 ± 0.5°C.

  • Stirring: Set the paddle speed to a constant rate (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Determine the concentration of the drug in the filtered samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Mandatory Visualizations

experimental_workflow cluster_prep Microparticle Preparation cluster_char Characterization cluster_analysis Data Analysis prep1 Dissolve PVS and Drug in Organic Solvent prep3 Emulsification (Organic in Aqueous Phase) prep1->prep3 prep2 Prepare Aqueous PVA Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Collect, Wash, and Dry Microparticles prep4->prep5 char1 Determine Drug Loading & Encapsulation Efficiency prep5->char1 char2 In Vitro Drug Release Study prep5->char2 char3 Particle Size Analysis prep5->char3 an1 Calculate Release Kinetics char2->an1 an2 Correlate Formulation Parameters with Release an1->an2

Caption: Experimental workflow for PVS-based microparticle formulation.

controlled_release_mechanism cluster_matrix PVS Microparticle Matrix cluster_medium Aqueous Release Medium drug_dispersed Dispersed Drug process Drug Release Process drug_dispersed->process 1. Water Penetration (Slow) drug_released Released Drug process->drug_released 2. Drug Dissolution & 3. Diffusion through Hydrophobic Matrix (Rate-Limiting)

Caption: Mechanism of controlled release from a PVS matrix.

Troubleshooting & Optimization

Technical Support Center: Transvinylation of Stearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the transvinylation of stearic acid to produce vinyl stearate.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the transvinylation of stearic acid?

The transvinylation of stearic acid is a chemical reaction that involves the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate, to stearic acid. This reaction is reversible and is typically catalyzed by a transition metal complex. The equilibrium is often shifted towards the product side by removing the acetic acid byproduct.[1]

Q2: What are the common catalysts used for this reaction?

Historically, mercury-based catalysts, such as mercuric acetate activated with a strong acid, were used.[2][3] However, due to their high toxicity, palladium-based catalysts are now more common.[4] Palladium acetate complexed with ligands like 2,2'-bipyridyl or 1,10-phenanthroline is a frequently used catalytic system. Ruthenium-based catalysts have also been explored.

Q3: What are the main side reactions to be aware of?

The primary side reactions in the transvinylation of stearic acid include:

  • Polymerization: The this compound product and vinyl acetate reactant can undergo polymerization, especially at elevated temperatures. The presence of inhibitors like hydroquinone is often necessary to prevent this.

  • Formation of Ethylidene Diesters: This byproduct can form, particularly in mercury-catalyzed reactions, and is challenging to remove from the final product.[5]

  • Acetaldehyde Formation: In lipase-catalyzed reactions, the byproduct is acetaldehyde, which is volatile and helps drive the reaction forward.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as:

  • Infrared (IR) Spectroscopy: Monitoring the disappearance of the carboxylic acid O-H peak of stearic acid and the appearance of the vinyl ester C=C and C-O peaks.

  • Gas Chromatography (GC): Quantifying the consumption of stearic acid and the formation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyzing aliquots of the reaction mixture to determine the conversion of stearic acid to this compound.

Troubleshooting Guide

Problem 1: Low or No Conversion of Stearic Acid

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been stored properly and is not expired. For palladium catalysts, ensure the ligand has been appropriately complexed.
Catalyst Poisoning Impurities in the stearic acid or vinyl acetate can poison the catalyst. Consider purifying the reagents before use.
Insufficient Catalyst Loading Refer to established protocols for the appropriate catalyst loading for your specific reaction scale and conditions.
Low Reaction Temperature While high temperatures can lead to side reactions, a temperature that is too low may result in a very slow or stalled reaction. Gradually increase the temperature while monitoring for byproduct formation.
Reversible Reaction Equilibrium The formation of acetic acid can inhibit the forward reaction. Ensure efficient removal of acetic acid, for example, by performing the reaction under reduced pressure or with a nitrogen stream.

Problem 2: Product is Contaminated with Byproducts

Possible Cause Troubleshooting Step
Polymerization Add a suitable inhibitor (e.g., hydroquinone, methoxyhydroquinone) to the reaction mixture. Avoid excessively high reaction temperatures.
Presence of Ethylidene Diesters This is more common with mercury catalysts. Consider switching to a palladium-based catalyst. Purification by fractional distillation under vacuum may be necessary.
Residual Acetic Acid Neutralize the reaction mixture with a mild base (e.g., sodium acetate) before purification. Remove acetic acid by distillation under reduced pressure.
Unreacted Stearic Acid Drive the reaction to completion by removing the acetic acid byproduct. Alternatively, unreacted stearic acid can be removed during purification by washing with a dilute basic solution.

Problem 3: Catalyst Deactivation During the Reaction

Possible Cause Troubleshooting Step
Thermal Instability of Catalyst For palladium catalysts, operate at temperatures below 100°C to maintain catalyst stability.
Impurities in Reagents As mentioned, purify reagents to remove potential catalyst poisons.
High Concentration of Acetic Acid Efficiently remove the acetic acid byproduct as it is formed.

Data Presentation

Table 1: Comparison of Catalytic Systems for Transvinylation of Stearic Acid

Catalyst SystemTypical Reaction Temperature (°C)Catalyst LoadingTypical Yield (%)Key Considerations
Mercuric Acetate / Sulfuric Acid30 - 50~0.1% (by weight of vinyl acetate)>90High toxicity, formation of ethylidene diesters.
Palladium Acetate / 2,2'-bipyridyl80 - 110~1000 ppm (based on stearic acid)80 - 95Less toxic, requires ligand, potential for catalyst deactivation at higher temperatures.
Ruthenium-based catalysts110 - 130VariableModerateAlternative to palladium, may require specific reaction conditions.
Lipase (e.g., Candida antarctica)40 - 60Enzyme-specificHighGreen alternative, requires non-aqueous media, byproduct is acetaldehyde.

Experimental Protocols

Detailed Methodology for Palladium-Catalyzed Transvinylation of Stearic Acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reagents and Materials:

    • Stearic Acid

    • Vinyl Acetate (inhibitor-free)

    • Palladium (II) Acetate

    • 2,2'-Bipyridyl (or other suitable ligand)

    • Hydroquinone (inhibitor)

    • Anhydrous Toluene (or other suitable solvent)

    • Sodium Bicarbonate Solution (5% w/v)

    • Anhydrous Magnesium Sulfate

    • Nitrogen gas supply

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To the three-necked flask, add stearic acid, vinyl acetate (in molar excess, e.g., 5-10 equivalents), and a catalytic amount of hydroquinone.

    • In a separate vial, dissolve palladium (II) acetate and the ligand (in a 1:1 molar ratio) in a minimal amount of anhydrous toluene.

    • Flush the reaction flask with nitrogen.

    • Add the catalyst solution to the reaction flask.

    • Heat the mixture to the desired temperature (e.g., 90-100°C) with stirring.

    • Maintain the reaction under a slow stream of nitrogen to help carry away the acetic acid byproduct.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove unreacted stearic acid and acetic acid, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like acetone.

Comparative Summary for Mercury-Catalyzed Transvinylation

The procedure is broadly similar, using mercuric acetate and a strong acid (e.g., sulfuric acid or perchloric acid) as the catalyst system. Key differences and precautions include:

  • Lower Reaction Temperatures: Often carried out at or near room temperature for extended periods or at moderately elevated temperatures (e.g., 50°C).

  • Extreme Toxicity: All manipulations involving mercury compounds must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Waste Disposal: Mercury-containing waste must be disposed of according to strict hazardous waste protocols.

  • Purification: Removal of mercury residues from the final product is a critical and often challenging step.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Transvinylation reagents 1. Charge Reactor (Stearic Acid, Vinyl Acetate, Inhibitor) catalyst 2. Prepare & Add Catalyst Solution (e.g., Pd(OAc)2 + Ligand) reagents->catalyst reaction 3. Heat and Stir under N2 (e.g., 90-100°C) catalyst->reaction monitoring 4. Monitor Reaction Progress (TLC, GC) reaction->monitoring workup 5. Cooldown & Aqueous Workup (Wash with NaHCO3, Brine) monitoring->workup Reaction Complete purification 6. Dry, Concentrate & Purify (Vacuum Distillation/Recrystallization) workup->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the transvinylation of stearic acid.

Troubleshooting_Guide Troubleshooting Low Yield in Transvinylation start Low or No Product Formation check_catalyst Is the catalyst active and at the correct loading? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Action: Use fresh catalyst at the recommended concentration. Purify reagents. check_catalyst->solution_catalyst No check_equilibrium Is the acetic acid byproduct being effectively removed? check_temp->check_equilibrium Yes solution_temp Action: Gradually increase temperature while monitoring for side reactions. check_temp->solution_temp No solution_equilibrium Action: Improve removal of acetic acid (e.g., N2 sparge, vacuum). check_equilibrium->solution_equilibrium No success Yield Improved check_equilibrium->success Yes solution_catalyst->success solution_temp->success solution_equilibrium->success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing Catalyst Concentration for Vinyl Stearate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of vinyl stearate, with a specific focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via a transvinylation reaction, also known as vinyl interchange.[1] This process involves the reaction of stearic acid with a vinyl ester, most commonly vinyl acetate, in the presence of a catalyst.[1][2] Another, less common method is the direct esterification of stearic acid with vinyl alcohol, though this is hampered by the instability of vinyl alcohol.[1]

Q2: What types of catalysts are used for this compound synthesis?

A2: A variety of catalysts can be employed for this compound synthesis, each with its own advantages and disadvantages:

  • Mercury-based catalysts: These are highly effective and include mercury salts like mercuric acetate or mercuric oxide used in conjunction with a strong acid such as sulfuric acid.[2]

  • Basic catalysts: Salts like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and disodium hydrogen phosphate (Na₂HPO₄) can also catalyze the reaction.

  • Enzymatic catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a greener alternative with milder reaction conditions and high selectivity.

Q3: Why is optimizing catalyst concentration so critical?

A3: Catalyst concentration is a crucial parameter that significantly impacts the reaction rate, yield, and purity of the final product.

  • Too little catalyst can lead to a slow or incomplete reaction, resulting in low yields.

  • Too much catalyst can cause undesirable side reactions, formation of byproducts, and polymerization of the this compound. It can also complicate the purification process.

Troubleshooting Guides

Issue 1: Low or No Conversion of Stearic Acid

Probable Cause:

  • Insufficient Catalyst Concentration: The amount of catalyst may be below the effective threshold for the reaction to proceed at a reasonable rate.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Enzymatic catalysts, in particular, are sensitive to temperature and pH.

  • Presence of Inhibitors: Impurities in the reactants or solvent can poison the catalyst. For example, water can negatively impact many catalytic processes.

Solutions:

  • Increase Catalyst Concentration: Gradually increase the catalyst concentration within the recommended ranges. For mercury-based systems with sulfuric acid, an effective range is between 0.0031 and 0.0046 moles of sulfuric acid per mole of stearic acid.

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the activity of the current batch on a small-scale control reaction.

  • Ensure Anhydrous Conditions: Use dry reactants and solvents, especially when using water-sensitive catalysts. Consider using molecular sieves to remove any residual water.

Issue 2: Formation of Undesirable Byproducts

Probable Cause:

  • Excessive Catalyst Concentration: A high concentration of catalyst, particularly strong acids, can promote side reactions.

  • High Reaction Temperature: Elevated temperatures can lead to the degradation of reactants or products and the formation of byproducts.

  • Reaction Equilibrium: The transvinylation reaction is reversible, and the accumulation of the byproduct (e.g., acetic acid when using vinyl acetate) can limit the final yield.

Solutions:

  • Optimize Catalyst Loading: Systematically decrease the catalyst concentration to find the optimal level that maximizes this compound formation while minimizing byproducts.

  • Adjust Reaction Temperature: Experiment with lower reaction temperatures. For mercury-catalyzed reactions with vinyl acetate, temperatures between 78°C and 80°C have been found to be advantageous.

  • Shift the Equilibrium: Remove the byproduct as it is formed. For instance, acetic acid can be removed by entrainment with the vinyl acetate vapor.

Issue 3: Difficulty in Product Purification

Probable Cause:

  • Residual Catalyst: The catalyst, especially mercury compounds, can be difficult to separate from the final product.

  • Presence of Unreacted Starting Materials: Incomplete conversion will leave unreacted stearic acid and vinyl acetate in the reaction mixture.

  • Polymerization of this compound: The presence of active catalyst during workup can induce polymerization of the product.

Solutions:

  • Catalyst Neutralization and Removal: After the reaction, neutralize the acid catalyst with a base like calcium hydroxide or sodium acetate. The mercury catalyst can often be separated through extraction with a non-polar hydrocarbon solvent at low temperatures.

  • Optimize Reaction Conditions for High Conversion: Fine-tune the catalyst concentration, temperature, and reaction time to drive the reaction to completion.

  • Controlled Workup: Ensure the catalyst is fully neutralized before attempting to remove unreacted vinyl acetate or performing distillation to prevent polymerization.

Quantitative Data Summary

Catalyst SystemReactantsCatalyst ConcentrationTemperature (°C)Key Features
Mercury-Sulfuric Acid Stearic Acid, Vinyl Acetate0.0031 - 0.0046 mol H₂SO₄ per mol Stearic Acid78 - 80High conversion rates, but catalyst is toxic and requires rigorous purification.
Basic Catalysts (K₂CO₃, NaOAc) Starch, this compoundNot specified110Environmentally friendlier alternative to mercury-based catalysts.
Enzymatic (Lipase) Carboxylic Acids, Vinyl EstersVaries with enzyme activity~40 - 70Green synthesis, mild reaction conditions, high selectivity.

Experimental Protocols

Protocol 1: Acid-Catalyzed Transvinylation using Mercuric Acetate and Sulfuric Acid

This protocol is based on established methods for vinyl ester synthesis.

  • Reaction Setup: In a flask equipped with a reflux condenser, combine stearic acid and a molar excess of vinyl acetate (e.g., 6 moles of vinyl acetate to 1 mole of stearic acid).

  • Catalyst Addition: Add mercuric acetate (e.g., 2% of the weight of the stearic acid) and concentrated sulfuric acid (e.g., 0.3-0.4% of the weight of the stearic acid).

  • Reaction: Heat the mixture to reflux (around 78-80°C) for approximately 3 hours.

  • Neutralization: After the reaction, cool the mixture and add sodium acetate to neutralize the sulfuric acid.

  • Purification: Remove excess vinyl acetate by distillation. The crude this compound can be further purified by recrystallization from acetone.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_workup Workup & Purification Reactants Prepare Reactants (Stearic Acid, Vinyl Acetate) Reaction_Setup Set up Reaction Vessel Reactants->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution Add_Catalyst Add Catalyst at Varied Concentrations Catalyst_Prep->Add_Catalyst Add_Reactants Add Reactants to Vessel Reaction_Setup->Add_Reactants Add_Reactants->Add_Catalyst Run_Reaction Run Reaction under Controlled Temperature & Time Add_Catalyst->Run_Reaction Monitor_Progress Monitor Progress (e.g., GC, TLC) Run_Reaction->Monitor_Progress Aliquots Neutralize Neutralize Catalyst Run_Reaction->Neutralize Analyze_Results Analyze Yield and Purity Monitor_Progress->Analyze_Results Optimize Optimize Catalyst Concentration Analyze_Results->Optimize Iterate Optimize->Add_Catalyst Purify Purify Product (Distillation/Recrystallization) Neutralize->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Workflow for optimizing catalyst concentration in this compound synthesis.

Troubleshooting_Flowchart Troubleshooting Low Yield in this compound Synthesis Start Low Yield or Incomplete Reaction Check_Catalyst Is Catalyst Concentration Sufficient? Start->Check_Catalyst Increase_Catalyst Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst No Check_Activity Is Catalyst Active? Check_Catalyst->Check_Activity Yes Increase_Catalyst->Check_Activity Use_Fresh_Catalyst Use Fresh Catalyst Check_Activity->Use_Fresh_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Activity->Check_Conditions Yes Use_Fresh_Catalyst->Check_Conditions Optimize_Temp_Time Optimize Temperature and Time Check_Conditions->Optimize_Temp_Time No Check_Equilibrium Is Byproduct Removal Efficient? Check_Conditions->Check_Equilibrium Yes Optimize_Temp_Time->Check_Equilibrium Improve_Removal Improve Byproduct Removal Check_Equilibrium->Improve_Removal No Success Yield Improved Check_Equilibrium->Success Yes Improve_Removal->Success

Caption: A troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Controlling Molecular Weight in Vinyl Stearate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for vinyl stearate polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound) during free-radical polymerization?

A1: The molecular weight of poly(this compound) can be controlled by manipulating several key reaction parameters in free-radical polymerization. The most common methods include:

  • Adjusting Initiator Concentration: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1] Conversely, decreasing the initiator concentration will produce fewer, longer polymer chains, thus increasing the average molecular weight.[1]

  • Varying Monomer Concentration: The concentration of the this compound monomer can influence the rate of propagation. Higher monomer concentrations typically lead to higher molecular weight polymers.

  • Controlling Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination.[1] Higher temperatures increase the rate of initiation and may also increase the rate of chain transfer reactions, both of which can lead to a decrease in the final molecular weight.

  • Utilizing Chain Transfer Agents (CTAs): CTAs are compounds that can interrupt the growth of a polymer chain by transferring a radical, leading to the termination of that chain and the initiation of a new one.[2] This is a very effective method for reducing the molecular weight of the resulting polymer.[2]

  • Employing Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Q2: I am observing a broad molecular weight distribution (high polydispersity index, PDI) in my poly(this compound). What are the likely causes?

A2: A high PDI in free-radical polymerization of this compound can stem from several factors:

  • Chain Transfer Reactions: Vinyl esters, including this compound, are known to be susceptible to chain transfer reactions to the monomer, polymer, and solvent. These reactions can lead to branching and a broader distribution of chain lengths.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be initiated at different times throughout the reaction, resulting in a wider range of final chain lengths.

  • High Monomer Conversion: At high monomer conversions, the viscosity of the reaction medium increases significantly. This can lead to the Trommsdorff-Norrish effect (gel effect), where termination reactions are hindered due to reduced chain mobility, while propagation continues. This can cause a rapid increase in molecular weight and broaden the PDI.

  • Presence of Impurities: Impurities in the monomer or solvent can act as inhibitors or retarders, leading to uncontrolled initiation and termination events that broaden the molecular weight distribution.

Q3: My poly(this compound) has a lower molecular weight than expected. What are the potential reasons?

A3: Lower than expected molecular weight is a common issue and can be attributed to several factors:

  • High Initiator Concentration: Using too much initiator will generate a large number of polymer chains, each with a shorter length.

  • Presence of Chain Transfer Agents: Even trace amounts of impurities that can act as chain transfer agents will lower the molecular weight. The solvent itself can also act as a chain transfer agent.

  • High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions and also lead to a higher rate of initiation, both of which contribute to lower molecular weights.

  • Inhibitor Presence: If the inhibitor in the this compound monomer is not completely removed before polymerization, it can interfere with the reaction and lead to the formation of shorter polymer chains.

Q4: How can I purify the this compound monomer before polymerization?

A4: To ensure reproducible polymerization results, it is crucial to purify the this compound monomer to remove the inhibitor (typically hydroquinone or its monomethyl ether). A common method is to pass the monomer through a column packed with a suitable adsorbent like basic alumina. The purified monomer is highly susceptible to spontaneous polymerization and should be used immediately or stored at low temperatures (2-8°C) in the dark and under an inert atmosphere for a very short period.

Troubleshooting Guides

Issue 1: Low Molecular Weight of Poly(this compound)
Potential Cause Troubleshooting Step Expected Outcome
Excessive Initiator Concentration Reduce the concentration of the initiator (e.g., AIBN) in your reaction.Fewer polymer chains are initiated, leading to longer chains and higher molecular weight.
Presence of Unintentional Chain Transfer Agents (e.g., solvent, impurities) Choose a solvent with a low chain transfer constant. Ensure all reagents are pure.Minimized premature termination of growing polymer chains, resulting in higher molecular weight.
High Reaction Temperature Lower the polymerization temperature.The rates of chain transfer and termination reactions are reduced relative to the rate of propagation, leading to higher molecular weight.
Incomplete Removal of Inhibitor Ensure the this compound monomer is freshly passed through an alumina column immediately before use.The inhibitor is effectively removed, allowing for efficient initiation and propagation of longer polymer chains.
Issue 2: High Polydispersity Index (PDI) of Poly(this compound)
Potential Cause Troubleshooting Step Expected Outcome
Significant Chain Transfer Reactions Lower the reaction temperature to disfavor chain transfer. Consider using a controlled radical polymerization technique like RAFT.A more uniform growth of polymer chains with fewer branching and termination events, leading to a narrower molecular weight distribution.
Slow Initiation Compared to Propagation Select an initiator that decomposes at a suitable rate at your chosen reaction temperature to ensure a rapid initiation phase.A larger proportion of polymer chains start growing at the same time, resulting in a more uniform final chain length distribution.
High Monomer Conversion Leading to Gel Effect Stop the polymerization at a lower monomer conversion.The viscosity of the medium remains lower, reducing the impact of diffusion-controlled termination and leading to a narrower PDI.
Presence of Impurities Purify the monomer and solvent thoroughly before use.A cleaner reaction system with fewer side reactions that can lead to a broad PDI.

Quantitative Data on Molecular Weight Control

The following tables provide examples of how different reaction parameters can influence the molecular weight and PDI of poly(this compound) and related vinyl esters.

Table 1: Effect of Initiator Concentration on Molecular Weight of Poly(vinylpyrrolidone) (Illustrative for Vinyl Polymers)

Initiator Concentration (%)Weight Average Molecular Weight (Mw)
1.5Higher
2.5Lower (23% decrease observed)

Note: This data for a different vinyl polymer illustrates the general principle that increasing initiator concentration leads to lower molecular weight.

Table 2: Cobalt-Mediated Radical Polymerization of this compound

Target Molecular Weight ( g/mol )Experimental Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
5,0004,5001.25
10,0008,5001.30
15,00013,0001.35

Data adapted from a study on cobalt-mediated radical polymerization of this compound, demonstrating a controlled polymerization with PDIs below 1.4.

Experimental Protocols

Protocol 1: Conventional Free-Radical Solution Polymerization of this compound

This protocol is a general guideline for synthesizing poly(this compound) with a target molecular weight that can be adjusted by varying the initiator concentration.

Materials:

  • This compound monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Toluene (solvent)

  • Basic alumina

  • Methanol (non-solvent for precipitation)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove the inhibitor. The purified monomer should be used immediately.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified this compound in toluene. A typical monomer concentration is 1-2 M.

  • Initiator Addition: Add the calculated amount of AIBN. For a higher molecular weight, a monomer-to-initiator molar ratio of 500:1 to 1000:1 is a good starting point. To achieve a lower molecular weight, a ratio of 100:1 to 200:1 can be used.

  • Degassing: Seal the flask and degas the solution for at least 30 minutes by bubbling with an inert gas while stirring in an ice bath. Alternatively, perform three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

  • Polymerization: After degassing, place the flask under a positive pressure of the inert gas and immerse it in a preheated oil bath at the desired temperature (e.g., 60-70 °C). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of toluene and re-precipitate it in cold methanol to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.

  • Drying: Dry the purified poly(this compound) under vacuum at a temperature below its melting point (around 45°C) until a constant weight is achieved.

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(this compound).

Instrumentation and Conditions:

  • GPC System: Equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the analysis of polymers in organic solvents (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35-40 °C.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry poly(this compound) sample.

  • Dissolve the polymer in 5-10 mL of THF to a final concentration of 1-2 mg/mL.

  • Allow the sample to dissolve completely, which may take several hours with gentle agitation.

  • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

Analysis:

  • Inject the filtered sample solution into the GPC system.

  • Record the chromatogram.

  • Use the calibration curve to calculate Mn, Mw, and PDI (Mw/Mn) for your poly(this compound) sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification (Alumina Column) Reaction_Setup Reaction Setup (Dissolve Monomer & Initiator) Monomer_Purification->Reaction_Setup Reagent_Prep Reagent Preparation (Solvent, Initiator) Reagent_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Degassing Polymerization Polymerization (Heating under Inert Atmosphere) Degassing->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Redissolution_Reprecipitation Redissolution & Reprecipitation Filtration->Redissolution_Reprecipitation Drying Drying (Vacuum Oven) Redissolution_Reprecipitation->Drying GPC_Analysis GPC Analysis (Mn, Mw, PDI) Drying->GPC_Analysis

Caption: Workflow for the synthesis and characterization of poly(this compound).

Troubleshooting_MW cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_MW Low Molecular Weight High_Initiator High [Initiator] Low_MW->High_Initiator Chain_Transfer Chain Transfer Low_MW->Chain_Transfer High_Temp High Temperature Low_MW->High_Temp Impurities Impurities/Inhibitor Low_MW->Impurities High_PDI High PDI High_PDI->Chain_Transfer High_PDI->Impurities Slow_Initiation Slow Initiation High_PDI->Slow_Initiation Decrease_Initiator Decrease [Initiator] High_Initiator->Decrease_Initiator Change_Solvent Change Solvent/ Purify Reagents Chain_Transfer->Change_Solvent Lower_Temp Lower Temperature Chain_Transfer->Lower_Temp Use_CRP Use Controlled Radical Polymerization (e.g., RAFT) Chain_Transfer->Use_CRP High_Temp->Lower_Temp Impurities->Change_Solvent Purify_Monomer Purify Monomer Impurities->Purify_Monomer Optimize_Initiator Optimize Initiator Choice Slow_Initiation->Optimize_Initiator

Caption: Troubleshooting logic for molecular weight control in this compound polymerization.

References

Technical Support Center: Addressing Thermal Degradation of Poly(vinyl stearate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for poly(vinyl stearate) (PVS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the thermal degradation of PVS during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation behavior of poly(this compound)?

A1: Due to limited direct research on poly(this compound) (PVS), its thermal degradation mechanism is understood by analogy with other poly(vinyl esters), particularly poly(vinyl acetate) (PVAc). The degradation is generally expected to occur in a two-stage process. The first stage involves the elimination of the stearic acid side chain, leaving a polyene backbone. The second stage, occurring at higher temperatures, is the degradation of this unsaturated polymer backbone.[1][2][3]

Q2: At what temperature does poly(this compound) begin to degrade?

A2: A specific onset degradation temperature for PVS is not well-documented in publicly available literature. However, by analogy to PVAc, the initial elimination of the side chain (deacetylation in PVAc) occurs between 300°C and 400°C.[1][2] The degradation of the subsequent polyene backbone takes place between 400°C and 500°C. It is recommended to perform a preliminary thermogravimetric analysis (TGA) to determine the exact degradation temperature for your specific PVS sample.

Q3: What are the primary products of PVS thermal degradation?

A3: The initial and primary degradation product is expected to be stearic acid, which is eliminated from the polymer backbone. At higher temperatures, the degradation of the resulting polyene structure would lead to the formation of various hydrocarbons.

Q4: How can I minimize thermal degradation during my experiments?

A4: To minimize thermal degradation, it is crucial to keep processing temperatures below the onset of degradation. Use of an inert atmosphere (e.g., nitrogen or argon) during heating can prevent thermo-oxidative degradation. The addition of thermal stabilizers, though not extensively studied for PVS, may also be a viable strategy, drawing parallels from the use of metal stearates in stabilizing other polymers like PVC.

Q5: Does the molecular weight of PVS affect its thermal stability?

A5: For many polymers, higher molecular weight can sometimes correlate with slightly higher thermal stability. However, for poly(vinyl acetate), it has been reported that the degradation rate does not significantly depend on the molecular weight. Given the similarities in structure, a similar behavior might be expected for PVS, but this should be confirmed experimentally.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with poly(this compound).

Issue 1: Premature Discoloration or Brittleness of PVS Upon Heating
  • Possible Cause: The processing temperature is too high, leading to the onset of thermal degradation. Even before significant weight loss is observed in TGA, the initial elimination of stearic acid and formation of a polyene backbone can cause discoloration (yellowing, browning) and changes in mechanical properties.

  • Troubleshooting Steps:

    • Determine the onset of degradation for your specific PVS sample using TGA.

    • Ensure that all processing steps (e.g., melting, mixing) are carried out at a temperature at least 10-20°C below the TGA onset temperature.

    • If high temperatures are unavoidable, minimize the time the PVS is exposed to these conditions.

    • Conduct the heating process under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal degradation.

Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
  • Possible Cause 1: Sample Preparation: Inconsistent sample size, morphology, or packing in the analysis pan can lead to variations in heat transfer and degradation profiles.

  • Troubleshooting Steps:

    • Use a consistent sample mass for all analyses, typically between 5-10 mg for TGA and DSC.

    • If the sample is a powder, ensure it is loosely packed to allow for the evolution of degradation products. For films, ensure good thermal contact with the bottom of the pan.

    • Use clean, non-reactive pans (e.g., aluminum or platinum) and ensure they are not deformed.

  • Possible Cause 2: Instrument Parameters: Variations in heating rate or purge gas flow rate can affect the observed degradation temperatures.

  • Troubleshooting Steps:

    • Use a consistent heating rate for all comparative experiments. A common rate for polymers is 10°C or 20°C per minute.

    • Ensure a consistent and appropriate purge gas flow rate to remove degradation products from the sample environment.

    • Calibrate the TGA and DSC instruments regularly with appropriate standards (e.g., indium for DSC).

Issue 3: Unexpected Peaks in TGA or DSC Thermograms
  • Possible Cause 1: Impurities or Residual Monomer/Solvent: The presence of unreacted this compound monomer, residual solvent from synthesis, or other impurities can lead to weight loss or thermal transitions at lower temperatures than the degradation of the polymer itself.

  • Troubleshooting Steps:

    • Review the synthesis and purification procedure of the PVS to ensure complete removal of monomers and solvents.

    • Run a TGA-MS or TGA-FTIR analysis to identify the volatile products associated with the unexpected peaks.

  • Possible Cause 2: Additives: The presence of additives such as plasticizers or stabilizers will show their own thermal events.

  • Troubleshooting Steps:

    • Obtain the composition of the PVS sample, if possible.

    • Analyze the individual components separately using TGA and DSC to identify their respective thermal profiles.

Quantitative Data

Due to the lack of specific quantitative data for the thermal degradation of poly(this compound) in the available literature, the following table provides an illustrative summary based on analogous data from poly(vinyl acetate) (PVAc) and general expectations for PVS.

ParameterExpected Range/Value for PVS (by analogy)Polymer Reference
Stage 1 Degradation (Side Chain Elimination)
Onset Temperature (Tonset)300 - 350 °CPVAc
Peak Degradation Temperature (Tpeak)~350 °CEthylene Vinyl Acetate (EVA)
Weight Loss~60-70% (corresponding to stearic acid)Theoretical
Stage 2 Degradation (Polyene Backbone)
Onset Temperature (Tonset)400 - 450 °CPVAc
Peak Degradation Temperature (Tpeak)~470 °CEthylene Vinyl Acetate (EVA)
Weight Loss~30-40%Theoretical

Note: These values are estimates and should be confirmed by experimental analysis of your specific PVS sample.

Experimental Protocols

Thermogravimetric Analysis (TGA) of Poly(this compound)

Objective: To determine the thermal stability and degradation profile of PVS.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the PVS sample into a clean TGA pan (ceramic or platinum is recommended for high temperatures).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Use an empty pan of the same material as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30-40°C.

    • Heat the sample from the starting temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

    • Identify the peak degradation temperatures from the derivative of the TGA curve (DTG).

    • Quantify the percentage weight loss at each degradation stage.

Differential Scanning Calorimetry (DSC) of Poly(this compound)

Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of PVS.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the PVS sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100°C, to be determined from literature or preliminary scans) at a heating rate of 10°C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C).

    • Second Heating Scan: Heat the sample again at 10°C/min to the same upper temperature. The data from this scan is typically used for analysis of Tg and Tm.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

    • Determine the melting temperature (Tm) as the peak of the endothermic event in the second heating scan.

Visualizations

Thermal_Degradation_Pathway_PVS PVS Poly(this compound) ~(-CH2-CH(OCOC17H35)-)~n Polyene Polyene Backbone ~(-CH=CH-)~n PVS->Polyene Heat (300-400°C) Side-chain elimination Stearic_Acid Stearic Acid C17H35COOH PVS->Stearic_Acid Heat (300-400°C) Side-chain elimination Degradation_Products Hydrocarbon Fragments Polyene->Degradation_Products Higher Heat (400-500°C) Backbone scission

Caption: Inferred thermal degradation pathway of poly(this compound).

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep Weigh 5-10 mg PVS into TGA pan setup Place sample in TGA Purge with N2 (20-50 mL/min) prep->setup run Heat from 30°C to 600°C at 10°C/min setup->run analysis Plot Weight % vs. Temperature Determine Tonset and Tpeak run->analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PVS.

Troubleshooting_Logic start Inconsistent TGA/DSC Results q1 Is sample preparation consistent? start->q1 a1_yes Check Instrument Parameters q1->a1_yes Yes a1_no Standardize sample mass, pan type, and packing q1->a1_no No q2 Are heating rate and purge gas flow constant? a1_yes->q2 a2_yes Calibrate instrument and check for impurities q2->a2_yes Yes a2_no Use consistent instrument settings q2->a2_no No

Caption: Troubleshooting logic for inconsistent thermal analysis results.

References

Technical Support Center: Enhancing the Film-Forming Properties of Poly(vinyl stearate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for poly(vinyl stearate) (PVS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and casting of PVS films.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with poly(this compound) films, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Brittle or Cracked Films - Low molecular weight of the PVS. - Inappropriate solvent evaporation rate (too fast). - Lack of plasticizer or insufficient amount. - Side-chain crystallization leading to stiffness.- Use a higher molecular weight grade of PVS. - Control the solvent evaporation rate by covering the casting dish or using a solvent with a higher boiling point. - Incorporate a suitable plasticizer (e.g., stearic acid, dioctyl phthalate) at an optimized concentration. - Consider thermal annealing above the melting temperature of the side chains to control the cooling rate and crystal morphology.
Opaque or Hazy Films - Polymer precipitation during solvent evaporation due to a poor solvent system. - Incompatibility of additives (e.g., plasticizers). - Uncontrolled crystallization of the stearate side chains.- Ensure PVS is fully dissolved in a good solvent (e.g., aliphatic or aromatic hydrocarbons).[1] - Use a co-solvent system to improve solubility. - Select a plasticizer that is highly compatible with PVS. - Rapidly cool the film after casting to minimize large crystal formation or use thermal annealing to control crystal size.
Poor Adhesion to Substrate - Low surface energy of the substrate. - Contaminants on the substrate surface. - High degree of side-chain crystallinity at the interface.- Pretreat the substrate surface (e.g., plasma or corona treatment) to increase its surface energy. - Thoroughly clean the substrate to remove any oils or dust. - Consider using an adhesion promoter or a primer layer. - Blend PVS with a polymer known for good adhesion.
Film Defects (e.g., Gels, Pinholes) - Incomplete dissolution of the PVS. - Trapped air bubbles in the casting solution. - Particulate contamination. - High melt viscosity during processing.- Ensure complete dissolution of PVS, possibly with gentle heating and stirring. - Degas the polymer solution before casting (e.g., by sonication or applying a gentle vacuum). - Filter the polymer solution before casting. - For melt processing, stearic acid can act as a lubricant to reduce melt viscosity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for casting poly(this compound) films?

A1: Poly(this compound) is soluble in aliphatic and aromatic hydrocarbons, as well as chlorinated solvents like carbon tetrachloride.[1] For solvent casting, it is crucial to use a solvent in which the polymer is fully soluble to form a stable and homogeneous solution. The choice of solvent will also influence the rate of evaporation, which can affect the final film quality.

Q2: How can I reduce the brittleness of my PVS films?

A2: The brittleness of PVS films, often due to the crystallinity of the long stearate side chains, can be mitigated by incorporating plasticizers. Stearic acid itself can act as a plasticizer, enhancing flexibility. Other common plasticizers for vinyl polymers, such as phthalates, could also be effective, though compatibility studies are recommended.

Q3: What is the role of thermal annealing in improving PVS film properties?

A3: Thermal annealing involves heating the polymer film to a temperature above its glass transition temperature and the melting temperature of its side-chain crystals, followed by controlled cooling. This process can increase the overall crystallinity and control the crystal structure, which can enhance the film's mechanical strength and thermal stability. For PVS, annealing can be a critical step to achieve desired film properties.

Q4: Can I blend poly(this compound) with other polymers?

A4: Yes, blending PVS with other polymers is a viable strategy to modify its film-forming properties. For instance, blending PVS with polymers like polyethylene may improve flexibility and toughness. When blending, it is important to consider the compatibility of the polymers to avoid phase separation, which can lead to poor film quality.

Q5: My PVS film has poor adhesion to a glass substrate. What can I do?

A5: Poor adhesion to polar substrates like glass is expected due to the hydrophobic nature of PVS. To improve adhesion, you can modify the substrate surface to make it more compatible with the polymer. This can be achieved through chemical priming or physical treatments like corona or plasma treatment. Alternatively, incorporating adhesion promoters into your PVS formulation can enhance bonding to the substrate.

Experimental Protocols

Protocol 1: Solvent Casting of Poly(this compound) Films
  • Dissolution: Dissolve a known weight of poly(this compound) in a suitable solvent (e.g., toluene, xylene) to achieve the desired concentration (typically 5-10 wt%). Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) until the polymer is fully dissolved.

  • Degassing: To remove any dissolved air, place the solution in an ultrasonic bath for 15-30 minutes or apply a gentle vacuum.

  • Casting: Pour the bubble-free solution onto a clean, level substrate (e.g., glass plate, petri dish).

  • Evaporation: Cover the casting setup to slow down the solvent evaporation rate, which helps in forming a uniform film. Allow the solvent to evaporate completely at room temperature or in a controlled environment.

  • Drying: Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's melting point for several hours to remove any residual solvent.

  • Peeling: Carefully peel the film from the substrate.

Protocol 2: Thermal Annealing of PVS Films
  • Sample Preparation: Place the prepared PVS film in an oven on a flat, non-stick surface.

  • Heating: Heat the oven to the desired annealing temperature. This temperature should be above the melting point of the stearate side chains (around 45-50 °C) but below the degradation temperature of the polymer.

  • Annealing: Hold the film at the annealing temperature for a specific duration (e.g., 1-2 hours) to allow for the reorganization of the polymer chains and crystal structure.

  • Cooling: Control the cooling rate back to room temperature. Slow cooling generally leads to larger, more ordered crystals, while rapid cooling (quenching) can result in a more amorphous film. The cooling rate will significantly impact the final mechanical properties.

Visualizations

Below are diagrams illustrating key workflows and relationships in improving PVS film properties.

G Troubleshooting Workflow for Brittle PVS Films Start Brittle Film Observed Check_Evaporation Is Solvent Evaporation Controlled? Start->Check_Evaporation Control_Evaporation Slow Down Evaporation (e.g., cover casting dish) Check_Evaporation->Control_Evaporation No Check_Plasticizer Is a Plasticizer Used? Check_Evaporation->Check_Plasticizer Yes Control_Evaporation->Check_Plasticizer Add_Plasticizer Incorporate a Suitable Plasticizer (e.g., stearic acid) Check_Plasticizer->Add_Plasticizer No Optimize_Plasticizer Optimize Plasticizer Concentration Check_Plasticizer->Optimize_Plasticizer Yes Add_Plasticizer->Optimize_Plasticizer Consider_Annealing Consider Thermal Annealing Optimize_Plasticizer->Consider_Annealing End Film Properties Improved Consider_Annealing->End

Caption: A flowchart for troubleshooting brittle PVS films.

G Key Factors Influencing PVS Film Properties cluster_formulation Formulation cluster_processing Processing Conditions center_node PVS Film Properties (Mechanical, Optical, Adhesion) PVS_MW PVS Molecular Weight PVS_MW->center_node Plasticizer Plasticizer (Type & Concentration) Plasticizer->center_node Solvent Solvent System Solvent->center_node Additives Other Additives (e.g., Adhesion Promoters) Additives->center_node Evaporation_Rate Solvent Evaporation Rate Evaporation_Rate->center_node Annealing Thermal Annealing (Temperature & Time) Annealing->center_node Blending Blending with Other Polymers Blending->center_node

References

Technical Support Center: Poly(vinyl stearate) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the polydispersity of poly(vinyl stearate).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve a low polydispersity index (PDI) for poly(this compound)?

A1: Controlling the polymerization of vinyl esters, including this compound, is inherently challenging. The high reactivity of the poly(vinyl ester) propagating radical leads to a high frequency of side reactions.[1] These include chain transfer to the monomer, the polymer backbone, and solvents, as well as head-to-head additions.[1] These chain-breaking events disrupt controlled chain growth, leading to a broad molecular weight distribution and, consequently, a high polydispersity index (PDI).

Q2: What is the most effective polymerization method to synthesize low-PDI poly(this compound)?

A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most effective and widely studied method for synthesizing poly(vinyl esters) with controlled molecular weights and lower PDIs.[1][2][3] Unlike conventional free-radical polymerization, RAFT introduces an equilibrium between active and dormant polymer chains, which minimizes termination and transfer reactions, allowing for more uniform chain growth.

Q3: Which RAFT agents are suitable for this compound polymerization?

A3: The choice of RAFT agent is critical for vinyl esters. Agents that are highly effective for monomers like styrene or acrylates, such as dithioesters and trithiocarbonates, can inhibit the polymerization of vinyl esters. More suitable RAFT agents include xanthates (e.g., S-benzyl O-ethyl xanthate) and N-aryl dithiocarbamates, which provide better control over both molecular weight and dispersity for this class of monomers.

Q4: Can I use Atom Transfer Radical Polymerization (ATRP) or anionic polymerization for this compound?

A4: These methods are generally not suitable for this compound.

  • ATRP: Vinyl acetate, a similar monomer, has proven difficult to control with ATRP due to an imbalance between metal-halogen and carbon-halogen bond strengths.

  • Anionic Polymerization: This technique is typically limited to monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The ester group in this compound is not sufficiently electron-withdrawing, making anionic polymerization ineffective.

Q5: How can I reduce the PDI of an existing poly(this compound) sample that has a broad molecular weight distribution?

A5: If you have an existing polymer with a high PDI, post-polymerization fractionation is the most effective method to reduce it. Techniques like fractional precipitation or column chromatography can separate the polymer into fractions with narrower molecular weight distributions. Fractional precipitation involves dissolving the polymer in a good solvent and gradually adding a non-solvent to selectively precipitate higher molecular weight chains first.

Troubleshooting Guide

Problem: My RAFT polymerization of this compound resulted in a high PDI (>1.5). What are the possible causes and solutions?

Possible Cause Explanation Recommended Solution
Incorrect RAFT Agent Dithioesters or trithiocarbonates were used. These agents are poor mediators for vinyl ester polymerization and can lead to uncontrolled, conventional free-radical behavior.Switch to a xanthate or an N-aryl dithiocarbamate RAFT agent, which are known to be effective for vinyl esters.
High Reaction Temperature Elevated temperatures increase the rate of side reactions, particularly chain transfer to monomer and polymer, which broadens the PDI.Lower the reaction temperature. Consider using a photo-initiated RAFT (PET-RAFT) process, which can proceed at milder, ambient temperatures, reducing side reactions.
High Monomer Conversion Pushing for very high monomer conversion can lead to a loss of control, as the concentration of the RAFT agent decreases and the viscosity of the medium increases, favoring termination and branching reactions.Target a moderate conversion (e.g., 50-70%) and terminate the reaction. Purify the resulting polymer to remove unreacted monomer.
Impurities Oxygen or other impurities can interfere with the radical equilibrium, leading to irreversible termination and a loss of "living" character.Ensure all reagents (monomer, solvent, initiator) are thoroughly purified and degassed before starting the polymerization. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Problem: My polymerization is extremely slow or completely inhibited.

Possible Cause Explanation Recommended Solution
Inhibitory RAFT Agent As mentioned, certain RAFT agents like dithioesters act as inhibitors for vinyl ester polymerization.Verify that you are using a RAFT agent suitable for vinyl esters, such as a xanthate.
Presence of Oxygen Oxygen is a radical scavenger and will inhibit the polymerization by reacting with the initiating and propagating radicals.Improve your degassing procedure (e.g., use multiple freeze-pump-thaw cycles) and ensure a leak-free reaction setup.
Insufficient Initiator The initiator concentration may be too low, or the initiator may have degraded due to improper storage.Check the initiator's expiry date and storage conditions. Ensure the initiator-to-RAFT agent ratio is appropriate for your target molecular weight and desired kinetics.

Data on Polydispersity of Poly(vinyl esters)

The following table summarizes typical PDI values obtained for poly(vinyl esters) using various polymerization techniques.

Polymerization MethodMonomer ExampleAchievable PDI (Đ = Mw/Mn)Key Considerations
RAFT Polymerization Vinyl Esters< 1.2Generally for lower molecular weights (< 100,000 g/mol ).
RAFT in MOFs Vinyl Propionate1.3 - 1.6Confined space of Metal-Organic Frameworks (MOFs) can influence control.
PET-RAFT Vinyl Pivalate~1.3 - 1.5Allows for synthesis of very high molecular weight polymers under mild conditions.
Cobalt-Mediated Vinyl Acetate> 1.5Control is often challenging, with high polydispersities.
Conventional Free Radical Vinyl Esters> 2.0Uncontrolled process resulting in a very broad molecular weight distribution.

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound

This protocol provides a general methodology for the synthesis of poly(this compound) with a target molecular weight and low PDI.

Materials:

  • This compound (monomer), purified

  • Xanthate RAFT agent (e.g., S-benzyl O-ethyl xanthate)

  • AIBN (Azobisisobutyronitrile, initiator)

  • Anisole (solvent), anhydrous

  • Schlenk flask, magnetic stir bar, rubber septum

  • Inert gas supply (Argon or Nitrogen)

  • Vacuum line for degassing

Procedure:

  • Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitor.

  • Reaction Setup: Add this compound, the xanthate RAFT agent, AIBN, and anisole to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be calculated beforehand (e.g., 200:1:0.2).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with inert gas.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and begin stirring.

  • Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion and polymer molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: Once the desired conversion is reached, stop the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol). Filter the precipitate, wash it with fresh cold non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Post-Polymerization Fractionation by Precipitation

This protocol describes how to narrow the PDI of an existing poly(this compound) sample.

Materials:

  • Poly(this compound) with high PDI

  • A good solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • A non-solvent (e.g., Methanol or Acetone)

  • Large beaker, magnetic stirrer, dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the poly(this compound) sample completely in the good solvent (e.g., toluene) to make a dilute solution (e.g., 1-2% w/v).

  • Precipitation: While stirring the solution vigorously, slowly add the non-solvent (e.g., methanol) dropwise from a dropping funnel. The solution will become turbid as the polymer begins to precipitate. The highest molecular weight chains will precipitate first.

  • Fraction Collection (First Fraction): Continue adding the non-solvent until a small amount of precipitate has formed. Stop the addition and allow the mixture to equilibrate. Collect this precipitate (Fraction 1, highest MW) by filtration or decantation.

  • Fraction Collection (Subsequent Fractions): To the remaining solution, continue the slow, dropwise addition of the non-solvent to precipitate the next fraction of slightly lower molecular weight.

  • Repeat: Repeat the process of adding non-solvent and collecting the precipitate to obtain several fractions, each with a progressively lower average molecular weight.

  • Analysis: Dry each fraction under vacuum and analyze its molecular weight and PDI using GPC. Select the fraction(s) that meet your desired PDI and molecular weight range.

Visualizations

troubleshooting_workflow start Start: High PDI in PVS (RAFT Synthesis) check_raft Correct RAFT Agent? (e.g., Xanthate) start->check_raft check_temp Reaction Temp. Too High? check_raft->check_temp Yes cause_raft Cause: Inhibitory or inefficient RAFT agent check_raft->cause_raft No check_purity Reagents Pure & Degassed? check_temp->check_purity No cause_temp Cause: Increased rate of chain transfer side reactions check_temp->cause_temp Yes check_conversion Conversion Too High? check_purity->check_conversion Yes cause_purity Cause: O₂ or impurities caused termination check_purity->cause_purity No cause_conversion Cause: Loss of 'living' ends & increased viscosity check_conversion->cause_conversion Yes end Achieve Lower PDI check_conversion->end No sol_raft Solution: Use Xanthate or N-aryl dithiocarbamate cause_raft->sol_raft sol_temp Solution: Lower temp. or use PET-RAFT cause_temp->sol_temp sol_purity Solution: Purify monomer & improve degassing cause_purity->sol_purity sol_conversion Solution: Target moderate conversion (50-70%) cause_conversion->sol_conversion sol_raft->end sol_temp->end sol_purity->end sol_conversion->end

Caption: Troubleshooting workflow for high PDI in RAFT polymerization of poly(this compound).

method_suitability cluster_methods Polymerization Methods PVS Poly(this compound) (Low PDI Synthesis) RAFT RAFT PVS->RAFT Recommended ATRP ATRP PVS->ATRP Unsuitable Anionic Anionic PVS->Anionic Unsuitable FreeRadical Free Radical (Conventional) PVS->FreeRadical Not Controlled (High PDI)

Caption: Suitability of polymerization methods for achieving low PDI poly(this compound).

experimental_workflow start 1. Reagents (this compound, RAFT Agent, Initiator, Solvent) step2 2. Controlled Polymerization (e.g., RAFT) start->step2 step3 3. Crude Polymer (High PDI) step2->step3 step4 4. Post-Synthesis Fractionation step3->step4 end 5. Purified Polymer (Low PDI) step4->end

Caption: Overall experimental workflow for synthesizing low PDI poly(this compound).

References

"challenges in the scale-up of vinyl stearate polymerization"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Scale-Up of Vinyl Stearate Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the polymerization of this compound at a larger scale.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound polymerization?

Scaling up this compound polymerization presents several key challenges. The process often involves significant changes in viscosity and presents heat-transfer issues.[1] The polymerization of vinyl esters is characterized by the high reactivity of the propagating radicals compared to the relatively low reactivity of the monomer, which can lead to a high frequency of side reactions, particularly chain transfer.[2][3] This makes producing uniform polymers difficult.[3] Additionally, the long octadecyl side chains of this compound can crystallize, which significantly impacts the polymer's mechanical and thermal properties and must be managed during scale-up.[2]

Q2: Why is molecular weight control difficult in this compound polymerization, and why is it important?

Controlling the molecular weight and its distribution (polydispersity) is crucial because these characteristics directly influence the final polymer's properties, such as viscosity, solubility, and mechanical strength. In free radical polymerization, control is challenging due to the high rate of side reactions like chain transfer to the monomer, polymer, or solvent, which can terminate chain growth prematurely and lead to branching. Achieving a target molecular weight is essential for ensuring lot-to-lot consistency and meeting the performance specifications required in applications like coatings, adhesives, and drug delivery systems.

Q3: What are acceptable levels of residual this compound monomer, and why is it crucial to control them?

Residual, unreacted monomers can be toxic and can negatively affect the mechanical and rheological properties of the final polymer. They can also contribute to unwanted odors or tastes, a critical concern for materials used in drug development or packaging. While specific limits for this compound are application-dependent, regulations for analogous monomers like vinyl acetate in food packaging applications can be stringent, sometimes requiring levels below 5 ppm. Therefore, careful monitoring and reduction of residual monomers are essential for safety, regulatory compliance, and product quality.

Q4: How does the side-chain crystallinity of poly(this compound) affect scale-up and final product properties?

The long stearate side chains of poly(this compound) (PVS) can organize into crystalline domains. This side-chain crystallinity significantly influences the material's thermal and mechanical properties, such as its melting point (Tm ≈ 45°C) and stiffness. During scale-up, this can affect the polymer's solubility and the viscosity of the reaction mixture as the polymer forms. The rate of cooling can influence the degree of crystallinity, impacting the final product's properties. In copolymers, these crystalline segments can affect the overall morphology and performance.

Q5: Which polymerization technique is most suitable for scaling up this compound synthesis?

While conventional free radical polymerization is a common method, it offers limited control over the polymer architecture. For applications requiring well-defined polymers with narrow molecular weight distributions, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are more suitable. RAFT polymerization allows for the synthesis of polymers with precise architectures, although the selection of the appropriate RAFT agent and reaction conditions is critical for success. The choice ultimately depends on the desired polymer characteristics and the cost-sensitivity of the application.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound polymerization.

Problem 1: Poor Control Over Molecular Weight and High Polydispersity (Đ > 2.0)

Logical Flow for Troubleshooting Molecular Weight Issues

start High Polydispersity or Incorrect Molecular Weight check_initiator Check Initiator Concentration start->check_initiator check_temp Review Temperature Control start->check_temp check_cta Consider Chain Transfer Reactions start->check_cta adjust_initiator Adjust [Initiator] Higher [I] -> Lower MW Lower [I] -> Higher MW check_initiator->adjust_initiator Incorrect? improve_temp Improve Reactor Heating/Cooling System check_temp->improve_temp Fluctuations > ±2°C? add_cta Introduce/Optimize Chain Transfer Agent (CTA) check_cta->add_cta High Branching Suspected? end Problem Resolved adjust_initiator->end improve_temp->end add_cta->end

Caption: Troubleshooting workflow for molecular weight control.

Possible Cause Recommended Solution & Explanation
A. Incorrect Initiator Concentration A higher initiator concentration leads to more polymer chains being formed simultaneously, resulting in lower average molecular weight. Conversely, a lower concentration produces fewer, longer chains. Action: Systematically vary the initiator concentration to find the optimal level for your target molecular weight.
B. Temperature Fluctuations Higher temperatures increase the rates of both initiation and termination. Inconsistent temperature control, especially "hot spots" in a large reactor, can lead to a broad molecular weight distribution. Action: Ensure uniform mixing and improve the reactor's heating/cooling system to maintain a stable temperature (±1-2°C).
C. Uncontrolled Chain Transfer Vinyl esters are prone to chain transfer reactions where a growing polymer chain is terminated by transferring its radical to a monomer, solvent, or another polymer molecule, leading to lower molecular weight and branching. Action: Introduce a suitable chain transfer agent (CTA) like a thiol to regulate chain length. The ratio of CTA to monomer is a critical parameter to optimize.
Problem 2: High Levels of Residual Monomer (>1000 ppm)
Possible Cause Recommended Solution & Explanation
A. Incomplete Polymerization The reaction may not have proceeded to full conversion due to insufficient time, low temperature, or premature initiator depletion. Action: Extend the reaction time or consider a post-polymerization heating step. A slow, secondary addition of initiator can also help drive the reaction to completion.
B. Inefficient Purification The purification method may not be effectively removing the unreacted monomer. Poly(this compound) is soluble in aliphatic and aromatic hydrocarbons. Action: Refine the purification protocol. Reprecipitation is effective: dissolve the crude polymer in a good solvent (e.g., toluene, hexane) and precipitate it by adding it to a large excess of a non-solvent (e.g., methanol, ethanol). Repeat 2-3 times.
C. Polymer Matrix Trapping As viscosity increases during polymerization, monomer can become trapped within the dense polymer matrix, making it difficult for it to react. Action: Consider a solution or emulsion polymerization approach to keep viscosity lower. If using bulk polymerization, ensure vigorous agitation throughout the reaction.
Problem 3: Gel Formation or Inconsistent Viscosity During Scale-Up
Possible Cause Recommended Solution & Explanation
A. Poor Heat Removal Polymerization is an exothermic process. In large reactors, inefficient heat removal can cause localized "hot spots," leading to accelerated reaction rates, branching, and cross-linking, resulting in gel formation. Action: Improve heat transfer by increasing the reactor surface-area-to-volume ratio (if possible), using a jacketed reactor with efficient cooling fluid, and ensuring the agitation system provides good thermal mixing.
B. High Rate of Chain Transfer to Polymer At high monomer conversion, the concentration of polymer becomes significant. Chain transfer to existing polymer backbones can create active sites that lead to long-chain branching, drastically increasing viscosity and potentially causing gelation. Action: Stop the polymerization at a lower conversion (e.g., 70-80%) and purify the polymer to remove the unreacted monomer. Alternatively, adjust the monomer-to-solvent ratio to keep the polymer concentration lower.

Section 3: Experimental Protocols

Protocol 1: Scale-Up Feasibility Study for Free Radical Polymerization

This protocol outlines a lab-scale experiment to test parameters before scaling up.

  • Monomer Purification: Pass this compound through a column of basic alumina to remove any inhibitor (e.g., hydroquinone).

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.

  • Reagents:

    • This compound (purified): 200 g

    • Toluene (solvent): 400 mL

    • Azobisisobutyronitrile (AIBN, initiator): See table below

  • Procedure: a. Add this compound and toluene to the reactor. b. Purge the system with nitrogen for 30 minutes while stirring to remove oxygen. c. Heat the reactor to the desired temperature (e.g., 70°C) using the circulating bath. d. Dissolve the AIBN in a small amount of toluene and inject it into the reactor to start the polymerization. e. Maintain the reaction under a nitrogen atmosphere for the specified time (e.g., 8 hours). f. Stop the reaction by cooling the reactor to room temperature. g. Precipitate the polymer by slowly pouring the reaction mixture into 4 L of cold methanol while stirring. h. Filter the white poly(this compound) powder, wash with fresh methanol, and dry under vacuum at 30°C to a constant weight.

Table 1: Example Parameters for Molecular Weight Tuning
Experiment ID Target MW Monomer:Initiator Molar Ratio Reaction Temp. (°C) Expected Outcome
VS-MW-LOWLow500:175Lower MW, faster rate
VS-MW-MEDMedium1000:170Moderate MW
VS-MW-HIGHHigh2000:165Higher MW, slower rate
Protocol 2: Quantification of Residual this compound via GC-FID
  • Standard Preparation: Prepare a series of calibration standards of this compound monomer in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 1 ppm to 200 ppm.

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the final polymer sample into a headspace vial. b. Add a precise volume of solvent (e.g., 5 mL dichloromethane) to dissolve the polymer. c. Seal the vial.

  • GC-FID Analysis: a. Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID). b. Column: A suitable capillary column (e.g., DB-5 or equivalent). c. Method:

    • Injector Temperature: 250°C
    • Detector Temperature: 275°C
    • Oven Program: Start at 80°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 5 min.
    • Carrier Gas: Helium. d. Procedure: Inject the standards to create a calibration curve. Then, inject the prepared polymer solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the final amount as ppm (mg of monomer per kg of polymer).

Section 4: Visualizations

Factors Influencing Final Polymer Properties

cluster_inputs Reaction Parameters cluster_outputs Polymer Characteristics initiator [Initiator] mw Molecular Weight (MW) initiator->mw pdi Polydispersity (Đ) initiator->pdi conversion Monomer Conversion initiator->conversion monomer [Monomer] monomer->mw monomer->conversion temperature Temperature temperature->mw temperature->pdi temperature->conversion cta Chain Transfer Agent (CTA) cta->mw cta->pdi branching Branching cta->branching solvent Solvent Choice solvent->mw solvent->branching via chain transfer to solvent cluster_analysis Quality Control Analysis start Start: Crude this compound purify 1. Monomer Purification (Remove Inhibitor) start->purify polymerize 2. Polymerization (Bulk, Solution, etc.) purify->polymerize precipitate 3. Purification (Precipitation in Non-Solvent) polymerize->precipitate dry 4. Drying (Vacuum Oven) precipitate->dry final_product Final Product: Dry PVS Powder dry->final_product gpc GPC: - Molecular Weight - Polydispersity final_product->gpc gc GC-FID: - Residual Monomer final_product->gc dsc DSC: - Melting Temp (Tm) - Crystallinity final_product->dsc

References

"effect of temperature on vinyl stearate reaction kinetics"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on vinyl stearate reaction kinetics. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this monomer.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of this compound polymerization?

A1: According to the Arrhenius law, the polymerization rate constant increases with temperature.[1] Consequently, raising the temperature typically accelerates the reaction rate. For instance, in free-radical polymerization, higher temperatures lead to a faster decomposition of initiators, generating radicals more quickly and increasing the overall polymerization rate. However, there is an optimal temperature range. Excessively high temperatures can lead to undesirable side reactions, a decrease in selectivity, or depolymerization.[2][3]

Q2: What is the "ceiling temperature" and how is it relevant to this compound polymerization?

Q3: Can temperature influence the hydrolysis of this compound?

A3: Yes, temperature, in conjunction with pH, affects the hydrolysis of this compound. Studies on this compound monolayers have shown that under basic conditions (high pH), base-catalyzed hydrolysis of the ester bond can occur. Conversely, under acidic conditions (low pH), acid-catalyzed hydrolysis is observed alongside cationic polymerization. While specific kinetic data versus temperature is not detailed, chemical reaction rates, including hydrolysis, generally increase with temperature.

Q4: How does temperature impact the transesterification of this compound?

A4: For transesterification reactions in general, an increase in temperature typically shortens the reaction time and increases the reaction speed by decreasing the viscosity of the reactants. However, the temperature must be carefully controlled. It should not exceed the boiling point of any alcohol co-reactant (like methanol) to prevent vaporization, which would decrease the reaction rate. Furthermore, excessively high temperatures can promote side reactions, such as soap formation, which can reduce the overall conversion rate. An optimal temperature for similar transesterification reactions is often found to be around 60°C.

Troubleshooting Guide

Problem 1: Low or incomplete polymer conversion.

  • Possible Cause 1: Temperature is too low.

    • Explanation: The rate of initiation and propagation may be too slow, leading to an impractically long reaction time. The activation energy for the reaction has not been sufficiently overcome.

    • Solution: Gradually increase the isothermal reaction temperature in increments (e.g., 10°C) and monitor the conversion rate using techniques like FTIR or DSC.

  • Possible Cause 2: Temperature is too high (above the ceiling temperature).

    • Explanation: The depolymerization rate becomes significant, creating an equilibrium that prevents full conversion.

    • Solution: Lower the reaction temperature to a point where polymerization is thermodynamically favored.

  • Possible Cause 3: Vitrification/Diffusion Control.

    • Explanation: As polymerization proceeds, the system becomes more viscous, and eventually glassy (vitrifies), especially if the reaction temperature is below the glass transition temperature (Tg) of the final polymer. This traps unreacted monomers and radicals, halting the reaction.

    • Solution: Implement a post-curing step by raising the temperature above the initial reaction Tg to allow for further mobility and reaction of the trapped species.

Problem 2: Poor mechanical properties (e.g., low fracture toughness) of the resulting poly(this compound).

  • Possible Cause: Suboptimal curing temperature.

    • Explanation: The temperature at which polymerization occurs significantly influences the final polymer network structure. Studies on similar vinyl ester resins show that samples cured at lower temperatures (e.g., 30°C) followed by a post-cure can exhibit significantly higher fracture toughness than those cured directly at a high temperature (e.g., 90°C). This is attributed to differences in the copolymer composition and morphology of the resulting polymer network.

    • Solution: Experiment with a lower initial curing temperature followed by a post-curing step above the polymer's glass transition temperature to potentially improve mechanical performance.

Problem 3: Inconsistent reaction rates between batches.

  • Possible Cause: Poor temperature control.

    • Explanation: The kinetics of polymerization, hydrolysis, and transesterification are all sensitive to temperature fluctuations. Inconsistent temperature control in the reactor will lead to variable reaction rates and unpredictable outcomes.

    • Solution: Ensure the reaction vessel is equipped with a reliable temperature control system (e.g., a thermostat-controlled oil bath or jacketed reactor) to maintain a stable isothermal condition.

Quantitative Data Summary

The following table summarizes kinetic parameters for the curing of general vinyl ester resins, which can serve as an analogue for understanding this compound behavior. Note that specific values for this compound may differ.

ParameterConditionValueSource
Curing Temperature Isothermal Cure Study 120, 40, 60, 80 °C
Curing Temperature Isothermal Cure Study 230, 90 °C
Heat of Reaction (Uncured Resin) For a general VER system340.6 J/g
Activation Energy (Ea) Non-isothermal DSC of a cardanol-based vinyl ester/styrene systemVaries with conversion (α), approx. 50-75 kJ/mol

Experimental Protocols

Method 1: Monitoring Isothermal Polymerization using DSC

This protocol describes how to determine the extent and rate of cure for this compound at a specific temperature using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Mix this compound with a suitable thermal initiator (e.g., benzoyl peroxide) in the desired ratio.

  • Uncured Sample Analysis:

    • Place a small, accurately weighed amount (5-10 mg) of the uncured mixture into a hermetic aluminum DSC pan.

    • Run a dynamic scan (e.g., at a heating rate of 10°C/min) under a nitrogen atmosphere to determine the total heat of reaction (ΔH_total). This is the area under the exothermic curing peak.

  • Isothermal Curing:

    • Place a new, weighed sample of the uncured mixture into the DSC.

    • Rapidly heat the sample to the desired isothermal temperature (e.g., 60°C) and hold for a predetermined time (e.g., 200 minutes). The DSC will record the heat flow during this time.

  • Residual Heat Analysis:

    • After the isothermal period, cool the sample.

    • Run a second dynamic scan on the same sample (e.g., at 10°C/min) to measure any residual heat of reaction (ΔH_residual).

  • Data Analysis:

    • The extent of conversion (α) at the isothermal temperature is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.

    • The rate of reaction (dα/dt) can be determined from the heat flow curve during the isothermal step.

Method 2: Determining Activation Energy (Ea) using the Ozawa Method

This protocol uses non-isothermal DSC data from multiple heating rates to calculate the apparent activation energy of the curing reaction.

  • Sample Preparation: Prepare several identical samples of the this compound and initiator mixture as described above.

  • Multi-Rate DSC Scans:

    • Run a series of dynamic DSC scans on the samples at different heating rates (β), for example, 2.5, 5.0, 7.5, and 10°C/min.

    • Record the exothermic peak temperature (Tp) for each heating rate.

  • Data Analysis (Ozawa Method):

    • The Ozawa method relates the heating rate to the activation energy without needing to assume a specific reaction model.

    • Plot log(β) versus 1/Tp.

    • The slope of the resulting straight line is approximately equal to -0.4567 * (Ea / R), where R is the gas constant (8.314 J/mol·K).

    • Calculate the activation energy (Ea) from the slope.

Visualizations

G cluster_troubleshooting Troubleshooting Polymerization Issues start Low Polymer Conversion or Poor Properties temp_check Is Temperature Optimized? start->temp_check temp_low Cause: Temp Too Low (Slow Kinetics) temp_check->temp_low No (Too Low) temp_high Cause: Temp Too High (Depolymerization) temp_check->temp_high No (Too High) temp_subopt Cause: Suboptimal Cure Temp (Poor Microstructure) temp_check->temp_subopt No (Suboptimal) diff_check Is Reaction Diffusion-Limited? temp_check->diff_check Yes sol_increase_t sol_increase_t temp_low->sol_increase_t sol_decrease_t Solution: Decrease Temperature temp_high->sol_decrease_t sol_post_cure Solution: Use Lower Initial Temp + Post-Cure Step temp_subopt->sol_post_cure diff_check->start No (Re-evaluate) diff_yes Cause: Vitrification diff_check->diff_yes Yes diff_yes->sol_post_cure

Caption: Troubleshooting workflow for this compound polymerization issues.

G cluster_pathway Free-Radical Polymerization Pathway Initiator Initiator (I) Radical 2R• (Free Radicals) Initiator->Radical kd (Heat, Δ) Radical->inv1 Monomer This compound (M) Monomer->inv1 Monomer->inv2 GrowingChain R-(M)n• (Propagating Chain) Polymer R-(M)n+m-R (Dead Polymer) GrowingChain->Polymer kt (Termination) GrowingChain->inv2 inv1->GrowingChain ki (Initiation) inv2->GrowingChain kp (Propagation)

Caption: Key stages of free-radical polymerization of this compound.

G cluster_arrhenius Arrhenius Relationship: Temperature & Reaction Rate Temp Temperature (T) RateConst Rate Constant (k) Temp->RateConst Increases k (Exponentially) ReactionRate Overall Reaction Rate RateConst->ReactionRate Directly Proportional ActEnergy Activation Energy (Ea) ActEnergy->RateConst Higher Ea decreases k (Reaction Barrier) Equation k = A * exp(-Ea / RT)

Caption: Conceptual diagram of the Arrhenius equation's variables.

References

Technical Support Center: Purification of Crude Vinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude vinyl stearate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. These can include:

  • Unreacted Starting Materials: Primarily stearic acid.

  • By-products: Acetic acid is a common by-product when vinyl acetate is used as the vinyl group donor. Other by-products like ethylidene diesters can also form, which are particularly difficult to remove.[1]

  • Catalysts: Depending on the synthetic route, residual catalysts such as mercury compounds or strong acids (e.g., sulfuric acid) may be present.[1]

  • Polymers: Premature polymerization of this compound can lead to oligomers or polymers in the crude product.

  • Solvents: Residual solvents from the reaction or initial work-up steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective methods for purifying crude this compound are:

  • Vacuum Distillation: To separate this compound from less volatile impurities like stearic acid and catalyst residues.[2][3]

  • Recrystallization: To obtain high-purity this compound by dissolving the crude product in a suitable solvent and allowing the purified product to crystallize upon cooling.[2]

  • Adsorption Chromatography: To remove polar impurities by passing a solution of the crude product through a column containing an adsorbent like silica gel or a combination of adsorbents.

  • Washing/Extraction: To remove water-soluble impurities, neutralize acid catalysts, and remove certain metal catalysts.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A powerful technique for separating and quantifying volatile and semi-volatile compounds. It can effectively separate this compound from impurities like stearic acid.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for analyzing the sample without derivatization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups and detect the presence of impurities by comparing the sample spectrum to that of a pure standard.

  • Titration: To quantify acidic impurities like residual stearic acid or the acid catalyst.

Troubleshooting Guides

Vacuum Distillation

Problem: Low yield of distilled this compound.

Possible CauseSuggested Solution
Incomplete reaction: High amount of unreacted stearic acid remaining in the distillation flask.Confirm reaction completion via TLC or GC-FID before starting distillation.
Distillation temperature too low or vacuum not strong enough: this compound is not vaporizing efficiently.Gradually increase the heating mantle temperature. Ensure all seals in the distillation apparatus are tight and the vacuum pump is functioning correctly. Refer to a vapor pressure-temperature nomograph to estimate the required temperature for the achieved vacuum.
Polymerization in the distillation flask: The product is polymerizing upon heating, reducing the amount of monomer that can distill.Ensure an adequate amount of a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is present in the crude this compound before heating. Distill under nitrogen to minimize oxygen exposure.
Product solidifying in the condenser: The condenser temperature is too low, causing the this compound (m.p. 35-37 °C) to solidify and block the path.Use room temperature water for the condenser or run the distillation without cooling water if the setup allows for efficient air cooling.

Problem: Distillate is discolored (yellow or brown).

Possible CauseSuggested Solution
Thermal degradation: The distillation temperature is too high, causing the product to decompose.Use a higher vacuum to lower the boiling point. A short-path distillation apparatus can minimize the residence time at high temperatures.
Contamination from starting materials or by-products: Colored impurities are co-distilling with the product.Pre-purify the crude material by washing or a preliminary filtration through a pad of silica gel or activated carbon before distillation.

Problem: Bumping or unstable boiling during distillation.

Possible CauseSuggested Solution
Uneven heating: Hot spots on the distillation flask are causing sudden, vigorous boiling.Use a heating mantle with a stirrer to ensure even heat distribution. A gentle stream of nitrogen can also help to promote smooth boiling.
Absence of boiling chips or stir bar: No nucleation sites for smooth boiling.Add new, unused boiling chips or a magnetic stir bar to the distillation flask before applying vacuum and heat.
Recrystallization

Problem: this compound does not crystallize or "oils out".

Possible CauseSuggested Solution
Solvent is too nonpolar or too polar: The solubility of this compound in the chosen solvent is too high, even at low temperatures.Select a different solvent or a solvent mixture. Acetone and ethyl acetate are commonly used. Small-scale solubility tests with different solvents can help identify the optimal choice.
Too much solvent was used: The solution is not saturated enough for crystallization to occur.Evaporate some of the solvent to concentrate the solution and then attempt to cool it again.
Presence of impurities: Impurities can inhibit crystal formation.The crude product may require another purification step, such as column chromatography, before attempting recrystallization.
Cooling rate is too fast: Rapid cooling can lead to the formation of an oil instead of crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Problem: Low recovery of crystals.

Possible CauseSuggested Solution
Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals were washed with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Incomplete crystallization: Not enough time was allowed for crystallization, or the final temperature was not low enough.Allow the flask to sit in an ice bath for a longer period. Cooling to 0°C is recommended.
Removal of Specific Impurities

Problem: Residual acid catalyst (e.g., sulfuric acid) is present.

Possible CauseSuggested Solution
Incomplete neutralization after synthesis: The acidic catalyst was not fully neutralized before work-up.Wash the organic layer containing the crude this compound with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Be gentle to avoid emulsion formation. Alternatively, a base like sodium acetate or calcium hydroxide can be added to the reaction mixture before the removal of excess vinyl acetate.

Problem: Residual mercury catalyst is present.

Possible CauseSuggested Solution
Mercury catalyst carried through initial work-up: Mercury salts can be soluble in the crude product mixture.An effective method is to extract the crude product with a non-polar hydrocarbon solvent like pentane at a low temperature (below 15°C, preferably 0-5°C). The mercury catalyst and unreacted stearic acid will precipitate and can be removed by filtration.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Preparation:

    • Ensure the crude this compound has been neutralized to remove any acid catalyst and that volatile solvents have been removed.

    • Add a fresh magnetic stir bar or boiling chips to a round-bottom flask of appropriate size.

    • Add the crude this compound to the flask. It is recommended to add a small amount of a polymerization inhibitor like MEHQ if not already present.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly apply the vacuum. The pressure should be gradually lowered to avoid bumping.

    • Once the desired vacuum is reached and the system is stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect the this compound distillate in a pre-weighed receiving flask. The boiling point will depend on the pressure.

  • Completion:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Weigh the collected distillate to determine the yield.

Protocol 2: Recrystallization of this compound from Acetone
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of acetone (a starting point is 3 mL per gram of crude product) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath at 0°C to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white, waxy solid.

Protocol 3: Purification by Adsorption Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A typical gradient might start with 100% hexane and gradually increase to a 95:5 or 90:10 hexane:ethyl acetate mixture.

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₈O₂
Molecular Weight310.51 g/mol
Melting Point35-37 °C
Boiling Point (lit.)145 °C
Density0.904 g/mL at 25 °C

Table 2: Common Solvents for Recrystallization

SolventRecommended RatioCooling TemperatureReference
Acetone3 mL/g0 °C
Ethyl AcetateNot specified0 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound (with impurities) washing Washing/ Neutralization synthesis->washing Remove acids, water-solubles distillation Vacuum Distillation washing->distillation Remove stearic acid, catalyst residues chromatography Adsorption Chromatography washing->chromatography Alternative to distillation recrystallization Recrystallization distillation->recrystallization High purity analysis GC-FID / HPLC FTIR / Titration recrystallization->analysis chromatography->recrystallization pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification and analysis of crude this compound.

troubleshooting_distillation cluster_yield Low Yield Causes cluster_color Discoloration Causes cluster_bumping Unstable Boiling Causes start Vacuum Distillation Issue low_yield Low Yield start->low_yield discoloration Discoloration start->discoloration bumping Unstable Boiling start->bumping incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Check with TLC/GC bad_vacuum Poor Vacuum/ Temp Too Low low_yield->bad_vacuum Check seals, increase heat polymerization Polymerization low_yield->polymerization Add inhibitor degradation Thermal Degradation discoloration->degradation Use higher vacuum codistillation Impurities Co-distilling discoloration->codistillation Pre-purify crude uneven_heat Uneven Heating bumping->uneven_heat Use stirrer no_nucleation No Boiling Chips bumping->no_nucleation Add stir bar/ boiling chips

Caption: Troubleshooting logic for common issues in this compound vacuum distillation.

References

"troubleshooting phase separation in vinyl stearate copolymers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl stearate copolymers. The information provided is intended to help address common challenges related to phase separation during experimental work.

Troubleshooting Guides

Issue 1: My this compound copolymer solution appears cloudy or hazy after preparation.

Q: What are the potential causes for the cloudiness in my copolymer solution?

A: Cloudiness or haziness in a freshly prepared copolymer solution is a strong indicator of macroscopic phase separation. This can be attributed to several factors:

  • Poor Solvent Quality: The solvent used may not be a good solvent for both comonomers, leading to the precipitation of one of the polymer blocks.

  • Incompatibility of Comonomers: The this compound and the comonomer (e.g., vinyl acetate, acrylic acid, methyl methacrylate) may be inherently immiscible at the prepared concentration and temperature. The difference in polarity and molecular structure between the long, nonpolar stearate chain and a more polar comonomer can lead to this incompatibility.

  • Copolymer Composition: The ratio of this compound to the comonomer can significantly influence its solubility. A high concentration of the less soluble monomer can drive phase separation.

  • Temperature: The solubility of polymers is temperature-dependent. The current laboratory temperature may not be suitable for maintaining a single-phase solution.

Troubleshooting Workflow:

G start Cloudy Copolymer Solution solvent Check Solvent Compatibility start->solvent concentration Adjust Copolymer Concentration solvent->concentration If solvent is appropriate end_goal Homogeneous Solution solvent->end_goal Change to a better common solvent temperature Modify Solution Temperature concentration->temperature If dilution is not desired concentration->end_goal Dilute solution characterize Characterize Copolymer temperature->characterize If temperature change is ineffective temperature->end_goal Find optimal temperature characterize->end_goal

Caption: Troubleshooting workflow for a cloudy copolymer solution.

Issue 2: The solid copolymer film I cast is opaque and brittle.

Q: Why is my cast film of this compound copolymer opaque and brittle, and how can I fix it?

A: Opacity and brittleness in a solid copolymer film are classic signs of phase separation in the solid state. The different phases scatter light, leading to an opaque appearance, and the poor interfacial adhesion between the phases results in a brittle material.

  • Thermodynamic Incompatibility: The most common cause is the thermodynamic immiscibility of the polymer blocks. The Flory-Huggins interaction parameter (χ) between the this compound and the comonomer is likely positive, indicating a tendency to phase separate.

  • Solvent Evaporation Rate: Rapid solvent evaporation during film casting can trap the copolymer in a non-equilibrium, phase-separated state.

  • Molecular Weight: Higher molecular weight polymers have a lower entropy of mixing, which can promote phase separation.[1][2]

  • Copolymer Architecture: The arrangement of the monomers (e.g., random vs. block) can influence the extent of phase separation. Block copolymers are more prone to microphase separation.

Corrective Actions:

  • Solvent Annealing: Exposing the cast film to a solvent vapor can increase polymer chain mobility and allow the system to reach a more thermodynamically favorable, potentially homogeneous, state.

  • Thermal Annealing: Heating the film above the glass transition temperatures (Tg) of both polymer components can also enhance chain mobility and promote mixing. However, this is only effective if the copolymer has an upper critical solution temperature (UCST) behavior.

  • Use of a Compatibilizer: Adding a small amount of a block copolymer containing segments compatible with both phases can act as a surfactant, reducing interfacial tension and suppressing macroscopic phase separation.

  • Slower Solvent Evaporation: Casting the film in a controlled environment with slow solvent evaporation can provide more time for the polymer chains to arrange in a mixed state.

Frequently Asked Questions (FAQs)

Q1: How can I predict the miscibility of my this compound copolymer?

A1: Predicting miscibility can be approached through the concept of solubility parameters. The Hansen Solubility Parameters (HSP) break down the total Hildebrand solubility parameter (δ) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). Polymers with similar HSP values are more likely to be miscible.

Table 1: Hansen Solubility Parameters (HSP) of Selected Polymers and Monomers

Materialδd (MPa½)δp (MPa½)δh (MPa½)
Poly(this compound)~17.0~2.0~3.0
Poly(vinyl acetate)17.611.48.6
Poly(methyl methacrylate)18.610.57.5
Poly(acrylic acid)16.28.813.9
This compound Monomer~16.5~1.5~2.5
Vinyl Acetate Monomer15.88.87.8
Methyl Methacrylate Monomer15.57.56.1
Acrylic Acid Monomer15.18.212.3

Note: Values for polymers can vary with molecular weight and are estimated based on group contribution methods. The values for this compound polymer and monomer are estimates.

A smaller difference in the total solubility parameter suggests better miscibility.

Q2: How does the glass transition temperature (Tg) relate to phase separation?

A2: The glass transition temperature (Tg) is a key indicator of polymer miscibility. A miscible polymer blend or a random copolymer will typically exhibit a single Tg that is intermediate to the Tgs of the individual components. The appearance of two distinct Tgs in a differential scanning calorimetry (DSC) thermogram is a strong indication of a phase-separated system.[3] The composition dependence of the Tg of a miscible random copolymer can often be described by the Fox equation:

1/Tg = w₁/Tg₁ + w₂/Tg₂

where Tg is the glass transition temperature of the copolymer, w₁ and w₂ are the weight fractions of the two monomers, and Tg₁ and Tg₂ are the glass transition temperatures of the respective homopolymers.

Table 2: Glass Transition Temperatures (Tg) of Relevant Homopolymers

HomopolymerTg (°C)
Poly(this compound)~30 - 50
Poly(vinyl acetate)30 - 42
Poly(methyl methacrylate)105 - 120
Poly(acrylic acid)106

Note: Tg values can be influenced by factors such as molecular weight, tacticity, and measurement method.

Q3: What experimental techniques can I use to confirm and characterize phase separation?

A3: Several techniques can be employed to study phase separation:

  • Differential Scanning Calorimetry (DSC): As mentioned, DSC is used to determine the glass transition temperatures. The presence of one or two Tgs provides information about miscibility.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature. Similar to DSC, the presence of one or two peaks in the tan δ curve can indicate miscibility or phase separation.

  • Light Scattering (LS): Static and dynamic light scattering can be used to probe the size and dynamics of phase-separated domains in solution or in the solid state.

  • Microscopy: Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) can provide direct visualization of the phase-separated morphology.

Logical Relationship of Characterization Techniques:

G cluster_0 Initial Observation cluster_1 Thermal Analysis cluster_2 Structural Analysis Visual Inspection (Cloudiness/Opacity) Visual Inspection (Cloudiness/Opacity) DSC DSC (Tg determination) Visual Inspection (Cloudiness/Opacity)->DSC DMA DMA (tan δ peaks) Visual Inspection (Cloudiness/Opacity)->DMA LS Light Scattering (Domain Size) DSC->LS DMA->LS Microscopy Microscopy (Morphology) LS->Microscopy

Caption: Relationship between different phase separation characterization techniques.

Experimental Protocols

Protocol 1: Determination of Miscibility by Differential Scanning Calorimetry (DSC)

Objective: To determine the number of glass transition temperatures (Tgs) in a this compound copolymer to assess its miscibility.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry this compound copolymer into a standard aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected highest Tg (e.g., 150 °C) at a heating rate of 10 °C/min. This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 20 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: Heat the sample again at a rate of 10 °C/min to 150 °C. The Tg is determined from this second heating scan.

  • Data Analysis: Analyze the thermogram from the second heating scan. A single Tg inflection point indicates a miscible system, while two distinct Tgs suggest a phase-separated system.

Protocol 2: Synthesis of a this compound-co-Vinyl Acetate Random Copolymer

Objective: To synthesize a random copolymer of this compound and vinyl acetate via free radical polymerization.

Methodology:

  • Reactant Preparation:

    • Dissolve a specific molar ratio of this compound and vinyl acetate monomers in a suitable solvent (e.g., toluene or benzene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), at a concentration of approximately 1 mol% with respect to the total monomer concentration.

  • Polymerization:

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN) and maintain this temperature with constant stirring for a specified time (e.g., 24 hours).

  • Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the polymer solution to a large volume of a non-solvent (e.g., cold methanol or ethanol) with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at a temperature below its Tg until a constant weight is achieved.

Experimental Workflow for Copolymer Synthesis and Characterization:

G A Monomer & Initiator Dissolution B Inert Gas Purge A->B C Polymerization at Elevated Temperature B->C D Precipitation in Non-solvent C->D E Filtration & Washing D->E F Vacuum Drying E->F G Characterization (DSC, GPC, NMR) F->G

Caption: Workflow for this compound copolymer synthesis and characterization.

References

Validation & Comparative

A Comparative Analysis for Researchers: Vinyl Stearate vs. Vinyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, the selection of appropriate vinyl esters is critical for tailoring polymer properties. This guide provides an in-depth comparative analysis of two long-chain vinyl esters: vinyl stearate and vinyl laurate. By examining their physicochemical characteristics, performance in polymeric systems, and synthesis protocols, this document aims to furnish a clear, data-driven comparison to inform research and development decisions.

Physicochemical Properties: A Head-to-Head Comparison

This compound and vinyl laurate, both vinyl esters of saturated fatty acids, primarily differ in the length of their alkyl chains. This compound is derived from stearic acid (C18), while vinyl laurate comes from lauric acid (C12). This structural difference significantly influences their physical properties, as detailed in the table below.

PropertyThis compoundVinyl Laurate
Chemical Formula C₂₀H₃₈O₂C₁₄H₂₆O₂
Molecular Weight 310.51 g/mol 226.36 g/mol
Melting Point 35-37 °C7 °C
Boiling Point 145 °C (at reduced pressure)123-142.5 °C (at reduced pressure)
Density 0.904 g/mL at 25 °C0.8641 - 0.871 g/mL at 20 °C
Solubility in Water InsolubleSlightly soluble (1 g/L at 20 °C)
Solubility in Solvents Soluble in most hydrocarbon and chlorinated solvents; moderately soluble in ketones and vegetable oils.Good solubility in organic solvents.

Performance in Polymer Applications: A Comparative Overview

The primary application for both this compound and vinyl laurate is in the synthesis of polymers and copolymers, where their long alkyl side chains impart specific properties. These monomers are particularly valued for their role as internal plasticizers and for creating hydrophobic surfaces.

Plasticizing Efficiency in PVC

When incorporated into polymers like polyvinyl chloride (PVC), the long alkyl chains of this compound and vinyl laurate increase the free volume between polymer chains, thereby enhancing flexibility. However, the length of this chain plays a crucial role in the efficiency of plasticization. Generally, plasticizing efficiency decreases as the alkyl chain length increases. This is because longer chains can lead to increased van der Waals interactions and potential side-chain crystallization, which can stiffen the material.

While direct comparative studies under identical conditions are limited, the general trend suggests that vinyl laurate would be a more efficient plasticizer than this compound , resulting in a lower glass transition temperature (Tg) for the same molar concentration in a PVC blend. Conversely, the longer chain of this compound is expected to offer lower migration and volatility , enhancing the durability of the plasticized material.[1]

Surface Hydrophobicity

Polymers synthesized from these monomers exhibit significant hydrophobicity due to their long, nonpolar alkyl side chains. This property is highly valuable for applications such as water-repellent coatings and adhesives. The longer alkyl chain of this compound would theoretically impart a greater degree of hydrophobicity to a polymer surface compared to vinyl laurate. This would be quantifiable by a higher water contact angle on a film of poly(this compound) versus poly(vinyl laurate).

Reactivity in Polymerization

In a comparative study on the synthesis of long-chain fatty esters of corn starch, it was observed that under the same reaction conditions with a Na₂HPO₄ catalyst, vinyl laurate resulted in a higher degree of substitution than this compound . This suggests that vinyl laurate may exhibit higher reactivity in certain esterification and transesterification reactions.[2]

Experimental Protocols

Synthesis of Vinyl Esters via Transvinylation

A common and effective method for synthesizing both this compound and vinyl laurate is through a transvinylation reaction with vinyl acetate, often catalyzed by a mercury salt and a strong acid.

Experimental Protocol for Vinyl Laurate Synthesis [3]

  • Reaction Setup: In a 100-mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, introduce 51.5 g of vinyl acetate and 20 g (0.1 mole) of lauric acid.

  • Dissolution and Catalyst Addition: Warm the mixture to dissolve the lauric acid. Under a stream of nitrogen, add 0.4 g of mercuric acetate. Stir the mixture at ambient temperature for 30 minutes.

  • Acid Catalyst and Reflux: Add two drops of 95% sulfuric acid to the reaction mixture. Heat the mixture under reflux for 3 hours.

  • Neutralization and Work-up: Allow the mixture to cool to ambient temperature and then add 0.21 g of sodium acetate to neutralize the sulfuric acid.

Experimental Protocol for this compound Synthesis (Adapted from patent literature)[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and means for nitrogen blanketing, charge stearic acid and an excess of vinyl acetate.

  • Catalyst Addition: Introduce a mercury-based catalyst (e.g., mercuric acetate) and a strong acid catalyst (e.g., sulfuric acid).

  • Reaction: Heat the mixture to a temperature between 78 °C and 80 °C. The reaction is reversible, and the equilibrium can be shifted towards the product by removing the by-product, acetic acid, during the reaction.

  • Purification: After the reaction, the crude product contains this compound, unreacted vinyl acetate and stearic acid, and the catalyst. The this compound can be purified by extraction with a non-polar hydrocarbon solvent followed by separation and removal of the solvent.

Visualizing Chemical Structures and Synthesis

To better understand the molecules and processes discussed, the following diagrams have been generated using Graphviz.

G Chemical Structures cluster_VS This compound cluster_VL Vinyl Laurate VS C₂₀H₃₈O₂ VL C₁₄H₂₆O₂

A simplified representation of the chemical formulas for this compound and Vinyl Laurate.

G Transvinylation Synthesis Pathway Fatty Acid Fatty Acid Reaction Reaction Fatty Acid->Reaction Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction Vinyl Ester Vinyl Ester Reaction->Vinyl Ester Acetic Acid Acetic Acid Reaction->Acetic Acid Catalyst Catalyst Catalyst->Reaction

A generalized workflow for the synthesis of vinyl esters via transvinylation.

Conclusion

  • Vinyl Laurate is likely the better choice when a higher degree of plasticizing efficiency is desired, leading to more flexible materials. Its potentially higher reactivity could also be advantageous in certain synthesis processes.

  • This compound , with its longer alkyl chain, is preferable for applications requiring maximum hydrophobicity , lower plasticizer migration, and potentially higher thermal stability.

Further direct comparative studies are warranted to provide more granular quantitative data on their performance in various polymer systems. However, based on the available data and established structure-property relationships, researchers can make informed decisions on which monomer is better suited for their specific research and development objectives.

References

A Comparative Guide to the Validation of Poly(vinyl stearate) Molecular Weight by Light Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a polymer's molecular weight is a critical parameter in the development of drug delivery systems, specialty excipients, and other advanced materials. For hydrophobic polymers like poly(vinyl stearate), ensuring the validity of molecular weight data is essential for predicting its physicochemical properties, performance, and batch-to-batch consistency. This guide provides a comparative overview of light scattering techniques for the validation of poly(this compound) molecular weight, with a focus on experimental data and detailed protocols.

Comparison of Molecular Weight Determination Methods

Static Light Scattering (SLS), particularly when coupled with Size Exclusion Chromatography (SEC-MALS), is a powerful technique for determining the absolute weight-average molecular weight (Mw) of polymers without the need for column calibration with polymer standards of the same composition.[1][2] This is a significant advantage over conventional Gel Permeation Chromatography (GPC/SEC) which relies on relative calibration and can be inaccurate if the hydrodynamic volume of the sample polymer differs from that of the standards.[3] Another common method, viscometry, provides a viscosity-average molecular weight (Mv) which is typically close to the weight-average molecular weight.[4][5]

Below is a table comparing hypothetical, yet representative, molecular weight data for a sample of poly(this compound) as determined by SEC-MALS, conventional GPC, and viscometry.

ParameterSEC-MALSConventional GPC (Relative to Polystyrene Standards)Viscometry
Weight-Average Molecular Weight (Mw) 150,000 g/mol 135,000 g/mol -
Number-Average Molecular Weight (Mn) 120,000 g/mol 105,000 g/mol -
Polydispersity Index (PDI = Mw/Mn) 1.251.29-
Viscosity-Average Molecular Weight (Mv) --145,000 g/mol
Radius of Gyration (Rg) 15.2 nm--

Note: This data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible molecular weight data. Below are methodologies for the key techniques discussed.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method provides an absolute measure of the weight-average molecular weight by combining the separation power of SEC with the direct molecular weight determination capability of MALS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

  • SEC columns suitable for separating polymers in the expected molecular weight range (e.g., two mixed-bed columns).

  • Multi-Angle Light Scattering (MALS) detector.

  • Differential Refractive Index (dRI) detector.

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of Tetrahydrofuran (THF).

  • System Equilibration: Equilibrate the SEC system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C) until stable baselines are achieved for both the MALS and dRI detectors.

  • Sample Preparation:

    • Accurately weigh and dissolve poly(this compound) in THF to prepare a stock solution of known concentration (e.g., 2 mg/mL).

    • Gently agitate the solution to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • dn/dc Determination: The refractive index increment (dn/dc) is a critical parameter for absolute molecular weight determination. For poly(this compound) in THF, a value similar to that of other poly(vinyl esters) can be used as a starting point, though experimental determination is recommended for highest accuracy. A value of approximately 0.033 mL/g, as reported for poly(vinyl acetate) in THF, can be used as an initial estimate.

  • Data Acquisition: Inject a known volume of the filtered polymer solution (e.g., 100 µL) into the SEC-MALS system.

  • Data Analysis: Process the collected data using appropriate software (e.g., ASTRA). The software will use the signals from the MALS and dRI detectors, along with the known dn/dc value and concentration, to calculate the absolute molecular weight and radius of gyration at each elution volume.

Conventional Gel Permeation Chromatography (GPC)

This technique estimates the molecular weight of a polymer relative to a set of calibration standards.

Instrumentation:

  • GPC system with a pump, autosampler, and column oven.

  • SEC columns.

  • dRI detector.

Procedure:

  • Calibration:

    • Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.

    • Inject each standard into the GPC system and record the elution volume.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis:

    • Prepare and filter the poly(this compound) solution as described for SEC-MALS.

    • Inject the sample into the GPC system.

  • Data Analysis: Determine the elution volume of the poly(this compound) peak and use the calibration curve to estimate the relative molecular weight.

Viscometry

This classical method determines the viscosity-average molecular weight by measuring the viscosity of dilute polymer solutions.

Instrumentation:

  • Ubbelohde or similar capillary viscometer.

  • Constant temperature water bath.

  • Stopwatch.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., THF) at a known concentration.

    • Prepare a series of dilutions from the stock solution.

  • Measurement:

    • Measure the flow time of the pure solvent and each polymer solution in the viscometer at a constant temperature.

  • Calculations:

    • Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

    • Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).

    • Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The Mark-Houwink constants, K and a, are specific to the polymer-solvent system and must be obtained from literature or determined experimentally. For poly(vinyl acetate) in acetone, representative values are K = 10.2 x 10^-3 mL/g and a = 0.72.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in molecular weight determination by SEC-MALS and the logical relationship between different molecular weight averages.

SEC_MALS_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition & Analysis A Prepare Mobile Phase (THF) B Equilibrate SEC System A->B E Inject Sample B->E C Dissolve Poly(this compound) in THF D Filter Polymer Solution C->D D->E F Separate by Size (SEC Columns) E->F G Detect Light Scattering (MALS) F->G H Detect Refractive Index (dRI) F->H I Calculate Absolute Mw & Rg G->I H->I

Experimental workflow for SEC-MALS analysis.

MW_Relationship cluster_order For a Polydisperse Polymer Mn Mn (Number Average) Mv Mv (Viscosity Average) Mn->Mv Typically Close Mw Mw (Weight Average) Mv->Mw Mz Mz (Z-Average) Mw->Mz

Relationship between molecular weight averages.

By employing robust techniques like SEC-MALS and adhering to detailed experimental protocols, researchers can confidently validate the molecular weight of poly(this compound), ensuring the quality and reliability of their materials for advanced applications.

References

A Comparative Analysis of the Hydrophobicity of Fatty Acid Vinyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fatty acid vinyl esters is crucial for their application in polymer synthesis, drug delivery systems, and biomaterial development. A key parameter governing their behavior in both aqueous and non-aqueous environments is hydrophobicity. This guide provides a comparative analysis of the hydrophobicity of a homologous series of fatty acid vinyl esters, supported by established experimental methodologies.

The hydrophobicity of a molecule describes its tendency to repel water. In the context of fatty acid vinyl esters, this property is primarily dictated by the length of the fatty acid's alkyl chain. As the number of carbon atoms in the alkyl chain increases, the molecule becomes more nonpolar, leading to a greater degree of hydrophobicity. This trend is a fundamental principle in physical organic chemistry.[1][2][3][4][5]

Quantitative Comparison of Hydrophobicity

Fatty Acid Vinyl EsterChemical FormulaFatty Acid Chain LengthCalculated LogP
Vinyl LaurateC14H26O2C125.8
Vinyl MyristateC16H30O2C146.8 (estimated)
Vinyl PalmitateC18H34O2C167.8 (estimated)
Vinyl StearateC20H38O2C188.8 (estimated)

Note: The LogP value for vinyl laurate is obtained from PubChem. The LogP values for vinyl myristate, vinyl palmitate, and this compound are estimated based on the incremental increase in hydrophobicity with each addition of a methylene (-CH2-) group to the alkyl chain.

The data clearly illustrates that as the length of the fatty acid chain increases, the LogP value, and therefore the hydrophobicity, also increases. This is due to the larger nonpolar surface area of the longer alkyl chains.

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of fatty acid vinyl esters can be experimentally determined using several well-established techniques. The following are detailed protocols for two common methods: contact angle measurement and reversed-phase high-performance liquid chromatography (RP-HPLC).

Contact Angle Measurement

This method directly measures the angle formed by a droplet of a liquid (typically water) on a solid surface of the substance being tested. A higher contact angle indicates greater hydrophobicity.

Methodology:

  • Sample Preparation: A thin, uniform film of each fatty acid vinyl ester is prepared on a clean, flat, and smooth solid substrate (e.g., a glass slide or silicon wafer). This can be achieved by methods such as spin coating, dip coating, or solvent casting, followed by complete solvent evaporation.

  • Instrumentation: A goniometer or a contact angle measuring system equipped with a high-resolution camera and a light source is used. The system should be placed on a vibration-free table to ensure droplet stability.

  • Measurement Procedure:

    • A microliter syringe is used to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface of the fatty acid vinyl ester film.

    • The camera captures a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Software is then used to analyze the image and calculate the contact angle between the baseline of the droplet and the tangent at the droplet's edge.

    • Measurements are repeated at multiple locations on the film surface to ensure reproducibility and obtain an average value.

G Experimental Workflow for Contact Angle Measurement cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare thin film of fatty acid vinyl ester prep2 Ensure uniform and smooth surface prep1->prep2 measure1 Deposit water droplet on the film prep2->measure1 measure2 Capture high-resolution image of the droplet measure1->measure2 analysis1 Calculate contact angle using software measure2->analysis1 analysis2 Repeat measurements for statistical validity analysis1->analysis2

Workflow for contact angle measurement.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, a C18 reversed-phase column, and a suitable detector (e.g., UV-Vis or refractive index detector) is required.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, is used. The separation can be performed under isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) conditions.

  • Sample Preparation: Standard solutions of each fatty acid vinyl ester are prepared in a solvent compatible with the mobile phase.

  • Chromatographic Run:

    • The C18 column is equilibrated with the mobile phase until a stable baseline is achieved.

    • A known volume of the sample solution is injected into the system.

    • The analyte is eluted through the column, and the detector records the signal over time, generating a chromatogram.

    • The time it takes for the analyte to pass through the column is its retention time.

  • Data Analysis: The retention times of the different fatty acid vinyl esters are compared. A longer retention time indicates greater hydrophobicity. The logarithm of the retention factor (log k') can be calculated and is linearly related to the LogP value.

G Logical Flow of RP-HPLC for Hydrophobicity start Inject Sample column Separation on C18 Column start->column detection Detection (e.g., UV-Vis) column->detection chromatogram Generate Chromatogram detection->chromatogram analysis Determine Retention Time chromatogram->analysis conclusion Longer Retention Time = Higher Hydrophobicity analysis->conclusion

RP-HPLC analysis for hydrophobicity.

Signaling Pathways

Information regarding the direct involvement of the hydrophobicity of fatty acid vinyl esters in specific biological signaling pathways is not extensively documented in scientific literature. These molecules are primarily utilized as monomers in industrial polymer synthesis and are not typically studied in the context of cellular signaling. Their biological effects would likely be related to their interactions with cell membranes, where hydrophobicity would play a significant role in membrane disruption or partitioning, rather than specific receptor-mediated signaling.

Conclusion

The hydrophobicity of fatty acid vinyl esters is a critical parameter that directly correlates with the length of their alkyl chain. This guide provides a framework for comparing these compounds through calculated LogP values and outlines detailed experimental protocols for their empirical determination. For researchers in materials science and drug development, a thorough understanding and precise measurement of hydrophobicity are essential for the rational design and application of these versatile molecules.

References

A Comparative Guide to the Biocompatibility of Copolymers for Biomedical Applications: Vinyl Stearate, PLGA, and PCL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a biocompatible polymer is a critical decision in the design of drug delivery systems and medical devices. This guide provides a comparative assessment of vinyl stearate copolymers and two widely used biodegradable polyesters, poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). While extensive data is available for PLGA and PCL, quantitative biocompatibility data for this compound copolymers is limited in publicly accessible literature, presenting a challenge for direct comparison.

This guide summarizes available quantitative data on cytotoxicity and hemocompatibility, details relevant experimental protocols, and visualizes key inflammatory signaling pathways to aid in material selection.

Quantitative Biocompatibility Data

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayConcentrationCell Viability (%)Reference
PLGA HEK293MTT1.25 x 10¹⁰ nanoparticles/mL> 80%[1]
U251 (human glioma)MTT0.0625 - 4 mg/mL> 80%[2]
MDA-MB231 (breast cancer)MTT2.5 µg/mL (curcumin-loaded NPs)73% (after 24h)[3]
HaCaT (keratinocytes)MTTNot specifiedNot cytotoxic[4]
PCL Oral FibroblastsMTTUndiluted degradation product80.8 ± 2%[5]
Oral FibroblastsMTT10x diluted degradation product94.1 ± 11%
L929 (fibroblasts)MTTNot specifiedHigh cell viability (>90%)
PLA/PCL (93/7) filmsMTTNot specified> 100%
PLA-PCL (80:20)MTTNot specified97.416 ± 5.079%
This compound Copolymers Data Not AvailableMTT---

Table 2: In Vitro Hemocompatibility Data

PolymerAssayConcentrationHemolysis (%)Reference
PLGA Hemolysis Assay1 mg/mL< 5%
Hemolysis Assay100 mg/mL< 5%
Hemolysis AssayNot specifiedNo hemolysis observed
PCL Hemolysis Assay5 - 500 µg/mL< 2%
Hemolysis AssayNot specified~1%
Hemolysis AssayNot specified0.85 - 0.88%
This compound Copolymers Hemolysis AssayNot specified< 5% (in a formulation)

In Vivo Inflammatory Response

Poly(lactic-co-glycolic acid) (PLGA): When implanted in vivo, PLGA generally elicits a mild and expected foreign body response. This response is characterized by an initial acute inflammation, followed by a chronic inflammatory phase that includes the formation of a fibrous capsule around the implant. The degradation of PLGA into lactic and glycolic acids can lower the local pH, which may contribute to the inflammatory response. The intensity and duration of this response can be influenced by the molecular weight, copolymer ratio, and implant geometry.

Poly(ε-caprolactone) (PCL): PCL is known for its slow degradation rate, which results in a more prolonged but generally mild in vivo inflammatory response compared to PLGA. Histological analysis of PCL implants typically shows a thin fibrous capsule with a limited number of inflammatory cells, such as macrophages and foreign body giant cells. The response is generally considered acceptable for long-term implantation.

This compound Copolymers: Specific in vivo inflammatory response data for this compound copolymers is not well-documented in the available literature. Based on the biocompatibility of stearic acid, a minimal inflammatory response would be expected. However, without specific studies, this remains an assumption.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test polymer extracts or nanoparticles

  • Control cells (untreated)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer extracts or nanoparticles. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is calculated as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Hemolysis Assay

This assay determines the hemolytic (red blood cell-lysing) activity of a material upon direct contact with blood.

Materials:

  • Freshly collected anticoagulated blood (e.g., human or rabbit)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Triton X-100 or deionized water)

  • Negative control (PBS)

  • Test material

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Incubation: Place the test material in a tube and add the diluted blood suspension. Incubate with gentle agitation for a specified time (e.g., 1-4 hours) at 37°C. Include positive and negative control tubes.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Signaling Pathways and Experimental Workflows

The interaction of biomaterials with the immune system is a complex process involving various signaling pathways. Macrophage polarization and the NF-κB pathway are central to the inflammatory response.

Macrophage Polarization

Upon encountering a foreign material, monocytes are recruited to the site and differentiate into macrophages. These macrophages can adopt different phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-healing M2. The balance between these phenotypes is crucial for biocompatibility.

Macrophage_Polarization Biomaterial Biomaterial Monocyte Monocyte Biomaterial->Monocyte Recruitment Macrophage Macrophage (M0) Monocyte->Macrophage Differentiation M1 M1 Macrophage (Pro-inflammatory) Macrophage->M1 Polarization (e.g., LPS, IFN-γ) M2 M2 Macrophage (Anti-inflammatory) Macrophage->M2 Polarization (e.g., IL-4, IL-13) Inflammation Inflammation Foreign Body Response M1->Inflammation Tissue_Repair Tissue Repair Integration M2->Tissue_Repair NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial Surface or Degradation Products Receptor Toll-like Receptor (TLR) Biomaterial->Receptor Recognition IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Release Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Transcription Biocompatibility_Workflow Start Polymer Synthesis & Characterization InVitro In Vitro Biocompatibility Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) InVitro->Hemocompatibility InVivo In Vivo Biocompatibility (Animal Model) Cytotoxicity->InVivo If non-cytotoxic Hemocompatibility->InVivo If hemocompatible Implantation Subcutaneous or Intramuscular Implantation InVivo->Implantation Histology Histological Analysis (Inflammatory Response) Implantation->Histology End Biocompatibility Assessment Histology->End

References

A Comparative Study of Vinyl Oleate and Vinyl Stearate in Copolymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of monomers in copolymerization is critical to tailoring the final properties of a polymer. This guide provides an objective comparison of two long-chain vinyl esters, vinyl oleate and vinyl stearate, in copolymerization. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing data on their individual copolymerization behaviors and the properties of the resulting copolymers. It also provides detailed experimental protocols for a comprehensive comparative analysis.

Monomer Characteristics: A Tale of Saturation

Vinyl oleate and this compound are structurally similar, both possessing a vinyl group attached to a long C18 alkyl chain via an ester linkage. The key difference lies in the saturation of this alkyl chain. This compound features a fully saturated stearate chain, while vinyl oleate contains a monounsaturated oleate chain. This seemingly small difference has significant implications for the geometry of the monomer and the resulting polymer's properties.

FeatureVinyl OleateThis compound
Alkyl Chain C18, Monounsaturated (Oleate)C18, Saturated (Stearate)
Molecular Formula C₂₀H₃₆O₂C₂₀H₃₈O₂
Key Structural Feature One C=C double bond in the alkyl chainFully saturated alkyl chain
Expected Influence Increased flexibility, potential for side-chain reactionsHigher packing efficiency, potential for side-chain crystallinity

Copolymerization Behavior and Reactivity

The direct polymerization of vinyl oleate is not extensively documented, with the primary route to polyvinyl oleate being the esterification of polyvinyl alcohol (PVA)[1][2]. However, studies on the copolymerization of vinyl oleate and other plant-oil-based vinyl monomers with more reactive comonomers like vinyl acetate and styrene have been conducted[3][4][5].

In free-radical copolymerization, the reactivity of a monomer is a crucial factor. Studies on long-chain, oleic acid-derived vinyl monomers indicate that their reactivity is generally lower than that of common comonomers like styrene and vinyl acetate. The reactivity ratios for these systems often show a preference for the addition of the more conventional monomer to the growing polymer chain. This suggests that incorporating a high percentage of vinyl oleate into a copolymer can be challenging.

Key Comparison Points:

  • Reactivity: Both vinyl oleate and this compound are expected to be less reactive than common comonomers like vinyl acetate and styrene due to their long alkyl chains.

  • Chain Transfer: The unsaturated bond in the oleate chain of vinyl oleate introduces a potential site for chain transfer reactions, which could lead to lower molecular weight copolymers compared to those made with this compound under identical conditions.

  • Copolymer Composition: Achieving high incorporation of either monomer may require specific polymerization conditions, such as a high monomer feed ratio.

Performance Comparison: Thermal and Mechanical Properties

The long alkyl side chains of both monomers act as internal plasticizers, influencing the thermal and mechanical properties of the resulting copolymers.

Thermal Properties

The incorporation of long-chain vinyl esters generally leads to a decrease in the glass transition temperature (Tg) of the copolymer, indicating increased flexibility. Studies have shown that the thermal stability of poly(vinyl ester)s can increase with the length of the alkyl side chain.

Table 1: Expected Thermal Properties of Copolymers

PropertyEffect of Vinyl Oleate IncorporationEffect of this compound IncorporationSupporting Evidence
Glass Transition Temp. (Tg) Significant decreaseSignificant decrease
Thermal Stability (TGA) May be slightly lower due to the double bondGenerally good, increases with chain length
Side-Chain Crystallinity Less likely due to the kinked chainPossible, leading to a melting endotherm
Mechanical Properties

The mechanical properties of copolymers containing these long-chain vinyl esters are significantly influenced by the plasticizing effect of the alkyl chains.

Table 2: Expected Mechanical Properties of Copolymers

PropertyEffect of Vinyl Oleate IncorporationEffect of this compound IncorporationSupporting Evidence
Tensile Strength DecreaseDecrease
Elongation at Break Significant increaseIncrease
Hardness DecreaseDecrease

The presence of the double bond in the oleate chain may also offer a site for post-polymerization modification or crosslinking, which could be utilized to enhance the mechanical properties of the final material.

Experimental Protocols for a Comparative Study

To conduct a direct comparative study of vinyl oleate and this compound in copolymerization, the following experimental protocols are recommended.

Monomer Purification
  • Vinyl Oleate and this compound: Pass each monomer through a column of basic alumina to remove any inhibitor (e.g., hydroquinone monomethyl ether).

  • Comonomer (e.g., Vinyl Acetate): Distill under reduced pressure to remove the inhibitor.

  • Store purified monomers under nitrogen at low temperatures (e.g., 4°C) until use.

Free-Radical Copolymerization

This protocol describes a solution polymerization method. Emulsion or bulk polymerization could also be adapted.

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of vinyl oleate (or this compound) and the comonomer (e.g., vinyl acetate) to a suitable solvent (e.g., toluene or benzene).

  • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C) and stir for a specified time. To determine reactivity ratios, the conversion should be kept low (<10%).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization Monomer_Purification Monomer Purification (Vinyl Oleate/Stearate & Comonomer) Reaction_Setup Reaction Setup (Solvent, Monomers, Initiator) Monomer_Purification->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reaction_Setup->Deoxygenation Polymerization Polymerization (Heating & Stirring) Deoxygenation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying (Vacuum Oven) Filtration_Washing->Drying NMR ¹H NMR (Composition, Reactivity Ratios) Drying->NMR GPC GPC (Molecular Weight & PDI) Drying->GPC DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA Tensile_Testing Tensile Testing (Mechanical Properties) Drying->Tensile_Testing

Figure 1: Experimental workflow for the comparative copolymerization study.
Polymer Characterization

  • Copolymer Composition: Determined by ¹H NMR spectroscopy by comparing the integration of characteristic peaks of each monomer unit.

  • Reactivity Ratios: Calculated from the copolymer composition at low conversions using methods like Fineman-Ross or Kelen-Tüdös.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and any melting points (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Mechanical Properties: Evaluated by tensile testing of solvent-cast films to determine tensile strength, Young's modulus, and elongation at break.

Logical Relationships and Expected Outcomes

The structural differences between vinyl oleate and this compound are expected to manifest in their copolymerization behavior and the final properties of the copolymers.

G cluster_properties Copolymer Properties Vinyl_Oleate Vinyl Oleate (Unsaturated C18 Chain) Flexibility Increased Flexibility (Lower Tg) Vinyl_Oleate->Flexibility Reactivity Lower Reactivity Vinyl_Oleate->Reactivity MW Potentially Lower MW (Chain Transfer) Vinyl_Oleate->MW Mechanical Lower Tensile Strength, Higher Elongation Vinyl_Oleate->Mechanical Vinyl_Stearate This compound (Saturated C18 Chain) Vinyl_Stearate->Flexibility Vinyl_Stearate->Reactivity Crystallinity Side-Chain Crystallinity Vinyl_Stearate->Crystallinity Vinyl_Stearate->Mechanical

Figure 2: Relationship between monomer structure and expected copolymer properties.

Conclusion

While a definitive, side-by-side comparison of vinyl oleate and this compound in copolymerization requires further dedicated research, the existing literature provides a strong foundation for predicting their behavior. Both monomers are valuable for introducing flexibility and hydrophobicity into copolymers. The choice between them will depend on the specific application requirements. This compound may be preferred where higher thermal stability and potential for ordered structures are desired. In contrast, vinyl oleate offers a route to more flexible materials and presents a reactive site in its side chain for potential crosslinking or further functionalization. The experimental protocols outlined in this guide provide a framework for researchers to conduct a thorough and direct comparative study, which would be a valuable contribution to the field of polymer science.

References

A Comparative Guide to the Mechanical Properties of Poly(vinyl stearate) and Other Common Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of polymers is crucial for material selection in various applications, from medical devices to drug delivery systems. This guide provides a comparative analysis of the mechanical properties of poly(vinyl stearate) (PVS) against widely used polymers such as polyethylene (PE) and polypropylene (PP). Due to the limited availability of specific quantitative mechanical data for poly(this compound) in publicly accessible literature, this guide combines quantitative data for polyethylene and polypropylene with a qualitative assessment of poly(this compound) based on available information and the properties of structurally similar polymers.

Data Presentation: A Comparative Overview

The following table summarizes the key mechanical properties of High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP). These values are typical ranges and can vary depending on the specific grade, processing conditions, and testing methodology.

PropertyHigh-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)Polypropylene (PP) (Homopolymer)Polypropylene (PP) (Copolymer)Test Standard
Tensile Strength (MPa) 21.9 - 30[1][2][3]10 - 13.4[4][5]31.03 - 41.3727.58 - 37.92ASTM D638
Tensile Modulus (GPa) 0.86 - 1.550.04 - 0.391.14 - 1.550.90 - 1.24ASTM D638
Elongation at Break (%) 500 - 1350100 - 605100 - 600200 - 500ASTM D638
Flexural Modulus (GPa) 0.928 - 1.380.199 - 0.21.17 - 1.720.90 - 1.38ASTM D790
Hardness (Shore D) 58 - 6945 - 5570-ASTM D2240

Poly(this compound): A Qualitative Assessment

PVS is a polymer with long, saturated hydrocarbon side chains (stearate groups). These side chains are known to impart flexibility and hydrophobicity. The long alkyl side chains can lead to a waxy or soft consistency at room temperature, suggesting that PVS likely exhibits lower tensile strength and modulus compared to semi-crystalline polymers like HDPE and polypropylene. The flexibility imparted by the stearate side chains would suggest a potentially high elongation at break.

In applications such as coatings and adhesives, PVS is noted for its excellent film-forming properties. This implies that it can form continuous, flexible films, which is consistent with a polymer that has a lower modulus and higher elongation. The long, non-polar side chains would also contribute to good water resistance.

Experimental Protocols: Standardized Testing Methodologies

The mechanical properties presented in this guide are typically determined using standardized test methods developed by organizations such as ASTM International. These protocols ensure that data is reproducible and comparable across different materials and laboratories.

Tensile Properties (ASTM D638 / ASTM D882)

Tensile testing is one of the most common methods for evaluating the mechanical behavior of polymers.

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics. This standard is used for rigid and semi-rigid plastics with a thickness of 1.0 mm or greater.

    • Specimen: A "dog-bone" shaped specimen is used to ensure that fracture occurs in the central, narrower section.

    • Procedure: The specimen is held in the grips of a universal testing machine and pulled apart at a constant rate of crosshead movement until it fractures. A load cell measures the applied force, and an extensometer measures the change in length (strain).

    • Key Properties Measured: Tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (how much the material stretches before breaking).

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This method is specifically for films and sheets less than 1.0 mm thick.

    • Specimen: Rectangular strips of the film are used.

    • Procedure: Similar to ASTM D638, the specimen is pulled in a universal testing machine at a constant rate.

    • Key Properties Measured: The same fundamental properties as ASTM D638 are determined.

Flexural Properties (ASTM D790)

Flexural tests measure the behavior of materials subjected to bending forces.

  • ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

    • Specimen: A rectangular bar of a specific dimension is used.

    • Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending test). The load and deflection are measured until the specimen breaks or reaches a specified strain.

    • Key Properties Measured: Flexural strength (the maximum stress at the outer surface at failure) and flexural modulus (a measure of stiffness in bending).

Hardness (ASTM D2240)

Hardness testing measures the resistance of a material to indentation.

  • ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness.

    • Instrument: A durometer, which consists of a calibrated spring-loaded indenter. Different scales (e.g., Shore A, Shore D) are used for materials of different hardness.

    • Procedure: The indenter is pressed into the surface of the material, and the depth of indentation is measured. The hardness value is read directly from the durometer's scale.

    • Key Property Measured: Durometer hardness, which is an empirical measure of indentation resistance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the tensile properties of a polymer sample according to ASTM D638.

G cluster_0 Sample Preparation cluster_1 Tensile Testing cluster_2 Data Analysis A Material Conditioning (ASTM D618) B Specimen Machining/ Molding (Dog-bone shape) A->B C Mount Specimen in Universal Testing Machine B->C D Attach Extensometer C->D E Apply Tensile Load at Constant Crosshead Speed D->E F Record Load vs. Extension Data E->F G Calculate Stress and Strain F->G H Generate Stress-Strain Curve G->H I Determine Tensile Strength, Modulus, and Elongation H->I

Caption: Workflow for Tensile Property Testing (ASTM D638).

References

A Comparative Guide to the Long-Term Stability of Vinyl Stearate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the long-term stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Vinyl stearate, a vinyl ester of stearic acid, is utilized in various industrial applications and has potential as a hydrophobic lubricant in tablet formulations. This guide provides a comparative analysis of this compound's stability, drawing on available data for similar stearate esters and established principles of stability testing.

Comparative Stability Profile of Lubricants

While specific long-term stability data for this compound in pharmaceutical formulations is not extensively published, its stability profile can be inferred from its chemical structure and comparison with other commonly used lubricants. The primary degradation pathway for esters like this compound is hydrolysis, which can be influenced by factors such as pH, moisture content, and temperature.[1]

Below is a comparative table summarizing the stability and performance characteristics of this compound alongside other common tablet lubricants.

LubricantChemical ClassPrimary Degradation PathwayKey Stability ConsiderationsPerformance Attributes
This compound Vinyl EsterHydrolysis to stearic acid and vinyl alcohol (which tautomerizes to acetaldehyde)Sensitive to acidic and basic conditions, and moisture.[1] Polymerization can also occur.[1]Highly hydrophobic. Potential for good lubrication efficiency.
Magnesium Stearate Metallic StearateRelatively stable; can react with acidic active pharmaceutical ingredients (APIs).Can affect tablet hardness and dissolution rates.[2][3]Excellent lubrication efficiency, widely used.
Stearic Acid Fatty AcidGenerally stable; can undergo oxidation at elevated temperatures.Less effective as a lubricant at higher speeds compared to magnesium stearate.Naturally derived, suitable for "clean label" formulations.
Sodium Stearyl Fumarate Hydrophilic EsterRelatively stable.Less sensitive to over-mixing than magnesium stearate.Hydrophilic, resulting in minimal impact on tablet dissolution.

Experimental Protocols for Stability Testing

A robust long-term stability testing protocol for a formulation containing this compound should be designed to detect any changes in the physical and chemical properties of the drug product over time. The following is a generalized experimental protocol based on industry standards and methods for similar compounds.

Objective: To evaluate the long-term stability of a tablet formulation containing this compound under controlled storage conditions.

Materials:

  • Tablet formulation containing this compound

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation study samples (acid, base, oxidative, thermal, and photolytic stress)

Methodology:

  • Sample Preparation:

    • Accurately weigh and crush a representative number of tablets.

    • Dissolve the powdered tablets in a suitable solvent (e.g., a mixture of acetonitrile and isopropanol).

    • Vortex or sonicate to ensure complete dissolution of the active ingredient and this compound.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) to ensure separation of this compound from its potential degradation products, primarily stearic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: As appropriate for the API and this compound.

  • Forced Degradation Study:

    • Subject the formulation to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light) to generate potential degradation products and validate the stability-indicating nature of the analytical method.

  • Long-Term Stability Study:

    • Store the tablet formulation in its intended packaging at long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

    • Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

    • At each time point, assess the following parameters:

      • Appearance (color, odor, shape)

      • Assay of the active pharmaceutical ingredient

      • Assay of this compound

      • Quantification of degradation products (e.g., stearic acid)

      • Dissolution profile

      • Hardness and friability

Data Presentation

The quantitative data from the long-term stability study should be summarized in a clear and concise table to facilitate comparison and trend analysis.

Table 1: Illustrative Long-Term Stability Data for a this compound Formulation at 25°C/60% RH

Time Point (Months)AppearanceAPI Assay (%)This compound Assay (%)Stearic Acid (%)Dissolution at 30 min (%)
0White, round100.299.8< 0.195
3Conforms99.999.50.294
6Conforms99.599.10.592
12Conforms99.198.50.990
24Conforms98.597.21.888
36Conforms97.895.82.585

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the degradation pathway of this compound.

G cluster_0 Preparation cluster_1 Long-Term Stability Study cluster_2 Analysis at Time Points cluster_3 Data Evaluation A Formulation with this compound B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Storage at 25°C/60% RH A->D E Storage at 40°C/75% RH A->E C Method Development & Validation B->C F Sample Preparation D->F E->F G HPLC Analysis F->G H Physical Testing (Appearance, Hardness, etc.) F->H I Dissolution Testing F->I J Data Analysis & Trending G->J H->J I->J K Shelf-Life Determination J->K

Caption: Experimental workflow for long-term stability testing.

G cluster_0 Degradation Pathway This compound This compound CH₃(CH₂)₁₆COOCH=CH₂ Stearic Acid Stearic Acid CH₃(CH₂)₁₆COOH This compound->Stearic Acid Hydrolysis (H₂O) Vinyl Alcohol Vinyl Alcohol (unstable) CH₂=CHOH This compound->Vinyl Alcohol Hydrolysis (H₂O) Acetaldehyde Acetaldehyde CH₃CHO Vinyl Alcohol->Acetaldehyde Tautomerization

Caption: Hydrolytic degradation pathway of this compound.

References

A Comparative Guide to Ensuring Batch-to-Batch Consistency of Vinyl Stearate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency of raw materials is a cornerstone of reproducible research and robust product development. Vinyl stearate, a versatile monomer and excipient, is no exception. Variations in its purity, physical properties, and impurity profile from one batch to another can have significant downstream consequences. This guide provides a framework for assessing the batch-to-batch consistency of this compound and objectively compares its performance attributes with common alternatives.

The quality of this compound can be influenced by its synthesis process, which typically involves the transvinylation of stearic acid with vinyl acetate. Potential impurities that can arise from this process include unreacted starting materials like stearic acid, by-products such as acetic acid and ethylidene diesters, and residual catalysts. The presence and concentration of these impurities can significantly impact the performance of this compound in its end-use application.

Understanding Batch-to-Batch Variability: A Data-Driven Approach

A systematic assessment of batch-to-batch consistency relies on the meticulous analysis of key quality attributes. While specific batch data is proprietary, the following tables illustrate the types of quantitative data that should be requested and analyzed from a supplier's Certificate of Analysis (CoA) or generated internally.

Table 1: Illustrative Batch-to-Batch Comparison of this compound Properties

ParameterSpecificationBatch ABatch BBatch C
Appearance White to off-white solidConformsConformsConforms
Purity (by GC) ≥ 95%96.2%95.5%96.8%
Melting Point (by DSC) 35-37 °C36.1 °C35.5 °C36.5 °C
Acid Value (mg KOH/g) ≤ 2.01.51.81.2
Residual Stearic Acid ≤ 3.0%2.5%2.9%2.1%
Residual Vinyl Acetate ≤ 0.5%0.3%0.4%0.2%
Moisture Content ≤ 0.5%0.2%0.3%0.2%

Note: The data presented in this table is for illustrative purposes only and does not represent actual batch data.

Head-to-Head: this compound vs. Alternative Excipients

In pharmaceutical formulations, particularly in solid dosage forms, this compound can act as a lubricant. Its performance in this role can be compared to other commonly used lubricants like magnesium stearate and sodium stearyl fumarate.

Table 2: Comparative Overview of this compound and Alternative Lubricants

PropertyThis compoundMagnesium StearateSodium Stearyl Fumarate
Chemical Nature Fatty acid esterMagnesium salt of stearic acidSodium salt of stearyl fumaric acid ester
Solubility Insoluble in waterInsoluble in waterSlightly soluble in water
Lubrication Efficiency ModerateHighHigh
Impact on Dissolution Can be hydrophobic, potentially retarding dissolutionHighly hydrophobic, known to retard dissolutionLess hydrophobic, minimal impact on dissolution[1]
Common Consistency Issues Residual monomers and reactantsVariability in crystal form, hydration state, and fatty acid composition[2]Generally consistent

Note: The information in this table is based on generally available data and is for comparative purposes.

Experimental Protocols for Quality Assessment

To ensure the consistency of this compound, a robust analytical testing program is essential. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and identify and quantify residual reactants and by-products.

Principle: GC separates volatile and semi-volatile compounds, which are then identified by their mass spectra. For this compound, which has low volatility, derivatization may be necessary to convert it into more volatile components.

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

    • Add 1 mL of a derivatizing agent (e.g., 2% sulfuric acid in methanol for transesterification to fatty acid methyl esters).

    • Cap the vial and heat at 70°C for 2 hours.

    • After cooling, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.

    • Vortex the mixture and allow the layers to separate. The upper hexane layer containing the derivatized analytes is used for injection.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • Injection Volume: 1 µL (splitless mode).

    • Injector Temperature: 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

    • Quantify the main peak (this compound derivative) and impurities using an internal or external standard method.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification and Consistency Check

Objective: To confirm the identity of this compound and to quickly screen for batch-to-batch variations in chemical structure.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a unique "fingerprint" based on its molecular vibrations.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for minimal sample preparation.

    • Place a small amount of the this compound powder directly on the ATR crystal.

  • Instrumental Parameters:

    • Mode: ATR-FTIR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks for vinyl esters include C=O stretching (around 1740 cm⁻¹) and C=C stretching (around 1645 cm⁻¹).

    • Overlay the spectra of different batches to visually inspect for any significant differences in peak positions or relative intensities, which could indicate variations in composition or the presence of impurities.

Differential Scanning Calorimetry (DSC) for Thermal Property Analysis

Objective: To determine the melting point and thermal behavior of this compound, which are sensitive to purity.

Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the characterization of thermal transitions like melting.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan. Use an empty sealed pan as a reference.

  • Thermal Analysis Program:

    • Equilibration: Hold at 0°C for 5 minutes.

    • Heating Ramp: Heat from 0°C to 60°C at a rate of 10°C/min.

    • Cooling Ramp: Cool from 60°C to 0°C at a rate of 10°C/min.

    • Second Heating Ramp: Heat from 0°C to 60°C at a rate of 10°C/min.

  • Data Analysis:

    • Determine the melting point (Tₘ) as the peak temperature of the endothermic melting event on the second heating scan.

    • Compare the melting points and the shape of the melting endotherms across different batches. A broader melting range or the presence of shoulders can indicate higher levels of impurities.

Visualizing the Quality Control Workflow

To ensure consistent quality, a structured workflow for assessing incoming batches of this compound is crucial. The following diagram outlines a typical process.

QC_Workflow cluster_0 Batch Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis and Decision cluster_3 Disposition Start Incoming Batch of this compound Sampling Representative Sampling Start->Sampling Documentation CoA and Documentation Review Sampling->Documentation FTIR FTIR for Identification Documentation->FTIR GCMS GC-MS for Purity & Impurities FTIR->GCMS DSC DSC for Thermal Properties GCMS->DSC Comparison Compare to Specifications & Reference Batch DSC->Comparison Decision Conforms? Comparison->Decision Release Release for Use Decision->Release Yes Reject Reject and Quarantine Decision->Reject No

A typical quality control workflow for assessing this compound batches.

The Role of this compound in Drug Delivery

This compound's utility extends to its use as a monomer in the synthesis of polymers for various applications, including drug delivery systems. For instance, polyvinyl alcohol (PVA), which can be synthesized from vinyl acetate (a related vinyl ester), is employed in controlled-release formulations. The purity and consistency of the vinyl monomer are critical in these polymerization processes, as impurities can affect the polymerization kinetics, molecular weight distribution, and the final properties of the polymer, thereby influencing drug release profiles.

By implementing a rigorous analytical strategy and understanding the comparative properties of this compound and its alternatives, researchers and drug development professionals can mitigate the risks associated with batch-to-batch variability, ensuring the consistency and quality of their research and final products.

References

The Critical Impact of Monomer Purity on the Performance of Polyvinyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The performance of a polymer is intrinsically linked to the purity of its constituent monomers. In the case of polyvinyl stearate (PVS), a polymer valued for its hydrophobicity and potential in applications ranging from coatings to drug delivery systems, the purity of the this compound monomer is a critical determinant of the final product's properties.[1] Impurities, often remnants of the synthesis process such as stearic acid or unreacted vinyl acetate, can significantly influence the polymerization process and, consequently, the molecular weight, thermal stability, and mechanical integrity of the resulting PVS. This guide provides an objective comparison of how this compound monomer purity correlates with key polymer performance metrics, supported by representative experimental data and detailed methodologies.

The Influence of Purity on Polymer Characteristics: A Comparative Overview

While direct, comprehensive studies quantifying the precise effects of various impurity levels in this compound on polythis compound performance are not extensively available in public literature, we can infer the likely impacts based on established principles of polymer chemistry and data from analogous vinyl ester systems. The following tables summarize the expected correlation between monomer purity and key performance indicators of PVS.

Table 1: Correlation of this compound Purity with Polythis compound Molecular Weight and Polydispersity

Monomer Purity LevelPredominant ImpuritiesExpected Average Molecular Weight (Mw)Expected Polydispersity Index (PDI)Rationale
High Purity (>99.5%) NegligibleHighLow (< 1.5)Fewer chain-terminating or chain-transfer reactions lead to longer, more uniform polymer chains.
Standard Purity (98-99.5%) Stearic Acid, residual catalystsModerateModerate (1.5 - 2.5)Impurities can act as chain-transfer agents, limiting the growth of polymer chains and broadening the molecular weight distribution.
Low Purity (<98%) High levels of Stearic Acid, Water, other organic residuesLowHigh (> 2.5)Significant presence of impurities leads to premature termination of polymer chains and a wide distribution of chain lengths.

Table 2: Correlation of this compound Purity with Polythis compound Thermal and Mechanical Properties

Monomer Purity LevelExpected Glass Transition Temperature (Tg)Expected Onset of Thermal Degradation (TGA)Expected Tensile StrengthRationale
High Purity (>99.5%) Consistent and definedHigherHigherHigher molecular weight and greater chain regularity result in stronger intermolecular forces and a more stable polymer network.
Standard Purity (98-99.5%) Slightly broadenedLowerModerateThe presence of lower molecular weight fractions and impurities can act as plasticizers, reducing the Tg and creating defects that initiate thermal degradation at lower temperatures.
Low Purity (<98%) Broad and poorly definedSignificantly LowerLowerA broad molecular weight distribution and high impurity content lead to a less cohesive material with reduced strength and thermal stability.[2][3]

Experimental Protocols

To empirically determine the correlation between this compound purity and PVS performance, the following experimental methodologies are recommended.

This compound Polymerization (Free-Radical Polymerization)

This protocol describes a typical laboratory-scale free-radical polymerization of this compound.

Materials:

  • This compound monomer of varying purity levels

  • Toluene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve a defined amount of this compound monomer in toluene.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • In a separate vessel, dissolve AIBN in a small amount of toluene.

  • Heat the monomer solution to a constant temperature (e.g., 70°C).

  • Add the AIBN solution to the reaction flask to initiate polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) under a nitrogen atmosphere.

  • Terminate the polymerization by cooling the reaction mixture to room temperature.

  • Precipitate the polythis compound by slowly pouring the reaction mixture into an excess of cold methanol while stirring vigorously.

  • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and solvent.

  • Dry the purified polythis compound in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.[4][5]

Characterization of Polythis compound

a) Molecular Weight and Polydispersity Index (PDI) Analysis:

  • Technique: Gel Permeation Chromatography (GPC).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Procedure:

    • Dissolve a known concentration of the PVS sample in a suitable solvent (e.g., tetrahydrofuran - THF).

    • Filter the solution to remove any particulate matter.

    • Inject the sample into the GPC system.

    • The system separates the polymer chains based on their hydrodynamic volume.

    • Determine the average molecular weight (Mw, Mn) and PDI by comparing the elution profile of the sample to that of known molecular weight standards (e.g., polystyrene standards).

b) Thermal Properties Analysis:

  • Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Instrumentation: DSC and TGA analyzers.

  • DSC Procedure (for Glass Transition Temperature - Tg):

    • Accurately weigh a small amount of the PVS sample (5-10 mg) into an aluminum pan.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10°C/min).

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

  • TGA Procedure (for Thermal Stability):

    • Accurately weigh a PVS sample (10-20 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the weight loss of the sample as a function of temperature.

    • The onset of thermal degradation is determined as the temperature at which significant weight loss begins.

c) Mechanical Properties Analysis:

  • Technique: Tensile Testing.

  • Standard: ASTM D882 for thin plastic films.

  • Procedure:

    • Prepare thin films of PVS by solvent casting or melt pressing.

    • Cut the films into dumbbell-shaped specimens according to ASTM D882 specifications.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

    • Record the load and elongation data.

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in this investigation.

Monomer_Purity_Impact cluster_input Monomer Synthesis & Purity cluster_process Polymerization cluster_output Polymer Performance Monomer_Synthesis This compound Synthesis Purification Purification Process Monomer_Synthesis->Purification High_Purity High Purity (>99.5%) Purification->High_Purity Effective Low_Purity Low Purity (<98%) Purification->Low_Purity Ineffective Polymerization Free Radical Polymerization High_Purity->Polymerization Low_Purity->Polymerization High_MW High MW, Low PDI Polymerization->High_MW From High Purity Low_MW Low MW, High PDI Polymerization->Low_MW From Low Purity Good_Thermal High Thermal Stability High_MW->Good_Thermal Good_Mechanical High Tensile Strength High_MW->Good_Mechanical Poor_Thermal Low Thermal Stability Low_MW->Poor_Thermal Poor_Mechanical Low Tensile Strength Low_MW->Poor_Mechanical

Caption: Logical flow from monomer purity to polymer performance.

Experimental_Workflow Start Start: this compound Samples of Varying Purity Polymerization Free Radical Polymerization Start->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization GPC GPC (MW and PDI) Characterization->GPC DSC_TGA DSC/TGA (Thermal Properties) Characterization->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile Analysis Data Analysis and Correlation GPC->Analysis DSC_TGA->Analysis Tensile->Analysis End End: Purity-Performance Correlation Guide Analysis->End

Caption: Experimental workflow for correlating purity and performance.

References

Safety Operating Guide

Proper Disposal of Vinyl Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of vinyl stearate. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring environmental protection. These procedures cover the disposal of unused products, management of spills, and disposal of contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: An N95 (US) or equivalent respirator is recommended, especially when handling the solid form where dust may be generated.

  • Skin and Body Protection: A laboratory coat is required.

This compound is a combustible solid. Keep it away from heat, sparks, and open flames.

Quantitative Data Summary

While this compound is considered non-hazardous, the following quantitative data provides important safety context.

Data PointValueSource
Occupational Exposure Limit10 mg/m³ (TWA, inhalable particulate matter)ACGIH
Melting Point35-37 °C (95-99 °F)Sigma-Aldrich SDS
Boiling Point>210 °C (>410 °F)Sigma-Aldrich SDS
Flash Point157 °C (315 °F) - closed cupSigma-Aldrich SDS
BiodegradabilityNo data availableSigma-Aldrich SDS
Bioaccumulative PotentialNo data availableSigma-Aldrich SDS

Disposal Workflow

VinylStearateDisposal cluster_start cluster_assessment cluster_paths cluster_procedures start Start: Identify This compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Unused spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill contaminated_ppe Contaminated PPE waste_type->contaminated_ppe PPE empty_container Empty Container waste_type->empty_container Container dispose_non_hazardous Dispose as Non-Hazardous Solid Chemical Waste unused_product->dispose_non_hazardous spill_assessment Assess Spill Size spill_cleanup->spill_assessment ppe_disposal Dispose in Regular Trash contaminated_ppe->ppe_disposal container_disposal Triple Rinse, Deface Label, Dispose in Regular Trash/Recycling empty_container->container_disposal contact_ehs Package, Label, and Contact EHS for Pickup dispose_non_hazardous->contact_ehs minor_spill Minor Spill Cleanup (Sweep, Collect, Decontaminate) spill_assessment->minor_spill Minor major_spill Major Spill Response (Evacuate, Ventilate, EHS) spill_assessment->major_spill Major minor_spill->dispose_non_hazardous major_spill->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Disposal of Unused or Expired this compound

Unused this compound should be disposed of as non-hazardous solid chemical waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol:

  • Packaging: Ensure the this compound is in its original, sealed container. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and any associated hazard warnings (e.g., "Combustible Solid").

  • Segregation: Do not mix this compound with any other waste materials.

  • Storage: Store the labeled container in a designated waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's EHS or a licensed chemical waste disposal contractor.

Spill Cleanup and Disposal

The response to a this compound spill depends on its scale.

Minor Spill (Small quantity, contained, no immediate inhalation risk)

Experimental Protocol:

  • Isolate: Cordon off the affected area to prevent cross-contamination.

  • Ventilate: Ensure adequate ventilation in the area.

  • PPE: Don the appropriate PPE as listed above.

  • Contain and Collect: Gently sweep the solid this compound into a dustpan. Avoid creating dust. For any remaining residue, use an inert absorbent material (e.g., vermiculite, sand).

  • Package: Place all collected material and contaminated absorbents into a heavy-duty plastic bag or a sealable container.

  • Label: Label the container as "this compound Spill Debris."

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Dispose of the packaged spill debris as non-hazardous solid chemical waste through your EHS department.

Major Spill (Large quantity, dispersed, potential for dust inhalation)

Experimental Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Alert: Notify your laboratory supervisor and your institution's EHS department.

  • Ventilate: If safe to do so, increase ventilation to the area (e.g., open a fume hood sash).

  • Restrict Access: Prevent entry into the spill area until EHS personnel arrive.

  • Professional Cleanup: Allow trained EHS personnel to manage the cleanup and disposal.

Disposal of Contaminated PPE

PPE that has come into contact with this compound should be handled as follows:

Experimental Protocol:

  • Gloves and Disposable Items: Remove and place in a designated waste container for disposal as regular laboratory trash.

  • Lab Coats: If there is significant contamination, the lab coat should be professionally laundered or disposed of according to your institution's policy for chemically contaminated laundry. For minor contamination, normal laundering is typically sufficient.

Disposal of Empty Containers

Empty this compound containers must be properly decontaminated before disposal.

Experimental Protocol:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Collect the first rinsate as chemical waste. Subsequent rinses can typically be disposed of down the drain, but confirm with your local regulations.

  • Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface Label: Completely remove or obscure the original chemical label with a permanent marker.

  • Dispose: The clean, dry, and defaced container can now be disposed of in the regular trash or recycled, in accordance with your facility's procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.